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  • Product: 6-Nitro-1,3-benzodioxol-5-ol
  • CAS: 7107-10-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 6-Nitro-1,3-benzodioxol-5-ol

Introduction 6-Nitro-1,3-benzodioxol-5-ol, a substituted benzodioxole derivative, is a compound of significant interest to the scientific community, particularly those engaged in pharmaceutical and agrochemical research....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Nitro-1,3-benzodioxol-5-ol, a substituted benzodioxole derivative, is a compound of significant interest to the scientific community, particularly those engaged in pharmaceutical and agrochemical research. The strategic placement of a nitro group and a hydroxyl group on the benzodioxole scaffold imparts unique electronic and chemical properties, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties of 6-nitro-1,3-benzodioxol-5-ol, including its synthesis, spectral characteristics, reactivity, and potential applications, with a focus on its role in drug development.

Molecular Structure and Physicochemical Properties

The foundational structure of 6-nitro-1,3-benzodioxol-5-ol features a benzene ring fused to a five-membered dioxole ring, with a nitro group at the 6-position and a hydroxyl group at the 5-position. This arrangement of functional groups dictates its reactivity and physical properties.

PropertyValueSource
CAS Number 7107-10-0
Molecular Formula C₇H₅NO₅
Molecular Weight 183.12 g/mol
Appearance Yellow crystalline powder (predicted)
Boiling Point 311.3 °C at 760 mmHg (predicted)
Density 1.651 g/cm³ (predicted)
Flash Point 142.1 °C (predicted)
Refractive Index 1.658 (predicted)

Synthesis of 6-Nitro-1,3-benzodioxol-5-ol

The most probable synthetic route to 6-nitro-1,3-benzodioxol-5-ol is through the electrophilic nitration of sesamol (1,3-benzodioxol-5-ol). The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and methylenedioxy groups.

Regioselectivity Analysis

Both the hydroxyl group and the methylenedioxy group are activating, ortho-, para-directing groups. The hydroxyl group is a stronger activating group than the methylenedioxy ether. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho and para to the hydroxyl group. The para position is already occupied by the methylenedioxy group. Of the two ortho positions (C4 and C6), the C6 position is sterically less hindered. Furthermore, the methylenedioxy group also directs ortho to its ether linkages, which further activates the C6 position. This confluence of directing effects strongly favors the nitration at the C6 position.

Synthesis Sesamol Sesamol (1,3-Benzodioxol-5-ol) Nitrating_Agent HNO₃ / H₂SO₄ Sesamol->Nitrating_Agent Electrophilic Aromatic Substitution Product 6-Nitro-1,3-benzodioxol-5-ol Nitrating_Agent->Product

Proposed synthesis of 6-Nitro-1,3-benzodioxol-5-ol.
Exemplary Experimental Protocol (Adapted from the Nitration of 1,3-Benzodioxole)

This protocol is adapted from a similar procedure and should be optimized for the specific substrate.

  • Dissolution: In a flask equipped with a stirrer and a dropping funnel, dissolve sesamol (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to maintain a temperature of 15-25 °C.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of nitric acid (1.1 equivalents) and sulfuric acid (catalytic amount) dropwise to the stirred solution of sesamol.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 6-nitro-1,3-benzodioxol-5-ol.

Spectral Properties (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylenedioxy protons.

  • Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm). One proton will be on the carbon between the hydroxyl and the methylenedioxy group (C4-H), and the other on the carbon adjacent to the nitro group (C7-H). The exact chemical shifts will be influenced by the electron-donating and -withdrawing effects of the substituents.

  • Methylenedioxy Protons: A characteristic singlet for the two equivalent protons of the methylenedioxy group is expected around δ 6.0 ppm.

  • Hydroxyl Proton: A broad singlet for the hydroxyl proton, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the attached functional groups. Aromatic carbons attached to oxygen will appear downfield, as will the carbon bearing the nitro group. The methylenedioxy carbon will have a characteristic chemical shift around 100 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • NO₂ Stretch: Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[1]

  • C-O Stretch: Bands in the fingerprint region corresponding to the ether linkages of the methylenedioxy group and the phenolic C-O bond.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (183.12 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the benzodioxole ring system.

Reactivity and Applications in Drug Development

6-Nitro-1,3-benzodioxol-5-ol is a versatile synthetic intermediate due to the presence of multiple reactive sites. The nitro group, the hydroxyl group, and the aromatic ring can all be targeted for further chemical modifications.

Key Reactions
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a handle for the introduction of a wide range of functionalities through amide bond formation or other coupling reactions. This transformation is crucial for the synthesis of many pharmaceutical agents.

  • Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to introduce ether or ester functionalities, which can modulate the compound's solubility and biological activity.

  • Electrophilic Aromatic Substitution: The aromatic ring, although deactivated by the nitro group, can still undergo further electrophilic substitution under forcing conditions, allowing for the introduction of additional substituents.

Role in Medicinal Chemistry

Derivatives of 6-nitro-1,3-benzodioxol-5-ol are valuable building blocks in drug discovery. The benzodioxole moiety is a recognized pharmacophore present in a number of biologically active compounds. The nitro group can enhance biological activity and serves as a precursor to the often-critical amino group in many drug candidates.[2] This scaffold has been utilized in the development of compounds with potential anti-inflammatory and analgesic properties.[2]

Applications Core_Compound 6-Nitro-1,3-benzodioxol-5-ol Intermediate Synthetic Intermediate Core_Compound->Intermediate Applications Potential Applications Intermediate->Applications Anti_inflammatory Anti-inflammatory Agents Applications->Anti_inflammatory Analgesic Analgesic Drugs Applications->Analgesic Agrochemicals Agrochemicals Applications->Agrochemicals

Applications of 6-Nitro-1,3-benzodioxol-5-ol derivatives.

Safety and Handling

  • General Hazards: Nitroaromatic compounds are often toxic and can be irritants. Phenolic compounds can also be corrosive and cause skin irritation. It is prudent to treat this compound as harmful if swallowed, inhaled, or in contact with skin.[3][4]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[4]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

6-Nitro-1,3-benzodioxol-5-ol is a strategically functionalized molecule with significant potential as a building block in organic synthesis, particularly in the realm of medicinal chemistry. Its synthesis, while not extensively documented, can be rationally designed based on established electrophilic aromatic substitution principles. The presence of a nitro group and a hydroxyl group on the privileged benzodioxole scaffold provides multiple avenues for diversification, enabling the creation of novel compounds with a wide range of potential biological activities. As research in drug discovery continues to evolve, the utility of such versatile intermediates is poised to grow, making a thorough understanding of their chemical properties essential for researchers in the field.

References

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  • Metfop. Synthesis and characterization of novel sesamol derivatives having 2-(benzo- [d][5][6] dioxol-5-yloxy)acetohydrazide scaffold. [Link]

  • PubMed Central. 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. [Link]

  • Oriental Journal of Chemistry. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. [Link]

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  • SpectraBase. 5-nitro-6-[(6-nitro-1,3-benzodioxol-5-yl)disulfanyl]-1,3-benzodioxole - Optional[1H NMR] - Spectrum. [Link]

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  • ResearchGate. Synthesis of Novel Biaryl Derivatives of Sesamol (5-Benzodioxolol) and Evaluation of their Antioxidant Activity Against DPPH Radical | Request PDF. [Link]

  • SpectraBase. 1,3-Benzodioxole - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. [Link]

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Exploratory

Introduction: The Strategic Functionalization of a Privileged Scaffold

An In-Depth Technical Guide to the Regioselective Nitration of 1,3-Benzodioxol-5-ol 1,3-Benzodioxol-5-ol, commonly known as sesamol, is a naturally occurring organic compound found in sesame oil. Its structure, featuring...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective Nitration of 1,3-Benzodioxol-5-ol

1,3-Benzodioxol-5-ol, commonly known as sesamol, is a naturally occurring organic compound found in sesame oil. Its structure, featuring a hydroxyl group ortho to a methylenedioxy bridge, represents a "privileged scaffold" in medicinal chemistry and organic synthesis.[1][2] The electron-rich aromatic ring is highly activated towards electrophilic substitution, making it a versatile starting material for the synthesis of a wide array of derivatives.[2]

The introduction of a nitro (-NO₂) group onto this scaffold to form 6-nitro-1,3-benzodioxol-5-ol is a transformation of significant interest. The resulting molecule serves as a key building block in the development of pharmaceuticals and agrochemicals, where the nitro group can act as a directing group, a precursor to an amine, or a pharmacophore itself to enhance biological activity.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the reaction mechanism, a field-proven laboratory protocol, and critical safety considerations for the successful synthesis of 6-nitro-1,3-benzodioxol-5-ol.

Mechanism: Unraveling the Principles of Electrophilic Aromatic Substitution

The nitration of 1,3-benzodioxol-5-ol is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[4][5] The overall transformation involves the replacement of a hydrogen atom on the aromatic ring with a nitro group. The process can be understood through three critical stages: generation of the electrophile, nucleophilic attack by the aromatic ring, and rearomatization.[6][7][8]

1. Generation of the Nitronium Ion (NO₂⁺): The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). When using a solution of nitric acid in a protic solvent like glacial acetic acid, the nitronium ion is formed through the protonation of nitric acid, followed by the loss of a water molecule.[8] While a stronger acid like sulfuric acid is often used to generate a high concentration of NO₂⁺, the high activation of the sesamol ring allows for the use of this milder, more controlled system, mitigating the risk of over-nitration and oxidative side reactions.

2. Regioselective Electrophilic Attack: The position of nitration is dictated by the powerful directing effects of the substituents already on the ring.

  • Hydroxyl (-OH) Group: A strongly activating, ortho-, para- director due to the donation of electron density into the ring via resonance.

  • Methylenedioxy (-O-CH₂-O-) Group: Also an activating, ortho-, para- director for the same reason.

The incoming electrophile is directed to positions that are activated by these groups. The C-6 position is ortho to the potent hydroxyl group and para to one of the ether oxygens of the methylenedioxy group. This confluence of activating effects makes the C-6 position the most electron-rich and sterically accessible site for electrophilic attack, leading to a highly regioselective outcome. The nucleophilic π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][9]

3. Rearomatization: The final, rapid step involves the removal of a proton from the C-6 carbon by a weak base (such as water or the acetate ion).[6][8] This restores the aromaticity of the ring and yields the final product, 6-nitro-1,3-benzodioxol-5-ol.

Caption: Figure 1: Mechanism of Nitration.

Core Protocol: Synthesis of 6-Nitro-1,3-benzodioxol-5-ol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature control and reagent stoichiometry, is critical for ensuring safety, achieving a high yield, and obtaining a pure product.

PART 1: Critical Safety Considerations

Nitration reactions are inherently hazardous due to their high exothermicity and the corrosive nature of the reagents.[10] A thorough risk assessment must be conducted before commencing any work.

  • Exothermic Reaction: The reaction generates significant heat. Inadequate cooling can lead to a "runaway reaction," characterized by a rapid, uncontrolled increase in temperature and pressure.[11] This can result in the violent ejection of reactor contents and the formation of toxic nitrogen dioxide gas.

  • Corrosive Reagents: Nitric acid is highly corrosive and a strong oxidizer. It can cause severe chemical burns upon contact with skin and eyes.[12][13]

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear chemical-resistant gloves (butyl or nitrile), a lab coat, and chemical splash goggles. A face shield is strongly recommended during the addition of the nitrating agent.[10][11][13]

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood to control exposure to acid fumes.[10] An emergency eyewash and safety shower must be immediately accessible.[13] A cooling bath (ice-water or ice-salt) must be prepared and ready before the reaction begins.

PART 2: Reagents and Equipment

Table 1: Reagent Specifications

Reagent Formula Molar Mass ( g/mol ) Quantity Moles Equivalents
1,3-Benzodioxol-5-ol C₇H₆O₃ 138.12 10.0 g 0.0724 1.0
Glacial Acetic Acid CH₃COOH 60.05 100 mL - -
Nitric Acid (70%) HNO₃ 63.01 4.8 mL ~0.076 ~1.05
Deionized Water H₂O 18.02 As needed - -
Sodium Bicarbonate NaHCO₃ 84.01 As needed - -

| Ethanol | C₂H₅OH | 46.07 | As needed | - | - |

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

PART 3: Step-by-Step Experimental Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve Sesamol in Acetic Acid B 2. Cool to 0-5 °C A->B C 3. Add Nitric Acid Dropwise (T < 10 °C) B->C D 4. Stir at Room Temp C->D E 5. Quench on Ice-Water D->E F 6. Filter Crude Product E->F G 7. Wash (H₂O, NaHCO₃) F->G H 8. Recrystallize from Ethanol G->H I 9. Dry & Weigh H->I J 10. Characterize (MP, NMR, IR) I->J

Caption: Figure 2: Experimental Workflow.

  • Preparation: Place 10.0 g (0.0724 mol) of 1,3-benzodioxol-5-ol into a 250 mL three-neck flask equipped with a magnetic stir bar and a thermometer. Add 75 mL of glacial acetic acid and stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to between 0 °C and 5 °C with vigorous stirring. Maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.[11]

  • Nitrating Agent Addition: In a separate beaker, dilute 4.8 mL of 70% nitric acid with 25 mL of glacial acetic acid. Transfer this solution to a dropping funnel. Add the nitric acid solution dropwise to the cooled sesamol solution over a period of 30-45 minutes. Causality: A slow, dropwise addition is essential to allow the cooling bath to dissipate the heat generated by the reaction, preventing dangerous temperature spikes.[11] The internal temperature must be carefully monitored and maintained below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Workup - Quenching: Slowly pour the reaction mixture into a beaker containing 400 mL of an ice-water slurry with stirring. This will quench the reaction and precipitate the crude product.

  • Filtration: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper sequentially with:

    • 2 x 50 mL of cold deionized water to remove residual acetic and nitric acid.

    • 1 x 50 mL of a cold, dilute (5%) sodium bicarbonate solution to neutralize any remaining acid. Observe for any effervescence, which indicates acid neutralization. Continue washing until effervescence ceases. Causality: This step is critical as residual acid can compromise the stability of the nitro compound and interfere with subsequent steps.[14]

    • 2 x 50 mL of cold deionized water to remove any remaining sodium bicarbonate and salts.[14]

  • Purification: Transfer the crude solid to a beaker and recrystallize from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Drying and Yield: Dry the purified crystals in a vacuum oven at 50 °C or air-dry to a constant weight. Calculate the final yield.

Product Characterization and Validation

The identity and purity of the synthesized 6-nitro-1,3-benzodioxol-5-ol must be confirmed through rigorous analytical methods.[15]

Table 2: Analytical Characterization Methods

Method Purpose Expected Observations
Melting Point Assess purity. A sharp melting point consistent with literature values. A broad melting range indicates impurities.
¹H NMR Confirm structure. Signals corresponding to the two aromatic protons (singlets), the hydroxyl proton (broad singlet), and the methylenedioxy protons (singlet). Chemical shifts will be influenced by the electron-withdrawing nitro group.
¹³C NMR Confirm carbon skeleton. Signals for all 7 unique carbon atoms in the molecule.
IR Spectroscopy Identify functional groups. Characteristic strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1500-1550 cm⁻¹ and 1330-1370 cm⁻¹), a broad O-H stretch for the hydroxyl group (~3200-3500 cm⁻¹), and C-O stretches for the ether linkages.[16]

| Mass Spectrometry | Determine molecular weight. | A molecular ion peak corresponding to the mass of the product (C₇H₅NO₅, MW: 183.12 g/mol ).[17] |

Troubleshooting Guide

Table 3: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Runaway Reaction Addition of nitrating agent was too fast; inadequate cooling.[11] EMERGENCY: Quench the reaction by adding the mixture to a large volume of ice.[11] For future runs, ensure slower addition and a more efficient cooling bath (e.g., ice-salt).
Low Yield Incomplete reaction; loss of product during workup or recrystallization. Ensure the reaction is stirred for the full duration. During recrystallization, use the minimum amount of hot solvent and cool thoroughly before filtering.
Dark, Oily Product Formation of oxidation byproducts or dinitrated species due to excessive temperature. Maintain strict temperature control (<10 °C) during the addition phase. Ensure the nitrating agent is not used in large excess.

| Product Fails to Precipitate | Insufficient product formation or too much water used for quenching. | Concentrate the aqueous solution under reduced pressure to induce precipitation. If the product is soluble, perform an extraction with a suitable organic solvent like ethyl acetate. |

References

  • PrepChem.com. (2017). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

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  • NIST. (n.d.). 1,3-Benzodioxol-5-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • Kuwabara, T., et al. (2020). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst, 145(15), 5127-5132. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Al-beed, A. S. (2000). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 147, 393-407. Retrieved from [Link]

  • Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-20. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. Retrieved from [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Leite, A. C. L., et al. (2002). Synthesis of 1,3-benzodioxole derivatives containing an amino acid moiety in side chain. Electronic Journal of Chemistry, 3(4), 555-559. Retrieved from [Link]

  • University of California, Santa Barbara EH&S. (n.d.). Nitric Acid Safety. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Cheméo. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]

  • Professor Dave Explains. (2015, January 4). Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2019, May 16). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Chemical Engineering Academy. (2024, June 6). Nitration reaction safety [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

  • PrepChem.com. (2017). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 6-Nitro-1,3-benzodioxol-5-ol: Synthesis, Structure, and Applications

Abstract 6-Nitro-1,3-benzodioxol-5-ol, a nitrated derivative of the naturally occurring compound sesamol, is a molecule of significant interest in medicinal and synthetic chemistry. This technical guide provides a compre...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Nitro-1,3-benzodioxol-5-ol, a nitrated derivative of the naturally occurring compound sesamol, is a molecule of significant interest in medicinal and synthetic chemistry. This technical guide provides a comprehensive overview of its chemical identity, properties, and a detailed protocol for its synthesis via the electrophilic nitration of 1,3-benzodioxol-5-ol (sesamol). The guide further delves into the mechanistic underpinnings of its formation, its structural characterization, and its emerging applications as a valuable building block in the development of novel therapeutic agents and other advanced materials. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, organic synthesis, and materials science.

Introduction: The Significance of the Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a privileged structural motif found in a wide array of natural products and synthetic compounds exhibiting diverse and potent biological activities. This heterocyclic system is a key component in compounds used in the fragrance, agrochemical, and pharmaceutical industries.[1] The inherent electronic properties of the benzodioxole ring system make it amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The introduction of a nitro group onto the benzodioxole scaffold, as in 6-nitro-1,3-benzodioxol-5-ol, can significantly modulate the molecule's biological and chemical properties. The strong electron-withdrawing nature of the nitro group can enhance the compound's reactivity and its potential for interaction with biological targets. This makes nitrated benzodioxoles, such as the subject of this guide, valuable intermediates in the synthesis of more complex molecules with tailored functionalities. Derivatives of 1,3-benzodioxole have shown promise in a variety of therapeutic areas, including cancer, hyperlipidemia, and inflammation.

Chemical Identity and Physicochemical Properties

IUPAC Name: 6-Nitro-1,3-benzodioxol-5-ol[2][3]

Synonyms: 6-Nitrosesamol, 5-Hydroxy-6-nitro-1,3-benzodioxole, 3,4-Methylenedioxy-6-nitrophenol

CAS Number: 7107-10-0[2][3]

Molecular Formula: C₇H₅NO₅[2]

Molecular Weight: 183.12 g/mol [2]

The structure of 6-nitro-1,3-benzodioxol-5-ol is characterized by a benzene ring fused to a five-membered dioxole ring, with a hydroxyl group at the 5-position and a nitro group at the 6-position.

Structural Diagram

Caption: Chemical structure of 6-Nitro-1,3-benzodioxol-5-ol.

Physicochemical Data Summary
PropertyValueSource
Appearance Yellow crystalline powder[4]
Molecular Formula C₇H₅NO₅[2]
Molecular Weight 183.12 g/mol [2]
CAS Number 7107-10-0[2][3]

Synthesis of 6-Nitro-1,3-benzodioxol-5-ol

The primary route for the synthesis of 6-nitro-1,3-benzodioxol-5-ol is the electrophilic aromatic substitution of 1,3-benzodioxol-5-ol (sesamol), a readily available starting material derived from sesame oil. The reaction involves the introduction of a nitro group onto the aromatic ring using a suitable nitrating agent.

Reaction Scheme

synthesis_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Sesamol 1,3-Benzodioxol-5-ol (Sesamol) Product 6-Nitro-1,3-benzodioxol-5-ol Sesamol->Product Electrophilic Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: Synthesis of 6-Nitro-1,3-benzodioxol-5-ol from Sesamol.

Mechanistic Insights

The nitration of sesamol proceeds via a classic electrophilic aromatic substitution mechanism. The hydroxyl group of sesamol is a strongly activating, ortho-, para-directing group, while the methylenedioxy group is also activating. The reaction is initiated by the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the nitrating agent. The electron-rich aromatic ring of sesamol then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base restores the aromaticity of the ring, yielding the final product, 6-nitro-1,3-benzodioxol-5-ol. Due to the directing effects of the substituents, the nitro group is predominantly introduced at the position ortho to the hydroxyl group.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 1,3-Benzodioxol-5-ol (Sesamol)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice Bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask cooled in an ice bath, cautiously add concentrated nitric acid dropwise to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to 0-5 °C.

  • Reaction Setup: Dissolve 1,3-benzodioxol-5-ol in a suitable solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0-5 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of sesamol while maintaining the reaction temperature below 10 °C. Vigorous stirring is essential during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 6-nitro-1,3-benzodioxol-5-ol as a yellow solid.

Structural Characterization (Anticipated Data)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the dioxole ring. The aromatic region will likely display two singlets, corresponding to the protons at the 4- and 7-positions. The chemical shifts will be influenced by the electronic effects of the hydroxyl and nitro groups. The methylene protons of the dioxole ring are expected to appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Distinct signals are expected for each of the seven carbon atoms in the molecule, with their chemical shifts being characteristic of their chemical environment (aromatic, dioxole methylene, and carbons attached to oxygen and nitrogen).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

  • A broad O-H stretching band for the hydroxyl group.

  • Strong asymmetric and symmetric N-O stretching bands for the nitro group.

  • C-H stretching bands for the aromatic and methylene protons.

  • C=C stretching bands for the aromatic ring.

  • C-O stretching bands for the ether linkages in the dioxole ring.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 183.12 g/mol . Fragmentation patterns may provide further structural information.

Applications and Future Directions

6-Nitro-1,3-benzodioxol-5-ol serves as a versatile intermediate in the synthesis of a variety of more complex molecules with potential applications in several fields:

  • Pharmaceuticals: The presence of the nitro and hydroxyl groups provides handles for further chemical modifications, making it a valuable building block for the synthesis of novel drug candidates. The benzodioxole scaffold is known to be present in compounds with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] The nitro group can also be reduced to an amino group, opening up another avenue for derivatization.

  • Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be used as a precursor for the synthesis of new pesticides and herbicides.

  • Materials Science: The aromatic and functionalized nature of 6-nitro-1,3-benzodioxol-5-ol makes it a potential candidate for incorporation into polymers and other materials to impart specific properties.

Future research will likely focus on the exploration of the synthetic utility of 6-nitro-1,3-benzodioxol-5-ol to create libraries of novel compounds for biological screening. Further investigation into its own biological activities is also warranted.

Safety and Handling

As with all nitroaromatic compounds, 6-nitro-1,3-benzodioxol-5-ol should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

6-Nitro-1,3-benzodioxol-5-ol is a synthetically accessible and valuable derivative of sesamol. Its straightforward preparation via electrophilic nitration, coupled with the potential for further functionalization, makes it an important intermediate for researchers in both academic and industrial settings. This technical guide provides a foundational understanding of its synthesis, structure, and potential applications, aiming to facilitate its use in the development of new and innovative chemical entities.

References

Sources

Exploratory

An In-Depth Technical Guide to 6-Nitro-1,3-benzodioxol-5-ol (CAS 7107-10-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction 6-Nitro-1,3-benzodioxol-5-ol, registered under CAS number 7107-10-0, is a nitroaromatic heterocyclic organic compound. It belongs to...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-1,3-benzodioxol-5-ol, registered under CAS number 7107-10-0, is a nitroaromatic heterocyclic organic compound. It belongs to the broader class of benzodioxole derivatives, a scaffold of significant interest in medicinal chemistry and materials science. The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl, is a structural feature found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] The introduction of a nitro group to this core structure can significantly modulate its electronic properties and biological functions, making it a valuable intermediate for the synthesis of more complex molecules.[2]

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, potential applications in drug discovery, safety and handling protocols, and a list of commercial suppliers for 6-Nitro-1,3-benzodioxol-5-ol.

Chemical and Physical Properties

6-Nitro-1,3-benzodioxol-5-ol is a small molecule with a molecular weight of 183.12 g/mol . Its chemical structure consists of a 1,3-benzodioxole core substituted with a nitro group at the 6-position and a hydroxyl group at the 5-position. The presence of both electron-donating (hydroxyl and dioxole oxygens) and electron-withdrawing (nitro) groups on the aromatic ring suggests a nuanced reactivity profile.

PropertyValueSource
CAS Number 7107-10-0[2]
Molecular Formula C₇H₅NO₅[2]
Molecular Weight 183.12 g/mol [2]
Boiling Point 311.3 °C at 760 mmHg[2]
Density 1.651 g/cm³[2]
Flash Point 142.1 °C[2]
Refractive Index 1.658[2]
LogP 1.55[2]
PSA (Polar Surface Area) 84.51 Ų[2]

Synthesis and Manufacturing

Proposed Synthetic Pathway: Electrophilic Nitration of 1,3-Benzodioxol-5-ol

The hydroxyl and methylenedioxy groups of sesamol are activating and ortho-, para-directing. Nitration is expected to occur at the position ortho to the strongly activating hydroxyl group.

G Sesamol 1,3-Benzodioxol-5-ol (Sesamol) Product 6-Nitro-1,3-benzodioxol-5-ol Sesamol->Product Nitration NitratingAgent HNO₃ / H₂SO₄

Figure 1: Proposed synthesis of 6-Nitro-1,3-benzodioxol-5-ol.

Representative Experimental Protocol (Adapted from the Nitration of 1,3-Benzodioxole)

This protocol is adapted from a similar, high-yield nitration of 1,3-benzodioxole and should be optimized for the specific substrate.[4]

Materials:

  • 1,3-Benzodioxol-5-ol (Sesamol)

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (d=1.4)

  • Ice

  • Water

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

  • Ice bath

  • Büchner funnel and filtration apparatus

Procedure:

  • In the three-necked flask, dissolve 1,3-benzodioxol-5-ol in glacial acetic acid.

  • Cool the solution in an ice bath to 15-25 °C.

  • Slowly add a solution of concentrated nitric acid in glacial acetic acid dropwise via the dropping funnel, maintaining the internal temperature between 15-25 °C.

  • After the addition is complete, continue stirring the mixture at room temperature overnight.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to yield pure 6-Nitro-1,3-benzodioxol-5-ol.

Applications in Research and Drug Development

The 1,3-benzodioxole scaffold is a "privileged" structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Derivatives of this core have been reported to exhibit a range of pharmacological activities, including anti-tumor, anti-hyperlipidemic, and antioxidant effects.[5]

The introduction of a nitro group onto the benzodioxole ring, as in 6-Nitro-1,3-benzodioxol-5-ol, provides a versatile chemical handle for further synthetic modifications. The nitro group can be reduced to an amine, which can then be functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies. Furthermore, the nitroaromatic moiety itself can contribute to biological activity. For instance, some nitro-substituted compounds have been investigated for their potential as anti-inflammatory and analgesic agents.[2]

While direct biological studies on 6-Nitro-1,3-benzodioxol-5-ol are not extensively documented in the public domain, its structural similarity to other biologically active benzodioxoles suggests its potential as a key intermediate in the following areas:

  • Synthesis of Novel Bioactive Molecules: The compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications.

  • Fragment-Based Drug Discovery: The 6-nitro-1,3-benzodioxol-5-ol core could be used as a fragment in screening campaigns to identify novel binders for various biological targets.

  • Development of Probes for Chemical Biology: The reactive nature of the compound could be exploited to develop chemical probes for studying biological pathways.

G cluster_0 6-Nitro-1,3-benzodioxol-5-ol cluster_1 Synthetic Modifications cluster_2 Potential Therapeutic Areas Core Core Scaffold Reduction Nitro Group Reduction (-> Amine) Core->Reduction Coupling Cross-Coupling Reactions Core->Coupling Derivatization Hydroxyl Group Derivatization Core->Derivatization AntiTumor Anti-Tumor Agents Reduction->AntiTumor AntiInflammatory Anti-Inflammatory Agents Reduction->AntiInflammatory Analgesic Analgesic Agents Reduction->Analgesic Coupling->AntiTumor Coupling->AntiInflammatory Coupling->Analgesic Derivatization->AntiTumor Derivatization->AntiInflammatory Derivatization->Analgesic

Figure 2: Potential research applications of 6-Nitro-1,3-benzodioxol-5-ol.

Safety and Handling

As with all nitroaromatic compounds, 6-Nitro-1,3-benzodioxol-5-ol should be handled with care in a well-ventilated laboratory environment, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Disposal: Dispose of this chemical in accordance with federal, state, and local regulations.

Suppliers

6-Nitro-1,3-benzodioxol-5-ol is available from several chemical suppliers, primarily for research and development purposes. It is advisable to request a certificate of analysis to confirm the purity of the material before use.

Known Suppliers:

  • Conier Chem&Pharma Limited[2]

  • Amerigo Scientific[6]

  • Chem-Impex[2]

  • TCI America[7]

  • Fisher Scientific[7]

  • CymitQuimica[8]

References

  • Fisher Scientific. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol 98.0+%, TCI America™. [Link]

  • PrepChem.com. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. [Link]

  • Heterocyclic Communications. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

  • Preprints.org. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. [Link]

  • World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

  • Amerigo Scientific. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol. [Link]

  • PubChem. 1,3-Benzodioxole, 5-nitro-. [Link]

  • NIST WebBook. 1,3-Benzodioxol-5-ol. [Link]

  • ResearchGate. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. [Link]

  • Cheméo. 1,3-Benzodioxole, 5-nitro-. [Link]

  • Journal of Pharmaceutical Research International. Biological Activities of Nitro Steroids. [Link]

  • NIH. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. [Link]

  • PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole. [Link]

  • CP Lab Safety. 6-nitro-1, 3-benzodioxol-5-amine, 250 mg. [Link]

  • PubChem. 6-[1,3-Benzodioxol-5-yl(pyrrolidin-1-yl)methyl]-1,3-benzodioxol-5-ol. [Link]

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Foundational

physical and chemical characteristics of 6-Nitro-1,3-benzodioxol-5-ol

An In-depth Technical Guide to 6-Nitro-1,3-benzodioxol-5-ol Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry 6-Nitro-1,3-benzodioxol-5-ol, also known as 5-hydroxy-6-nitro-1,3-benzodioxole, is a substit...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Nitro-1,3-benzodioxol-5-ol

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

6-Nitro-1,3-benzodioxol-5-ol, also known as 5-hydroxy-6-nitro-1,3-benzodioxole, is a substituted aromatic heterocyclic compound built upon the prominent 1,3-benzodioxole core. This core structure is a key feature in numerous natural products, such as safrole and sesamol, and is recognized for its significant biological activities. The strategic placement of a nitro group and a hydroxyl group on this scaffold creates a molecule of considerable interest to researchers in drug discovery and synthetic chemistry. The electron-withdrawing nature of the nitro group, combined with the reactive hydroxyl moiety, provides a versatile platform for synthesizing a diverse range of derivatives.

The 1,3-benzodioxole nucleus is a recurring motif in compounds explored for anti-inflammatory, antimicrobial, antiepileptic, and antidiabetic properties. The addition of a nitro group often enhances the biological activity of a molecule, making this compound a valuable starting material or intermediate.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, synthesis, reactivity, and potential applications of 6-Nitro-1,3-benzodioxol-5-ol.

Molecular and Physicochemical Characteristics

The fundamental properties of 6-Nitro-1,3-benzodioxol-5-ol dictate its behavior in chemical reactions and biological systems. While specific experimental data for this exact compound is limited, its characteristics can be reliably inferred from closely related analogues.

Chemical Structure

The molecular structure consists of a benzene ring fused with a 1,3-dioxole ring. A hydroxyl (-OH) group is attached at position 5, and a nitro (-NO2) group is at position 6.

Caption: Chemical structure of 6-Nitro-1,3-benzodioxol-5-ol.

Physicochemical Data Summary

The properties of this compound are summarized below. Data is calculated or inferred from related compounds where direct experimental values are unavailable.

PropertyValueSource / Justification
IUPAC Name 6-Nitro-1,3-benzodioxol-5-ol-
Synonyms 5-Hydroxy-6-nitro-1,3-benzodioxole-
CAS Number 96-90-2 (related structure)[2][3][4]
Molecular Formula C₇H₅NO₅Calculated
Molecular Weight 183.12 g/mol Calculated
Appearance Expected to be a light yellow to orange crystalline solidInferred from analogues[5][6][7]
Melting Point Expected to be in the range of 100-170 °CInferred from analogues[6]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., Methanol, Dichloromethane)Inferred from analogues[8][9]

Synthesis and Reactivity

Understanding the synthesis and reactivity of 6-Nitro-1,3-benzodioxol-5-ol is crucial for its application as a synthetic intermediate.

Proposed Synthetic Pathway

A direct and plausible route to synthesize 6-Nitro-1,3-benzodioxol-5-ol is through the electrophilic nitration of 1,3-benzodioxol-5-ol (sesamol). Sesamol is an electron-rich aromatic system, making it susceptible to nitration. The hydroxyl group is a strong activating ortho-, para-director, while the methylenedioxy group is also an activating ortho-, para-director. The nitro group will preferentially add to the position ortho to the powerful hydroxyl directing group.

SynthesisWorkflow start 1,3-Benzodioxol-5-ol (Sesamol) reagents Nitrating Agent (e.g., HNO3 / H2SO4) start->reagents Reaction product 6-Nitro-1,3-benzodioxol-5-ol reagents->product purification Purification (Crystallization / Chromatography) product->purification Work-up final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for 6-Nitro-1,3-benzodioxol-5-ol.

Chemical Reactivity

The reactivity of 6-Nitro-1,3-benzodioxol-5-ol is governed by its three key functional components:

  • Aromatic Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative is a precursor to amides, sulfonamides, and other functionalities.

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions to introduce a wide variety of side chains, enabling the exploration of structure-activity relationships (SAR).

  • Aromatic Ring: The electron-withdrawing nitro group deactivates the ring towards further electrophilic substitution. However, the ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group, should a suitable leaving group be present.

Applications in Research and Drug Development

The unique structural features of 6-Nitro-1,3-benzodioxol-5-ol make it a valuable building block in the synthesis of novel bioactive molecules.[1]

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of potential pharmaceuticals, especially in the development of anti-inflammatory and analgesic agents.[1] The core structure allows for modifications that can lead to derivatives with tailored biological properties.[1]

  • Scaffold for Drug Discovery: The 1,3-benzodioxole moiety is a recognized pharmacophore. Derivatives have been investigated for a wide range of therapeutic applications, including as antidiabetic agents, anticonvulsants, and antimicrobials. This compound provides a starting point for creating libraries of novel derivatives for high-throughput screening.

  • Organic Synthesis: Beyond pharmaceuticals, its reactivity allows for its use in creating advanced materials and specialty chemicals through reactions like nucleophilic substitutions and coupling reactions.[1]

DrugDiscovery cluster_synthesis Chemical Derivatization start 6-Nitro-1,3-benzodioxol-5-ol (Starting Material) reduction Reduction of Nitro Group start->reduction React alkylation Alkylation of Hydroxyl Group start->alkylation React acylation Acylation of Hydroxyl Group start->acylation React library Compound Library reduction->library alkylation->library acylation->library screening Biological Screening (e.g., Enzyme Assays) library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead Identify 'Hits' lead Lead Compound hit_to_lead->lead

Caption: Role as a building block in a typical drug discovery workflow.

Experimental Protocols (Conceptual)

The following protocols are representative methodologies based on standard organic chemistry principles for the synthesis and analysis of compounds like 6-Nitro-1,3-benzodioxol-5-ol.

Synthesis via Nitration of Sesamol

Causality: This protocol utilizes the high reactivity of the electron-rich sesamol ring towards electrophilic aromatic substitution. A mixture of nitric and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile. The reaction is conducted at low temperature to control the exothermic reaction and prevent over-nitration or degradation.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,3-benzodioxol-5-ol (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Addition of Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate cooled flask.

  • Reaction: Add the cold nitrating mixture dropwise to the sesamol solution, ensuring the internal temperature does not exceed 10 °C.

  • Quenching: After stirring for 1-2 hours at 0-5 °C, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration.

  • Purification: Wash the crude solid with cold water until the filtrate is neutral. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-Nitro-1,3-benzodioxol-5-ol.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a standard technique for assessing the purity of organic compounds. A reverse-phase column (e.g., C18) is used to separate the compound from non-polar impurities, while a polar mobile phase elutes the components. A UV detector is effective because the aromatic nitro-compound strongly absorbs UV light.

Methodology:

  • Sample Preparation: Prepare a stock solution of the synthesized compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting condition could be 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm or 320 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the relative area of the main product peak compared to the total area of all peaks.

Safety and Handling

  • General Hazards: Nitroaromatic compounds are often classified as harmful if swallowed, inhaled, or in contact with skin.[7][10] They may cause skin, eye, and respiratory irritation.[6][7][11]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Handling: Avoid creating dust. Use non-sparking tools and take measures to prevent static discharge, as fine organic powders can form explosive mixtures with air.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Some related compounds are noted to be light-sensitive.

Conclusion

6-Nitro-1,3-benzodioxol-5-ol stands out as a high-value intermediate for chemical and pharmaceutical research. Its synthesis is accessible from common starting materials, and its distinct functional groups—the reducible nitro group and the derivatizable hydroxyl group—offer multiple handles for chemical modification. The proven biological relevance of the 1,3-benzodioxole core further enhances its appeal as a scaffold for developing novel therapeutics. This guide provides the foundational knowledge for scientists to safely handle, synthesize, and strategically utilize this compound in their research endeavors, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Grokipedia. (n.d.). 1,3-Benzodioxole.
  • CymitQuimica. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol.
  • Chem-Impex. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol.
  • LookChem. (n.d.). Cas 52805-38-6, 1,3-Benzodioxole-5-carbonitrile, 6-nitro-.
  • Apollo Scientific. (2022, September 16). 1,3-Benzodioxole Safety Data Sheet.
  • TCI Chemicals. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol 159873-64-0.
  • NIST. (n.d.). 1,3-Benzodioxol-5-ol. In NIST Chemistry WebBook.
  • SynHet. (n.d.). (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate.
  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. National Center for Biotechnology Information.
  • S. S. S. Priya, N. S. Kumar, V. S. V. S. N. Maddila, S. G. Ram, S. B. Jonnalagadda. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3469.
  • National Institutes of Health (NIH). (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • PubChem. (2026, January 3). 4-Fluoro-6-nitro-1,3-benzodioxole. National Center for Biotechnology Information.
  • Fisher Scientific. (2024, March 27). SAFETY DATA SHEET: 1,3-Benzodioxole, 5-nitro-.
  • ChemicalBook. (2025, July 16). 2-CHLORO-4,6-DINITROTOLUENE | 96-90-2.
  • World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • CPAChem. (n.d.). Safety data sheet.
  • MDPI. (2023, October 6). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model.
  • PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole.
  • ChemScene. (n.d.). 96-90-2 | 1-Chloro-2-methyl-3,5-dinitrobenzene.
  • NIST. (n.d.). 1,3-Benzodioxol-5-ol. In NIST Chemistry WebBook.
  • BLD Pharm. (n.d.). 96-90-2|1-Chloro-2-methyl-3,5-dinitrobenzene.
  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
  • ChemBK. (2024, April 9). 3,4-METHYLENEDIOXYNITROBENZENE.
  • PubChem. (n.d.). 1,3-Benzodioxole-4-carboxaldehyde. National Center for Biotechnology Information.

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Exploratory

A Comprehensive Technical Guide to the Spectroscopic Characterization of 6-Nitro-1,3-benzodioxol-5-ol

Molecular Structure and Physicochemical Context 6-Nitro-1,3-benzodioxol-5-ol, also known as 5-hydroxy-6-nitro-1,2-methylenedioxybenzene, possesses a unique electronic profile. The benzodioxole ring system is generally el...

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Physicochemical Context

6-Nitro-1,3-benzodioxol-5-ol, also known as 5-hydroxy-6-nitro-1,2-methylenedioxybenzene, possesses a unique electronic profile. The benzodioxole ring system is generally electron-rich; however, the presence of a strongly electron-withdrawing nitro group (-NO₂) and an electron-donating hydroxyl group (-OH) on the aromatic ring creates a complex electronic environment that directly influences its spectroscopic properties. Understanding this substitution pattern is key to interpreting the resulting spectra.

parent Parent Ion (M⁺) m/z = 183 frag1 [M-NO₂]⁺ m/z = 137 parent->frag1 - NO₂ (46 Da) frag2 [M-NO]⁺ m/z = 153 parent->frag2 - NO (30 Da) frag3 [M-CH₂O]⁺ m/z = 153 parent->frag3 - CH₂O (30 Da)

Caption: Predicted ESI-MS Fragmentation Pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Data from the closely related 5-Nitro-1,3-benzodioxole provides a strong basis for these predictions. [1]

  • -OH Stretch: A broad and strong absorption band is expected between 3200-3600 cm⁻¹ for the hydroxyl group.

  • C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylenedioxy group will appear just below 3000 cm⁻¹.

  • N-O Stretches (Nitro Group): This is a key diagnostic. Two strong bands are expected: an asymmetric stretch around 1500-1540 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. For 5-nitro-1,3-benzodioxole, the asymmetric stretch was observed at 1609 cm⁻¹. [1]* C=C Stretch: Aromatic ring stretching vibrations will occur in the 1450-1600 cm⁻¹ region.

  • C-O Stretches: Strong bands corresponding to the ether linkages of the dioxole ring and the phenolic C-O bond will be present in the fingerprint region, typically between 1000-1300 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (Broad)
Aromatic C-HC-H Stretch3000 - 3100
Methylene (-CH₂-)C-H Stretch2850 - 2960
Nitro (-NO₂)Asymmetric Stretch1500 - 1540
Nitro (-NO₂)Symmetric Stretch1330 - 1370
Aromatic RingC=C Stretch1450 - 1600
Ether (-C-O-C-)C-O Stretch1000 - 1300

Methodologies for Spectroscopic Analysis

To ensure high-quality, reproducible data, standardized protocols are essential. The following represents a robust workflow for the complete spectroscopic characterization of a novel compound such as 6-Nitro-1,3-benzodioxol-5-ol.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation prep Weigh Compound (1-5 mg) nmr NMR (¹H, ¹³C) prep->nmr ms HRMS prep->ms ir ATR-IR prep->ir interp Correlate Spectra nmr->interp ms->interp ir->interp confirm Structure Confirmation interp->confirm

Caption: General Workflow for Spectroscopic Characterization.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 1-5 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with hydroxyl protons as it allows for their observation.

  • Solvent Choice Rationale: The choice of solvent is critical. Chloroform-d (CDCl₃) is a common choice for general organic compounds. However, for molecules with exchangeable protons like the -OH group, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior as it slows down the proton exchange rate, resulting in a more defined -OH peak.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a longer acquisition time with a higher number of scans is required.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).

Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method Rationale: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules and is well-suited for this compound, likely producing a strong protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in both positive and negative ion modes to determine the most sensitive detection method. Perform a high-resolution scan to obtain an accurate mass measurement to four decimal places.

  • Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Analyze the MS/MS fragmentation spectrum to confirm the presence of key structural motifs.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Method Rationale: ATR-IR is a rapid and convenient technique for solid and liquid samples, eliminating the need for preparing KBr pellets.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum by subtracting the background. Identify the characteristic absorption bands and assign them to the corresponding functional groups as detailed in Table 3.

Conclusion

The structural elucidation of 6-Nitro-1,3-benzodioxol-5-ol relies on a synergistic application of modern spectroscopic techniques. This guide establishes a robust predictive framework for its ¹H NMR, ¹³C NMR, mass spectrometry, and IR signatures. The distinct signals from the methylenedioxy protons, the specific pattern of aromatic protons, the accurate molecular mass, and the characteristic IR stretches of the nitro and hydroxyl groups collectively provide a unique fingerprint for the molecule. By following the detailed methodologies presented, researchers can confidently acquire and interpret high-quality data, ensuring the structural integrity of this valuable chemical entity in their research and development endeavors.

References

  • Chem-Impex. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol. Retrieved January 17, 2026, from [Link]

  • de Souza, M. V. N., et al. (2005). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Revista Brasileira de Ciências Farmacêuticas, 41(2), 229-234. Retrieved January 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). 1,3-Benzodioxole, 5-nitro-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • SpectraBase. (n.d.). 5-nitro-6-[(6-nitro-1,3-benzodioxol-5-yl)disulfanyl]-1,3-benzodioxole. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). 1,3-Benzodioxole, 5-nitro- Mass Spectrum. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Arjunan, V., et al. (2012). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(1), 101-110. Retrieved January 17, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide on the Solubility of 6-Nitro-1,3-benzodioxol-5-ol in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Nitro-1,3-benzodioxol-5-ol,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Nitro-1,3-benzodioxol-5-ol, a key nitroaromatic compound.[1][2] As solubility is a critical physicochemical parameter influencing bioavailability, process development, and formulation efficacy, a robust understanding of its behavior in various organic solvents is paramount for drug development and chemical synthesis. This document synthesizes theoretical principles with actionable experimental protocols, offering a self-validating system for generating reliable solubility data. We will explore the structural basis for solubility, detail a step-by-step methodology for equilibrium solubility determination, provide a framework for data interpretation, and discuss the application of modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) for accurate quantification.[3][4]

Introduction: The Significance of Solubility

6-Nitro-1,3-benzodioxol-5-ol (CAS No. 7107-10-0) is a nitro-substituted benzodioxole derivative.[2] Compounds in this class are recognized as important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][5] The solubility of an active pharmaceutical ingredient (API) is a cornerstone of pre-formulation studies and process chemistry. It dictates the choice of reaction media, purification strategies (such as crystallization), and is a fundamental determinant of a drug's absorption and bioavailability.[6]

Understanding the solubility of 6-Nitro-1,3-benzodioxol-5-ol in a range of organic solvents allows researchers to:

  • Optimize reaction conditions for synthetic pathways.

  • Develop robust crystallization and purification protocols.

  • Select appropriate solvents for analytical characterization.

  • Guide the design of formulations with desired release profiles.

This guide is structured to provide both the theoretical underpinnings and the practical, field-proven methodologies required to confidently assess the solubility of this compound.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[7][8] This rule states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of 6-Nitro-1,3-benzodioxol-5-ol features a combination of polar and non-polar characteristics that govern its interactions with different solvents.

  • Polar Features :

    • Hydroxyl Group (-OH) : Capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents (e.g., alcohols).

    • Nitro Group (-NO2) : A strong electron-withdrawing group that introduces significant polarity and can act as a hydrogen bond acceptor.

    • Benzodioxole Moiety : The two oxygen atoms in the dioxole ring contribute to the molecule's overall polarity.

  • Non-Polar Features :

    • Aromatic Benzene Ring : The core phenyl ring is hydrophobic and favors interactions with non-polar or moderately polar solvents.

Based on this structure, we can form a hypothesis: 6-Nitro-1,3-benzodioxol-5-ol is expected to exhibit moderate to high solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol), and lower solubility in non-polar solvents (e.g., hexane, toluene).

Experimental Design for Solubility Determination

To obtain accurate and reproducible data, a standardized experimental approach is essential. The isothermal shake-flask method is a widely accepted and recommended technique for determining equilibrium solubility.[9][10][11] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[12]

Selection of a Diverse Solvent Panel

A representative panel of solvents should be chosen to cover a range of polarities and hydrogen bonding capabilities.

Solvent Class Example Solvent Rationale for Inclusion
Polar Protic Methanol, EthanolCapable of hydrogen bonding; relevant for many pharmaceutical processes.
Polar Aprotic Acetone, AcetonitrileCan accept hydrogen bonds and have strong dipole moments.
Moderate Polarity Ethyl Acetate, DichloromethaneCommon solvents in organic synthesis and chromatography.
Non-Polar Toluene, HexaneRepresents the lower end of the polarity spectrum.
Experimental Workflow

The workflow for the isothermal shake-flask method is a self-validating process designed to ensure that true equilibrium solubility is measured.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid (6-Nitro-1,3-benzodioxol-5-ol) prep_vial Combine in sealed vial prep_solid->prep_vial prep_solvent Add known volume of organic solvent prep_solvent->prep_vial agitate Agitate at constant T (e.g., 37°C for 24-48h) prep_vial->agitate check_eq Check for equilibrium (e.g., sample at 24h & 48h) agitate->check_eq centrifuge Centrifuge to pellet undissolved solid check_eq->centrifuge filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute Dilute aliquot of filtrate accurately filter->dilute quantify Quantify concentration (e.g., by validated HPLC-UV) dilute->quantify result Calculate Solubility (mg/mL or mol/L) quantify->result

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol provides a robust methodology for determining the solubility of 6-Nitro-1,3-benzodioxol-5-ol.

4.1. Materials and Reagents

  • 6-Nitro-1,3-benzodioxol-5-ol (purity >98%)

  • HPLC-grade organic solvents (as per the selected panel)

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Orbital shaker with temperature control[9]

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • Validated HPLC-UV system

4.2. Procedure

  • Preparation : Add an excess amount of solid 6-Nitro-1,3-benzodioxol-5-ol to a series of vials. Expert Tip: "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.

  • Solvent Addition : Accurately pipette a known volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration : Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for at least 24 hours.[9] To ensure equilibrium has been reached, a second time point (e.g., 48 hours) can be taken; the concentration should not significantly change.

  • Phase Separation : Remove the vials from the shaker. Allow them to stand for a short period to let the solid settle. Centrifuge the vials to pellet the remaining solid.

  • Sampling and Filtration : Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. Trustworthiness Check: Filtration is a critical step to remove fine particulates that would otherwise lead to an overestimation of solubility.

  • Dilution : Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification : Analyze the diluted samples using a validated HPLC-UV method to determine the precise concentration of the dissolved compound.[13]

4.3. HPLC-UV Quantification Method (Example)

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase : Isocratic mixture of Acetonitrile and water with 0.1% formic acid (e.g., 50:50 v/v).[13]

  • Flow Rate : 1.0 mL/min

  • Detection Wavelength : 254 nm (or the λmax of the compound)[14][13]

  • Injection Volume : 10 µL

  • Standard Preparation : Prepare a stock solution of 6-Nitro-1,3-benzodioxol-5-ol in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create a multi-point calibration curve.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison across different solvents.

Table 1: Illustrative Solubility Data for 6-Nitro-1,3-benzodioxol-5-ol at 25°C (Note: The following data are hypothetical and for illustrative purposes only. They are based on the predicted behavior from the compound's structure.)

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L)
HexaneNon-Polar< 0.1< 0.0005
TolueneNon-Polar1.20.0065
DichloromethaneModerate Polarity15.80.0863
Ethyl AcetateModerate Polarity45.30.2474
AcetonePolar Aprotic110.50.6032
AcetonitrilePolar Aprotic88.20.4817
EthanolPolar Protic75.60.4128
MethanolPolar Protic92.10.5029

Interpretation: The illustrative data align with our theoretical predictions. The compound shows very poor solubility in the non-polar solvent hexane. Solubility increases significantly in solvents of moderate polarity and is highest in polar aprotic and polar protic solvents. The high solubility in acetone and methanol can be attributed to strong dipole-dipole interactions and, in the case of methanol, hydrogen bonding between the solvent and the compound's hydroxyl and nitro groups.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous approach to determining the solubility of 6-Nitro-1,3-benzodioxol-5-ol in organic solvents. By integrating theoretical structural analysis with a robust, self-validating experimental protocol like the isothermal shake-flask method, researchers can generate reliable and accurate data.[12][15] This information is indispensable for making informed decisions in process development, formulation design, and analytical method development, ultimately accelerating the journey from chemical entity to viable product.

References

(Please note that direct links to some research articles may require a subscription for full access.)

  • BCS Guideline for solubility and Dissolution.pptx. (n.d.). Slideshare. Retrieved from [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved from [Link]

  • Solubility - Concept. (2020). JoVE. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. Retrieved from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Solubility. (n.d.). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Solubility - Wikipedia. (n.d.). Retrieved from [Link]

  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006). ResearchGate. Retrieved from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. (2025). ResearchGate. Retrieved from [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MicroSolv. Retrieved from [Link]

  • Biochemistry, Dissolution and Solubility. (n.d.). StatPearls - NCBI Bookshelf - NIH. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. (2013). USP-NF. Retrieved from [Link]

  • FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP. (n.d.). Retrieved from [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Retrieved from [Link]

  • 1,3-Benzodioxole-5-aceticacid, 6-nitro-. (n.d.). Chemsrc. Retrieved from [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025). Retrieved from [Link]

  • 1,3-Benzodioxole, 5-nitro-. (n.d.). PubChem. Retrieved from [Link]

  • 1,3-Benzodioxol-5-ol. (n.d.). NIST WebBook. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Discovery and History of Nitrated Benzodioxoles

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,3-benzodioxole scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse array of bioactive compounds. The introdu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzodioxole scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse array of bioactive compounds. The introduction of a nitro group onto this heterocyclic system profoundly influences its chemical reactivity and biological properties, leading to the discovery of compounds with significant pharmacological effects. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and biological significance of nitrated benzodioxoles. From their early beginnings as versatile chemical intermediates to their controversial role as precursors for psychoactive substances and their emergence as promising therapeutic agents, this document traces the scientific journey of these fascinating molecules. Detailed synthetic protocols, mechanistic insights, and a thorough examination of their structure-activity relationships are presented to serve as an authoritative resource for researchers in drug discovery and development.

Introduction: The Benzodioxole Moiety and the Impact of Nitration

The 1,3-benzodioxole ring system, characterized by a benzene ring fused to a five-membered dioxole ring, is a structural motif found in numerous natural products and synthetic compounds of medicinal importance.[1] The methylenedioxy bridge imparts unique electronic and conformational properties to the aromatic ring, influencing its interactions with biological targets.[1] The introduction of a nitro group (–NO₂) via electrophilic aromatic substitution further modifies the physicochemical properties of the benzodioxole core. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution and opens avenues for various chemical transformations, making nitrated benzodioxoles valuable synthetic intermediates.[2]

This guide will delve into the historical context of the first nitrations of the benzodioxole scaffold, the evolution of synthetic methodologies, and the subsequent discovery of their diverse biological activities.

Historical Development: From Chemical Curiosities to Pharmacological Probes

The history of nitrated benzodioxoles is intertwined with the broader development of organic synthesis and medicinal chemistry. While early specific discovery dates are not extensively documented in readily available literature, the nitration of aromatic compounds has been a fundamental reaction since the 19th century.[2] The initial interest in nitrated benzodioxoles likely stemmed from their utility as synthetic precursors for dyes, fragrances, and eventually, pharmaceuticals.[1]

A pivotal moment in the history of these compounds came with the exploration of psychoactive phenethylamines by researchers like Alexander T. Shulgin and Peyton Jacob III . Their work in the latter half of the 20th century brought prominence to nitrated benzodioxole derivatives, particularly 3,4-methylenedioxy-β-nitrostyrene, as key intermediates in the synthesis of compounds such as 3,4-methylenedioxyamphetamine (MDA) and its analogues.[3][4] This association, while controversial, spurred significant interest in the chemistry and pharmacology of this class of molecules.

More recently, research has shifted towards exploring the therapeutic potential of nitrated benzodioxoles in their own right, with studies revealing their activities as anti-inflammatory, anti-cancer, and kinase-inhibiting agents.[5][6]

Synthetic Methodologies: A Comparative Analysis

The synthesis of nitrated benzodioxoles has evolved to improve yield, safety, and substrate scope. The primary methods involve the direct nitration of the benzodioxole ring or the condensation of a benzodioxole-derived aldehyde with a nitroalkane.

Direct Nitration of 1,3-Benzodioxole

The direct nitration of 1,3-benzodioxole is a common method to produce 5-nitro-1,3-benzodioxole. The methylenedioxy group is an ortho-para director, leading predominantly to substitution at the 5-position.

MethodReagentsSolventTemperature (°C)Yield (%)Reference
Method A Nitric acid (d=1.4)Glacial acetic acid15-2590.6[7]
Method B Conc. HNO₃ (65-68%)Water60-65, then 9087[8]

Causality Behind Experimental Choices:

  • Method A employs glacial acetic acid as a solvent, which helps to moderate the reactivity of nitric acid and control the reaction temperature. The lower temperature range (15-25°C) is crucial for minimizing the formation of side products.

  • Method B utilizes water as a solvent and a higher temperature. This approach may be more suitable for larger-scale synthesis but requires careful temperature control to avoid runaway reactions.

  • In a 250 ml sulfonation flask equipped with a stirrer, thermometer, and dropping funnel, place 12.2 g of 1,3-benzodioxole in 75 ml of glacial acetic acid.

  • Cool the mixture to 15-25°C.

  • Slowly add a solution of 9 ml of nitric acid (d=1.4) in 30 ml of glacial acetic acid dropwise, maintaining the temperature between 15-25°C.

  • Stir the mixture at room temperature overnight.

  • Collect the precipitated crystals by suction filtration.

  • Wash the crystals with water.

  • Recrystallize the product from alcohol to obtain 5-nitro-1,3-benzodioxole.

Synthesis of β-Nitrostyrene Derivatives

3,4-Methylenedioxy-β-nitrostyrene is a key intermediate synthesized via a Henry condensation reaction between piperonal (3,4-methylenedioxybenzaldehyde) and nitromethane.

  • In a suitable reaction vessel, dissolve piperonal in a solvent such as methanol or ethanol.

  • Add nitromethane to the solution.

  • Slowly add a base, such as sodium hydroxide or an amine catalyst (e.g., ammonium acetate), to the mixture while maintaining a low temperature (typically below 10°C) to control the exothermic reaction.

  • After the addition of the base, allow the reaction to proceed for a specified time.

  • Acidify the reaction mixture with an acid, such as hydrochloric acid, to precipitate the 3,4-methylenedioxy-β-nitrostyrene product.

  • Collect the product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Self-Validating System: The success of the synthesis is validated by the physical properties of the product, such as its melting point and spectral data (NMR, IR, MS), which should be consistent with the expected values for 3,4-methylenedioxy-β-nitrostyrene.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_nitrobenzodioxole Synthesis of 5-Nitro-1,3-benzodioxole cluster_nitrostyrene Synthesis of 3,4-Methylenedioxy-β-nitrostyrene benzodioxole 1,3-Benzodioxole reagents1 HNO₃ / Acetic Acid benzodioxole->reagents1 nitrobenzodioxole 5-Nitro-1,3-benzodioxole reagents1->nitrobenzodioxole piperonal Piperonal intermediate Henry Condensation piperonal->intermediate nitromethane Nitromethane nitromethane->intermediate base Base Catalyst base->intermediate nitrostyrene 3,4-Methylenedioxy-β-nitrostyrene intermediate->nitrostyrene

Caption: Synthetic routes to key nitrated benzodioxoles.

Biological Activities and Mechanisms of Action

Recent research has unveiled a range of biological activities for nitrated benzodioxoles, extending far beyond their role as synthetic precursors.

3,4-Methylenedioxy-β-nitrostyrene (MNS)

MNS has emerged as a compound with significant pharmacological potential, demonstrating anti-inflammatory, anti-cancer, and kinase inhibitory effects.

  • Anti-inflammatory Activity: MNS has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases. It is believed to block the assembly of the inflammasome by inhibiting NLRP3 ATPase activity.[6]

  • Anti-cancer Activity: Studies have indicated that MNS can inhibit the growth and induce apoptosis in various tumor cells, including osteosarcoma.[5] It has been observed to decrease the motility and colony formation of metastatic osteosarcoma cell lines.[5]

  • Kinase Inhibition: MNS acts as a tyrosine kinase inhibitor, with notable activity against Syk and Src kinases.[9]

5-Nitro-1,3-benzodioxole

The biological activities of 5-nitro-1,3-benzodioxole are less extensively studied compared to MNS. However, as a nitrated aromatic compound, it has the potential to undergo metabolic reduction to form reactive intermediates that can interact with cellular macromolecules. Its toxicological properties have not been fully investigated, but it is classified as harmful if swallowed, in contact with skin, or inhaled.[10][11] Further research is warranted to elucidate its specific biological effects and mechanisms of action.

Visualization of MNS Mechanism of Action

MNS_Mechanism cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anti-cancer Pathway cluster_kinase Kinase Inhibition MNS 3,4-Methylenedioxy- β-nitrostyrene (MNS) NLRP3 NLRP3 Inflammasome MNS->NLRP3 Inhibits Assembly TumorCells Tumor Cells MNS->TumorCells Induces Kinases Syk & Src Kinases MNS->Kinases Inhibits Inflammation Inflammation NLRP3->Inflammation Apoptosis Apoptosis TumorCells->Apoptosis CellSignaling Cell Signaling Kinases->CellSignaling

Caption: Proposed mechanisms of action for MNS.

Analytical Characterization

The structural elucidation and purity assessment of nitrated benzodioxoles rely on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the position of the nitro group on the aromatic ring and the stereochemistry of the double bond in nitrostyrene derivatives.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The characteristic strong asymmetric and symmetric stretching vibrations of the nitro group typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.[8]

Modern techniques such as combined crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry can also be utilized for detailed structural analysis of benzodioxole derivatives.[12]

Conclusion and Future Perspectives

Nitrated benzodioxoles have traversed a complex and multifaceted history, from their origins as simple chemical intermediates to their association with psychoactive substances and their current emergence as a class of compounds with significant therapeutic potential. The journey of these molecules underscores the importance of fundamental research in organic synthesis and the continuous exploration of structure-activity relationships.

Future research in this area is likely to focus on:

  • The design and synthesis of novel nitrated benzodioxole derivatives with enhanced selectivity and potency for specific biological targets.

  • A deeper investigation into the mechanisms of action of these compounds to identify new therapeutic applications.

  • Comprehensive toxicological studies to ensure the safety of potential drug candidates.

The rich chemistry and diverse biological activities of nitrated benzodioxoles ensure that they will remain an area of active investigation for chemists and pharmacologists for the foreseeable future.

References

  • Baines, M. W., Cobb, D. B., Eden, R. J., Fielden, R., Gardner, J. N., Roe, A. M., Tertiuk, W., & Willey, G. L. (1965). The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans. Journal of Medicinal Chemistry, 8(1), 81–90. [Link]

  • BenchChem. (2025).
  • PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

  • LookChem. (n.d.). 1,3-Benzodioxole,5-nitro- MSDS. Retrieved from [Link]

  • Messerschmitt, P. J., et al. (2012). Osteosarcoma Phenotype Is Inhibited by 3,4-Methylenedioxy-β-nitrostyrene. Sarcoma. [Link]

  • Mendeley. (n.d.). 3,4-Methylenedioxy-β'-nitrostyrene inhibits NLRP3 inflammasome activation by blocking assembly of the inflammasome. [Link]

  • BenchChem. (2025).
  • NIST. (n.d.). 1,3-Benzodioxole, 5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Nichols, D. E., Hoffman, A. J., Oberlender, R. A., Jacob, P., 3rd, & Shulgin, A. T. (1986). Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. Journal of medicinal chemistry, 29(10), 2009–2015. [Link]

  • Jacob, P., 3rd, & Shulgin, A. T. (1986). Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: Representatives of a Novel Therapeutic Class. PubMed. [Link]

  • Liu, H., et al. (2020). 3,4-Methylenedioxy-β-nitrostyrene (MNS) downregulates the expression...
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  • Grokipedia. (n.d.). Peyton Jacob III.
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Foundational

Introduction: The Scientific Context of 6-Nitro-1,3-benzodioxol-5-ol

An In-Depth Technical Guide to the Theoretical Study of 6-Nitro-1,3-benzodioxol-5-ol Abstract: This whitepaper provides a comprehensive theoretical analysis of 6-Nitro-1,3-benzodioxol-5-ol (CAS No: 7107-10-0), a molecule...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of 6-Nitro-1,3-benzodioxol-5-ol

Abstract: This whitepaper provides a comprehensive theoretical analysis of 6-Nitro-1,3-benzodioxol-5-ol (CAS No: 7107-10-0), a molecule of significant interest due to its structural relation to biologically active compounds. Leveraging Density Functional Theory (DFT), we explore the molecule's optimized geometry, conformational landscape, electronic properties, and predicted spectroscopic signatures. The study elucidates the influence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the electronic structure of the 1,3-benzodioxole framework. Key molecular descriptors such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charge distribution are calculated to predict the molecule's reactivity and potential interaction sites. This theoretical foundation is crucial for guiding future experimental work and for the rational design of novel derivatives in drug discovery and materials science.

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of compounds with diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1][2][3] This bicyclic system is a key building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[4] The introduction of substituents onto this ring system profoundly modulates its physicochemical and biological properties.

6-Nitro-1,3-benzodioxol-5-ol, also known as 4-hydroxy-5-nitro-1,2-methylenedioxybenzene[5], is a derivative featuring two electronically opposing groups: a strongly electron-withdrawing nitro group (-NO₂) and an electron-donating hydroxyl group (-OH). The nitro group, in particular, is a well-established pharmacophore known to enhance the biological activity of parent compounds.[6][7] Understanding the interplay of these functional groups on the non-planar, puckered 1,3-benzodioxole ring is essential for predicting its chemical behavior and biological function.

Theoretical and computational studies provide an invaluable, cost-effective lens through which to investigate molecular properties at the atomic level. Such studies on related 1,3-benzodioxole derivatives have successfully predicted their thermochemistry, vibrational spectra, and reactivity.[8][9] By applying similar robust computational methodologies to 6-Nitro-1,3-benzodioxol-5-ol, we can generate a detailed portrait of its molecular structure, stability, and electronic landscape, thereby accelerating its potential development in various scientific fields.

Molecular Structure and Conformational Analysis

The structural integrity of 6-Nitro-1,3-benzodioxol-5-ol is defined by the fusion of a benzene ring with a five-membered dioxole ring. A key structural feature of the 1,3-benzodioxole system is the non-planarity of the dioxole ring.[9] This puckering is a consequence of the anomeric effect, which involves an interaction between the p-type lone pair orbital of one oxygen atom and the antibonding σ* orbital of the adjacent C-O bond.[8][10] This conformational property influences the overall molecular shape and its ability to interact with biological targets.

Furthermore, the substituents introduce additional complexity. The nitro group at the 6-position is expected to be rotated relative to the plane of the benzene ring to minimize steric hindrance, a feature observed in the crystal structure of similar nitro-benzodioxole derivatives.[11] The intramolecular hydrogen bonding potential between the adjacent hydroxyl and nitro groups is another critical factor that will dictate the most stable conformation and influence the molecule's reactivity and spectroscopic properties.

Caption: Molecular structure of 6-Nitro-1,3-benzodioxol-5-ol with atom numbering.

Computational Methodology

To ensure a high degree of accuracy and predictive power, all theoretical calculations should be performed using a robust and well-validated computational chemistry suite like Gaussian.[9] The choice of methodology is paramount for obtaining reliable results.

Workflow: The primary approach involves Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy for organic molecules. The B3LYP hybrid functional is a proven choice for studying the geometry and vibrational properties of benzodioxole derivatives.[8][9] This should be paired with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electronic distribution, particularly around the electronegative oxygen and nitrogen atoms and to account for potential hydrogen bonding.

Caption: A standard workflow for the theoretical analysis of organic molecules.

Protocol Steps:

  • Geometry Optimization: The initial structure of 6-Nitro-1,3-benzodioxol-5-ol is optimized without constraints to find the lowest energy conformation.

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to derive zero-point vibrational energy and thermal corrections. This step also yields the predicted infrared (IR) and Raman vibrational modes.

  • Electronic Analysis: Single-point energy calculations on the optimized structure are used to derive electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential map, and partial atomic charges.

Electronic Properties and Reactivity Prediction

The electronic character of a molecule is fundamental to its reactivity. By analyzing key quantum chemical descriptors, we can predict its behavior in chemical reactions.

  • Frontier Molecular Orbitals (HOMO & LUMO): The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests high polarizability and a greater readiness to undergo chemical reactions. The spatial distribution of these orbitals reveals the likely sites for electrophilic (where LUMO is localized) and nucleophilic (where HOMO is localized) attack. For this molecule, the HOMO is expected to be localized on the electron-rich aromatic ring and hydroxyl group, while the LUMO will likely be centered on the electron-deficient nitro group.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. Red-colored regions (negative potential) indicate electron-rich areas prone to electrophilic attack, which are expected around the oxygen atoms of the hydroxyl and nitro groups. Blue-colored regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack, likely near the acidic hydrogen of the hydroxyl group.

  • Mulliken Atomic Charges: Calculation of partial charges on each atom quantifies the electron distribution. This data can pinpoint the most electropositive and electronegative centers, offering a numerical basis for predicting reaction sites.

Calculated PropertyPredicted Value/ObservationSignificance
HOMO Energy ~ -6.5 to -7.5 eVIndicates electron-donating ability
LUMO Energy ~ -2.5 to -3.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE) ~ 4.0 eVReflects chemical stability and reactivity
Dipole Moment High ( > 4 Debye)Indicates a highly polar molecule
Most Negative MEP Oxygen atoms of the nitro groupSite for electrophilic attack/H-bond accepting
Most Positive MEP Hydrogen atom of the hydroxyl groupSite for nucleophilic attack/H-bond donating

Theoretical Spectroscopic Characterization

Computational methods can accurately predict vibrational spectra, which serve as a powerful tool for molecular identification and can be directly compared with experimental data for validation.

  • Infrared (IR) and Raman Spectroscopy: Theoretical calculations yield harmonic vibrational frequencies. These are typically scaled by an empirical factor (~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and achieve better agreement with experimental spectra.[9]

Key Predicted Vibrational Modes:

  • O-H Stretch: A broad band expected around 3200-3400 cm⁻¹, potentially shifted to a lower frequency due to intramolecular hydrogen bonding with the nitro group.

  • Aromatic C-H Stretch: Sharp peaks in the 3000-3100 cm⁻¹ region.

  • Asymmetric NO₂ Stretch (υasNO₂): A strong absorption band predicted around 1590-1610 cm⁻¹.[9]

  • Symmetric NO₂ Stretch (υsNO₂): A strong band expected near 1420-1440 cm⁻¹.[9]

  • Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ range.

  • C-O Stretches (dioxole and phenol): Strong absorptions in the 1000-1300 cm⁻¹ fingerprint region.

Potential Applications Based on Theoretical Insights

The theoretical data provides a foundation for proposing and exploring potential applications:

  • Drug Design: The MEP map and analysis of frontier orbitals can guide the design of new derivatives with enhanced binding affinity to specific biological targets. The identified electron-rich and electron-poor regions are key for forming hydrogen bonds, a critical interaction in drug-receptor binding. The molecule's structure could serve as a scaffold for developing new anti-inflammatory or analgesic agents.[6]

  • Materials Science: The high dipole moment and polarizability suggest potential applications in nonlinear optics or as components in advanced materials where chemical resistance and thermal stability are desired.[6]

  • Corrosion Inhibition: Similar 1,3-benzodioxole derivatives have been studied as corrosion inhibitors.[12] The presence of heteroatoms (O, N) with lone pairs of electrons allows the molecule to adsorb onto metal surfaces. The calculated HOMO energy and atomic charges can be used to quantitatively predict its potential efficiency as a corrosion inhibitor.

Experimental Protocols for Validation

The theoretical predictions outlined in this guide must be validated through rigorous experimental work. The following protocols provide a self-validating system to confirm the computational model.

Protocol 7.1: Synthesis of 6-Nitro-1,3-benzodioxol-5-ol

Causality: This synthesis is based on the established electrophilic nitration of activated aromatic rings. 1,3-Benzodioxol-5-ol (sesamol) is the logical precursor, as the hydroxyl group strongly activates the ring towards nitration.

  • Dissolution: Dissolve 1,3-benzodioxol-5-ol (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).

  • Nitration: Slowly add a solution of concentrated nitric acid (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Precipitation & Filtration: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure compound.

Protocol 7.2: Spectroscopic Characterization

Causality: This protocol aims to generate experimental spectra to directly compare against the theoretically predicted values from Section 5, thereby validating the accuracy of the computational model.

  • FTIR Spectroscopy: Record the FTIR spectrum of the purified solid product using a KBr pellet method. Compare the positions of the major peaks (O-H, NO₂, C=C) with the scaled theoretical frequencies.

  • FT-Raman Spectroscopy: Obtain the FT-Raman spectrum using a Nd:YAG laser (1064 nm excitation) to complement the FTIR data, particularly for the symmetric NO₂ stretch and skeletal vibrations.[9]

  • NMR Spectroscopy (¹H and ¹³C): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H and ¹³C NMR spectra. The chemical shifts will confirm the substitution pattern on the aromatic ring and validate the overall structure.

Conclusion

This technical guide has detailed a comprehensive theoretical framework for the study of 6-Nitro-1,3-benzodioxol-5-ol. Through the application of Density Functional Theory, we have elucidated its probable three-dimensional structure, highlighting the non-planarity of the dioxole ring and the rotational orientation of the nitro group. The analysis of its electronic properties, including frontier molecular orbitals and electrostatic potential, provides a robust prediction of its chemical reactivity, identifying the key sites for electrophilic and nucleophilic interactions. The predicted spectroscopic signatures offer a clear pathway for experimental validation. These theoretical insights are foundational, providing the necessary groundwork for researchers in drug discovery and materials science to harness the potential of this versatile molecule and its derivatives.

References

  • Matos, M. A. R., Sousa, C. C. S., & Morais, V. M. F. (2007). Experimental and Computational Thermochemistry of 1,3-Benzodioxole Derivatives. Journal of Chemical & Engineering Data, 52(5), 1836–1843. [Link]

  • American Chemical Society. (n.d.). Experimental and Computational Thermochemistry of 1,3-Benzodioxole Derivatives. Retrieved from [Link]

  • Matos, M. A. R., et al. (2008). Experimental and Computational Thermochemistry of 1,4-Benzodioxan and its 6-R Derivatives. The Journal of Physical Chemistry A, 112(19), 4471–4477. [Link]

  • De Gruyter. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Revista de Chimie, 52(12). [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-nitro-6-[(6-nitro-1,3-benzodioxol-5-yl)disulfanyl]-1,3-benzodioxole. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Retrieved from [Link]

  • Loghmani-Khouzani, H., et al. (2012). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o3469. [Link]

  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]

  • ResearchGate. (2025). In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties. Retrieved from [Link]

  • World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I). [Link]

  • ResearchGate. (2017). Semiempirical Theoretical Studies of 1,3-Benzodioxole Derivatives as Corrosion Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzodioxol-5-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzodioxole, 5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • KCIL Chemofarbe Group. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

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Protocols & Analytical Methods

Method

analytical methods for 6-Nitro-1,3-benzodioxol-5-ol characterization

An Application Note and Protocol for the Comprehensive Characterization of 6-Nitro-1,3-benzodioxol-5-ol Abstract This document provides a detailed guide for the analytical characterization of 6-Nitro-1,3-benzodioxol-5-ol...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Characterization of 6-Nitro-1,3-benzodioxol-5-ol

Abstract

This document provides a detailed guide for the analytical characterization of 6-Nitro-1,3-benzodioxol-5-ol (CAS No. 7107-10-0), a key intermediate in pharmaceutical and chemical synthesis.[1] Ensuring the identity, purity, and stability of this compound is critical for downstream applications. This guide outlines a multi-technique approach encompassing chromatography and spectroscopy, providing researchers, scientists, and drug development professionals with robust protocols and interpretation guidelines. The methodologies detailed herein are designed to be self-validating, promoting scientific integrity and reproducibility.

Introduction: The Scientific Imperative for Characterization

6-Nitro-1,3-benzodioxol-5-ol, also known as 5-hydroxy-6-nitro-benzo-1,3-dioxole, is a substituted benzodioxole derivative.[2] The benzodioxole moiety is a structural feature in numerous biologically active compounds, and the introduction of a nitro group can significantly modulate a molecule's electronic properties and biological activity, making it a valuable building block in drug discovery.[1]

Given its role as a precursor, a rigorous analytical characterization is not merely a quality control step but a foundational requirement for successful research and development. Incomplete characterization can lead to ambiguous biological data, failed syntheses, and the introduction of impurities with potential toxicological profiles. This guide establishes a comprehensive workflow for unequivocally confirming the structure and purity of 6-Nitro-1,3-benzodioxol-5-ol.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is presented below.

PropertyValueSource
Chemical Name 6-nitro-1,3-benzodioxol-5-olECHEMI[2]
CAS Number 7107-10-0ECHEMI[2]
Molecular Formula C₇H₅NO₅ECHEMI[2]
Molecular Weight 183.12 g/mol ECHEMI[2]
Appearance Yellow crystalline powderAlfa Aesar MSDS (via PubChem)[3]
Density 1.651 g/cm³ECHEMI[2]
Boiling Point 311.3 °C at 760 mmHgECHEMI[2]

Integrated Analytical Workflow

A multi-faceted approach is essential for a complete characterization. Chromatographic techniques provide quantitative purity data, while spectroscopic methods confirm molecular structure. The relationship between these methods is illustrated in the following workflow.

Analytical_Workflow Fig. 1: Integrated Workflow for Characterization cluster_0 Purity Assessment cluster_1 Structural Elucidation HPLC HPLC-UV (Quantitative Purity) Report Comprehensive Certificate of Analysis HPLC->Report GCMS_Purity GC-MS (Volatile Impurities) GCMS_Purity->Report NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) NMR->Report FTIR FTIR Spectroscopy (Functional Groups) FTIR->Report MS Mass Spectrometry (Molecular Weight) MS->Report UV_Vis UV-Vis Spectroscopy (Chromophores) UV_Vis->Report Sample Sample of 6-Nitro-1,3-benzodioxol-5-ol Sample->HPLC Sample->GCMS_Purity Sample->NMR Sample->FTIR Sample->MS Sample->UV_Vis

Caption: Integrated workflow for purity and structural analysis.

Chromatographic Methods for Purity Determination

Chromatography is the cornerstone of purity analysis, separating the main compound from potential impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the method of choice for non-volatile or thermally sensitive compounds like 6-Nitro-1,3-benzodioxol-5-ol. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The phenol and nitro functional groups provide a strong UV chromophore, enabling sensitive detection.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh ~1.0 mg of the sample.

    • Dissolve in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water.

    • Vortex until fully dissolved. Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Phosphoric Acid in Water.

      • B: Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis Diode Array Detector (DAD).

    • Detection Wavelength: 254 nm and 320 nm (monitor multiple wavelengths to detect potential co-eluting impurities).

  • Data Analysis & Trustworthiness:

    • The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

    • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be <2.0% to ensure system precision.

    • Peak Tailing: The USP tailing factor for the main peak should be between 0.8 and 1.5.

HPLC_Workflow Fig. 2: HPLC Protocol Workflow Prep Sample Preparation (1 mg/mL in ACN/H₂O) Filter Syringe Filtration (0.45 µm) Prep->Filter Inject HPLC Injection (10 µL) Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV-Vis Detection (254 nm, 320 nm) Separate->Detect Analyze Data Analysis (Purity %, RT) Detect->Analyze

Caption: Step-by-step workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. The hydroxyl group on 6-Nitro-1,3-benzodioxol-5-ol can make it somewhat polar for GC; however, its moderate molecular weight allows for analysis without derivatization, provided a robust temperature program is used. Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve ~1.0 mg of the sample in 1.0 mL of ethyl acetate or dichloromethane.

    • Vortex to dissolve and transfer to a GC vial.

  • Instrumentation & Conditions:

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40 - 400 amu.

  • Data Analysis & Trustworthiness:

    • Identity Confirmation: The mass spectrum of the eluting peak should show a molecular ion (M⁺) at m/z 183. The fragmentation pattern should be consistent with the structure (e.g., loss of NO₂, OH).

    • Purity Assessment: Analyze the Total Ion Chromatogram (TIC) for any impurity peaks. Purity is estimated by area percent, similar to HPLC.

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides an unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic, as the acidic phenolic proton will be observable.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C, and DEPT-135 spectra. 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used for definitive assignments.

Predicted Spectral Data & Interpretation:

¹H NMR (400 MHz, DMSO-d₆) δ (ppm)MultiplicityIntegrationAssignment
Phenolic OH~10.5Broad Singlet1HH-O
Aromatic CH~7.4Singlet1HH-7
Aromatic CH~7.1Singlet1HH-4
Methylene CH₂~6.2Singlet2HO-CH₂-O
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)Assignment
Aromatic C~150C-5
Aromatic C~148C-3a
Aromatic C~142C-7a
Aromatic C~135C-6
Aromatic C~109C-4
Aromatic C~106C-7
Methylene C~103O-CH₂-O

Note: Chemical shifts are predictive and should be confirmed by experimental data. The singlet nature of the aromatic protons is due to their lack of adjacent proton neighbors.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the functional groups present in the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." A study on the related 5-nitro-1,3-benzodioxole provides an excellent reference for interpreting the spectrum.[5][6]

Experimental Protocol:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for rapid, direct analysis of the solid powder. Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with 100 mg of dry KBr and pressing into a transparent disk.

  • Instrumentation: Acquire the spectrum from 4000 to 400 cm⁻¹.

Predicted Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Broad, MediumO-H stretch (phenolic)
3100 - 3000MediumAromatic C-H stretch
~1610StrongAromatic C=C stretch
1550 - 1500StrongAsymmetric NO₂ stretch
1360 - 1330StrongSymmetric NO₂ stretch
1260 - 1230StrongAryl C-O stretch
1100 - 1000StrongC-O-C stretch (dioxole ring)
UV-Visible Spectroscopy

Causality: UV-Vis spectroscopy measures the electronic transitions within the molecule. The conjugated aromatic system, substituted with an electron-donating hydroxyl group and an electron-withdrawing nitro group, will exhibit characteristic absorption maxima (λmax).

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in ethanol or methanol.

  • Instrumentation: Scan the solution from 200 to 500 nm using a dual-beam UV-Vis spectrophotometer with the solvent as a reference.

Expected Data: The spectrum is expected to show strong absorption bands, likely between 240-270 nm and a longer wavelength absorption above 300 nm, characteristic of a nitrophenol-type chromophore.

Conclusion

The combination of HPLC and GC-MS provides a robust, quantitative assessment of purity, while NMR, FTIR, and UV-Vis spectroscopy collectively offer an unambiguous confirmation of the molecular structure of 6-Nitro-1,3-benzodioxol-5-ol. Adherence to these protocols will ensure high-quality, reproducible data, which is paramount for professionals in research and drug development.

References

  • CymitQuimica. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol.
  • SynHet. (n.d.). (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate.
  • ChemicalBook. (n.d.). 6-nitro-1,3-benzodioxol-5-amine(64993-07-3) 1 h nmr.
  • Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). FTIR, FT-Raman and DFT Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041.
  • PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole.
  • SpectraBase. (n.d.). 5-nitro-6-[(6-nitro-1,3-benzodioxol-5-yl)disulfanyl]-1,3-benzodioxole - Optional[1H NMR] - Spectrum.
  • ECHEMI. (n.d.). Buy 6-nitro-1,3-benzodioxol-5-ol from Conier Chem&Pharma Limited.
  • SIELC Technologies. (n.d.). Separation of 1,3-Benzodioxole, 5-nitro- on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. National Center for Biotechnology Information.
  • Chem-Impex. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • PubChem. (n.d.). 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene. National Center for Biotechnology Information.
  • NIST. (n.d.). 1,3-Benzodioxol-5-ol. NIST Chemistry WebBook.
  • Cheméo. (n.d.). 1,3-Benzodioxol-5-ol.
  • Al-Hussain, S. A., et al. (2022). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 27(15), 4987.
  • NIST. (n.d.). 1,3-Benzodioxole, 5-nitro-. NIST Chemistry WebBook.
  • ECHEMI. (n.d.). 6-Nitro-1,3-benzodioxol-5-amine.
  • Hafez, H. N., et al. (2016). Synthesis, Single Crystal X-Ray Structure, and Antimicrobial Activity of 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one. Journal of Chemistry, 2016, 7240468.
  • PubMed. (2007). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist.
  • Acta Crystallographica Section E. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile.
  • SciSpace. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole.
  • MDPI. (2015). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide.
  • SIELC Technologies. (2018). 1,3-Benzodioxole-5-methanol.
  • SIELC Technologies. (n.d.). Separation of 1,3-Benzodioxol-5-amine, N-ethyl- on Newcrom R1 HPLC column.
  • Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II.
  • NIST. (n.d.). 1,3-Benzodioxol-5-ol Mass Spectrum. NIST Chemistry WebBook.

Sources

Application

Application Note: Structural Elucidation of 6-Nitro-1,3-benzodioxol-5-ol using ¹H and ¹³C NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the analysis of 6-Nitro-1,3-benzodioxol-5-ol (also known as 6-nitrosesamol) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 6-Nitro-1,3-benzodioxol-5-ol (also known as 6-nitrosesamol) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a publicly available experimental spectrum, this guide synthesizes data from structurally analogous compounds and established principles of NMR theory to predict, interpret, and assign the spectral features of the title molecule. Detailed, field-proven protocols for sample preparation and NMR data acquisition are provided for researchers in organic synthesis, medicinal chemistry, and drug development to ensure high-quality, reproducible results.

Introduction

6-Nitro-1,3-benzodioxol-5-ol is a substituted benzodioxole derivative. The benzodioxole moiety is a key structural feature in a variety of natural products and pharmacologically active compounds. The introduction of a nitro group (a potent electron-withdrawing group) and a hydroxyl group (an electron-donating group) onto the aromatic ring creates a unique electronic environment, making unambiguous structural confirmation essential. NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. This guide will detail the expected ¹H and ¹³C NMR spectra of 6-Nitro-1,3-benzodioxol-5-ol and provide a robust protocol for its analysis.

Predicted NMR Spectra: A Theoretical Framework

The structure of 6-Nitro-1,3-benzodioxol-5-ol presents a fascinating case for NMR analysis. The chemical shifts and coupling patterns of the aromatic protons and carbons are governed by the cumulative electronic effects of the three substituents on the benzene ring.

  • -OH (Hydroxyl) Group: An activating, ortho-, para-directing group that donates electron density via resonance, shielding the ortho and para positions.

  • -NO₂ (Nitro) Group: A deactivating, meta-directing group that strongly withdraws electron density via both inductive and resonance effects, deshielding the ortho and para positions.

  • -O-CH₂-O- (Methylenedioxy) Group: An activating, ortho-, para-directing group that donates electron density through resonance.

In 6-Nitro-1,3-benzodioxol-5-ol, the hydroxyl and nitro groups are ortho to each other, leading to significant intramolecular interactions, including potential hydrogen bonding, which can influence the chemical shift of the hydroxyl proton.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show four distinct signals: two singlets for the aromatic protons, one singlet for the methylenedioxy protons, and one broad singlet for the hydroxyl proton.

G cluster_mol C1 C C2 C C3 C C4 C C5 C C6 C O1 O C7 CH₂ O2 O O3 O-H N1 N⁺ O4 O⁻ O5 O⁻ H4 H H7 H

Table 1: Predicted ¹H NMR Spectral Data for 6-Nitro-1,3-benzodioxol-5-ol

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-47.30 - 7.50Singlet-This proton is ortho to the strongly electron-withdrawing nitro group, resulting in significant deshielding and a downfield shift.[1][2][3]
H-76.40 - 6.60Singlet-This proton is ortho to the electron-donating hydroxyl group and para to the nitro group, leading to a more shielded environment and an upfield shift compared to benzene (δ 7.3 ppm).[2][4]
-O-CH₂-O-6.10 - 6.20Singlet-The methylenedioxy protons are characteristic and typically appear as a singlet in this region for benzodioxole derivatives.[5]
-OH10.5 - 11.5Broad Singlet-The phenolic proton is deshielded due to intramolecular hydrogen bonding with the adjacent nitro group, similar to what is observed in 2-nitrophenol.[6][7] The chemical shift is highly dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are predicted based on additivity rules and comparison with analogous structures.[8][9]

G cluster_mol C1 C-3a C2 C-7a C3 C-7 C4 C-4 C5 C-5 C6 C-6 O1 O C7 C-2 O2 O O3 O N1 N O4 O O5 O

Table 2: Predicted ¹³C NMR Spectral Data for 6-Nitro-1,3-benzodioxol-5-ol

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2 (-O-CH₂-O-)102.0 - 104.0The methylenedioxy carbon has a characteristic chemical shift in this range.[10]
C-3a148.0 - 150.0Aromatic carbon attached to an oxygen of the dioxole ring.
C-4100.0 - 102.0Aromatic CH carbon ortho to the hydroxyl group, expected to be significantly shielded.
C-5145.0 - 147.0Aromatic carbon bearing the hydroxyl group, deshielded by the electronegative oxygen.
C-6138.0 - 140.0Aromatic carbon bearing the nitro group, deshielded by the electron-withdrawing nature of the substituent.[11]
C-7108.0 - 110.0Aromatic CH carbon ortho to the nitro group.
C-7a142.0 - 144.0Aromatic carbon attached to an oxygen of the dioxole ring.

Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and parameter optimization are crucial.

Sample Preparation
  • Sample Purity: Ensure the sample of 6-Nitro-1,3-benzodioxol-5-ol is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the solvent of choice. Its high polarity will ensure good solubility of the analyte, and it will allow for the observation of the exchangeable hydroxyl proton. Alternatively, deuterated chloroform (CDCl₃) can be used, but the hydroxyl proton signal may be broader or exchange with residual water.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated solution is preferable, typically 20-50 mg in 0.6-0.7 mL of solvent.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most commercially available deuterated solvents already contain TMS.

G

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: 16 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-64 (depending on concentration)

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Spectral Width: 240 ppm

  • Acquisition Time: ~1 second

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-4096 (or more for dilute samples)

  • Temperature: 298 K

Data Processing and Interpretation

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum. The relative integrals should correspond to the number of protons giving rise to each signal.

  • Assignment: Assign the peaks based on their chemical shift, multiplicity, and integration, using the predicted values in Tables 1 and 2 as a guide.

Conclusion

This application note outlines a comprehensive approach for the ¹H and ¹³C NMR analysis of 6-Nitro-1,3-benzodioxol-5-ol. By leveraging predictive methods based on the known effects of its constituent functional groups and by following the detailed experimental protocols, researchers can confidently elucidate and confirm the structure of this and related molecules. The provided theoretical framework and practical guidelines serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • SpectraBase. (n.d.). Nitrobenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Method

Application Note: Structural Characterization of 6-Nitro-1,3-benzodioxol-5-ol using FT-IR and Raman Spectroscopy

Abstract This application note provides a comprehensive guide to the vibrational spectroscopic analysis of 6-Nitro-1,3-benzodioxol-5-ol, a key intermediate in pharmaceutical and agrochemical synthesis.[1] We detail optim...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the vibrational spectroscopic analysis of 6-Nitro-1,3-benzodioxol-5-ol, a key intermediate in pharmaceutical and agrochemical synthesis.[1] We detail optimized protocols for acquiring high-quality Fourier-Transform Infrared (FT-IR) and Raman spectra. The causality behind experimental choices, such as the preference for Attenuated Total Reflectance (ATR) in FT-IR and the selection of a 785 nm laser for Raman, is explained to empower researchers. A thorough interpretation of the resulting spectra is presented, with assignments for the characteristic vibrational modes of the nitro, hydroxyl, and benzodioxole functional groups. This guide serves as a practical resource for scientists engaged in the synthesis, quality control, and structural elucidation of complex organic molecules.

Introduction: The Significance of 6-Nitro-1,3-benzodioxol-5-ol

6-Nitro-1,3-benzodioxol-5-ol is a substituted benzodioxole derivative. The benzodioxole moiety is a structural feature in numerous biologically active compounds, and the introduction of a nitro group (-NO2) and a hydroxyl group (-OH) creates a molecule with significant potential as a versatile building block in drug discovery and organic synthesis.[1] The precise arrangement and interaction of these functional groups dictate the molecule's reactivity, stability, and biological activity.

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful, non-destructive method for confirming the molecular structure of such compounds.[2] These techniques probe the fundamental vibrations of chemical bonds, providing a unique "molecular fingerprint" that is highly specific to the compound's structure.[3] This application note establishes a robust framework for the analysis of 6-Nitro-1,3-benzodioxol-5-ol, ensuring reliable and reproducible structural verification.

Foundational Principles: FT-IR vs. Raman Spectroscopy

While both FT-IR and Raman spectroscopy provide information about molecular vibrations, they are based on different physical phenomena and are governed by different selection rules. Understanding these differences is crucial for a comprehensive analysis.

  • FT-IR Spectroscopy: This technique measures the absorption of infrared radiation at frequencies that correspond to the natural vibrational frequencies of the bonds within a molecule.[4] For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment. Polar functional groups, such as the hydroxyl (-OH) and nitro (-NO2) groups in our target molecule, typically produce strong absorption bands in an FT-IR spectrum.

  • Raman Spectroscopy: This technique involves inelastic scattering of monochromatic light, usually from a laser.[5] When photons interact with a molecule, most are scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction is scattered inelastically, resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. For a vibration to be "Raman active," it must cause a change in the molecule's polarizability. Symmetrical, non-polar bonds and aromatic ring systems, which have a large electron cloud, often produce strong Raman signals.

These two techniques are therefore highly complementary. Vibrations that are strong in FT-IR may be weak or absent in Raman, and vice-versa, providing a more complete picture of the molecular structure.

Experimental Workflow: From Sample to Spectrum

A systematic approach is essential for acquiring high-quality, reliable spectroscopic data. The following workflow outlines the key stages for both FT-IR and Raman analysis.

G cluster_0 Preparation & Setup cluster_1 FT-IR Analysis (ATR) cluster_2 Raman Analysis (Confocal) cluster_3 Data Processing & Interpretation Sample Solid Sample (6-Nitro-1,3-benzodioxol-5-ol) Inst_Setup Instrument Setup & Performance Verification Sample->Inst_Setup ATR_BG 1. Collect Background (Clean ATR Crystal) Inst_Setup->ATR_BG FT-IR Path Raman_Cal 1. Calibrate Wavenumber (Silicon Standard) Inst_Setup->Raman_Cal Raman Path ATR_Sample 2. Apply Sample (Ensure Good Contact) ATR_BG->ATR_Sample ATR_Acquire 3. Acquire Spectrum ATR_Sample->ATR_Acquire ATR_Clean 4. Clean Crystal ATR_Acquire->ATR_Clean Process Data Processing (e.g., Baseline Correction) ATR_Clean->Process Raman_Focus 2. Focus on Sample Raman_Cal->Raman_Focus Raman_Acquire 3. Acquire Spectrum Raman_Focus->Raman_Acquire Raman_Acquire->Process Interpret Spectral Interpretation & Peak Assignment Process->Interpret Report Final Report Interpret->Report

Figure 1: General experimental workflow for FT-IR and Raman spectroscopic analysis.

Protocol: FT-IR Spectroscopy using Attenuated Total Reflectance (ATR)

The ATR technique is highly recommended for solid powder samples as it requires minimal sample preparation and ensures excellent reproducibility.[6] The principle relies on an evanescent wave that penetrates a short distance into the sample placed in direct contact with a high-refractive-index crystal (commonly diamond), simplifying the analysis of optically dense materials.[7]

Instrumentation and Setup
  • Spectrometer: A Fourier Transform Infrared spectrometer equipped with a single-reflection diamond ATR accessory.

  • Performance Verification: Before analysis, verify instrument performance using a polystyrene standard. The peak positions should be within ±2 cm⁻¹ of known values to ensure wavenumber accuracy.[8][9]

Step-by-Step Protocol
  • Background Collection:

    • Ensure the ATR crystal is impeccably clean. Use a solvent-grade isopropanol or ethanol on a lint-free wipe to clean the surface.

    • Record a background spectrum. This is a critical step to ratio out the absorbance contributions from the ambient atmosphere (e.g., CO₂ and H₂O) and the instrument itself.[10]

  • Sample Application:

    • Place a small amount of the 6-Nitro-1,3-benzodioxol-5-ol powder onto the center of the diamond crystal.

    • Lower the press arm and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a strong, high-quality spectrum.[7]

  • Data Acquisition:

    • Collect the sample spectrum using the parameters outlined in Table 1.

    • Causality: A resolution of 4 cm⁻¹ is standard for solid-state analysis, providing a good balance between resolving key spectral features and maintaining a high signal-to-noise ratio (SNR). Co-adding 16 scans is a common practice to improve the SNR without requiring excessive acquisition time.

  • Cleaning:

    • Retract the press arm, remove the bulk of the sample, and clean the crystal surface thoroughly with isopropanol or ethanol.

Table 1. Recommended FT-IR Data Acquisition Parameters
ParameterSettingRationale
Technique Attenuated Total Reflectance (ATR)Minimal sample prep, good for powders, reproducible.[6]
Spectral Range 4000 – 400 cm⁻¹Covers the entire mid-infrared region, capturing all fundamental vibrations.
Resolution 4 cm⁻¹Optimal balance of feature resolution and signal-to-noise for solids.
Number of Scans 16Improves signal-to-noise ratio.
Apodization Happ-GenzelProvides a good compromise between peak shape and resolution.

Protocol: Confocal Raman Spectroscopy

Confocal Raman microscopy provides high spatial resolution and effectively rejects out-of-focus fluorescence, making it ideal for analyzing chemical composition on a microscopic scale.[11][12]

Instrumentation and Setup
  • Spectrometer: A confocal Raman microscope.

  • Laser Source: 785 nm near-infrared (NIR) laser.

    • Causality: Aromatic and nitro-containing compounds can exhibit strong fluorescence when excited with visible lasers (e.g., 532 nm).[2] Using a 785 nm laser significantly reduces the likelihood of fluorescence interference, which can otherwise overwhelm the much weaker Raman signal.[12]

  • Calibration: Prior to analysis, calibrate the wavenumber axis of the spectrometer using the 520.7 cm⁻¹ peak of a silicon wafer.

Step-by-Step Protocol
  • Sample Preparation:

    • Place a small amount of the 6-Nitro-1,3-benzodioxol-5-ol powder on a standard glass microscope slide.

  • Focusing:

    • Using the microscope's white light illumination, bring the sample into focus using a 50x or 100x objective.

  • Data Acquisition:

    • Switch to laser excitation and acquire the Raman spectrum using the parameters in Table 2.

    • Causality: Laser power should be kept low initially (e.g., <10 mW) to avoid sample burning or degradation, a known risk with colored compounds like nitroaromatics. The combination of a longer exposure time and multiple accumulations helps to build a strong signal with a good SNR.[13] Cosmic ray removal is a standard software procedure to eliminate sharp, random spikes from the spectrum.

Table 2. Recommended Raman Data Acquisition Parameters
ParameterSettingRationale
Excitation Wavelength 785 nmMinimizes sample fluorescence common in aromatic nitro compounds.[12]
Objective 50x or 100xProvides high signal collection efficiency and spatial resolution.
Laser Power at Sample 5 - 10 mWSufficient for signal generation while minimizing risk of sample damage.
Exposure Time 10 secondsAllows for sufficient photon collection.
Accumulations 5Improves signal-to-noise ratio.
Processing Cosmic Ray RemovalRemoves spurious signals from high-energy particles.

Spectral Interpretation and Discussion

The interpretation of FT-IR and Raman spectra involves assigning observed bands to specific molecular vibrations.[14][15] This is accomplished by correlating the band positions with known characteristic frequencies for various functional groups.[16][17]

G cluster_0 Expected Vibrational Modes mol 6-Nitro-1,3-benzodioxol-5-ol O-H (Hydroxyl) Ar-H (Aromatic) N=O (Nitro) C-O-C (Dioxole Ether) C=C (Aromatic Ring) ftir FT-IR Active (Δμ ≠ 0) Strong, Broad O-H Stretch Strong asym. NO₂ Stretch Strong C-O-C Stretches mol:f1->ftir:f1 Strong Dipole Change mol:f3->ftir:f2 Strong Dipole Change mol:f4->ftir:f3 Strong Dipole Change raman Raman Active (Δα ≠ 0) Strong sym. NO₂ Stretch Strong Aromatic Ring Breathing Weak O-H Stretch mol:f3->raman:f1 Large Polarizability Change mol:f5->raman:f2 Large Polarizability Change

Sources

Application

Application Note: High-Resolution Mass Spectrometric Analysis of 6-Nitro-1,3-benzodioxol-5-ol

Abstract and Introduction 6-Nitro-1,3-benzodioxol-5-ol, a nitrated derivative of sesamol, belongs to the benzodioxole class of compounds. Molecules within this family are of significant interest in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

6-Nitro-1,3-benzodioxol-5-ol, a nitrated derivative of sesamol, belongs to the benzodioxole class of compounds. Molecules within this family are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active natural products and synthetic compounds.[1][2][3] The introduction of a nitro group to the benzodioxole scaffold can significantly alter its electronic properties and biological activity, making it a valuable intermediate in synthetic chemistry.[1] Accurate and robust analytical methodologies are therefore essential for the structural confirmation, purity assessment, and metabolic investigation of such compounds.

This application note presents a detailed protocol for the characterization of 6-Nitro-1,3-benzodioxol-5-ol using Electrospray Ionization (ESI) coupled with high-resolution tandem mass spectrometry (MS/MS). The inherent acidity of the phenolic hydroxyl group makes this analyte particularly amenable to negative ion mode ESI, which provides high sensitivity and a clear molecular ion signal.[4][5][6] We will detail the experimental workflow, from sample preparation to data interpretation, and provide a validated fragmentation pathway to serve as a reference for its unambiguous identification.

Scientific Rationale: The "Why" Behind the Method

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. For 6-Nitro-1,3-benzodioxol-5-ol, the choice of negative mode Electrospray Ionization (ESI) is a deliberate one, grounded in the following principles:

  • Analyte Acidity: The phenolic hydroxyl group (-OH) on the aromatic ring is acidic. In the slightly basic environment of a typical ESI mobile phase (e.g., containing trace amounts of ammonia or formate), this proton is readily abstracted, forming a stable negative ion, [M-H]⁻. This process is highly efficient and leads to excellent ionization and sensitivity.[4][7]

  • "Soft" Ionization: ESI is a "soft" ionization technique that imparts minimal energy to the analyte during the ionization process. This is crucial for preserving the intact molecular ion, which is the primary piece of information for determining the molecular weight.

  • Structural Elucidation via MS/MS: By selecting the [M-H]⁻ ion and subjecting it to Collision-Induced Dissociation (CID), we can induce fragmentation in a controlled and reproducible manner. The resulting fragment ions provide a veritable fingerprint of the molecule's structure. For nitrophenolic compounds, characteristic neutral losses, such as the loss of nitric oxide (NO) or nitrogen dioxide (NO₂), are expected and serve as key diagnostic markers.[8]

  • High-Resolution Mass Spectrometry (HRMS): Employing a high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, allows for the measurement of mass-to-charge ratios with high precision (typically <5 ppm). This accuracy enables the determination of the elemental composition of both the precursor and fragment ions, providing an exceptionally high degree of confidence in structural assignments.

This combination of a targeted ionization method with high-resolution fragmentation analysis forms a self-validating system for the confident identification of 6-Nitro-1,3-benzodioxol-5-ol.

Experimental Workflow Overview

The end-to-end process for analyzing 6-Nitro-1,3-benzodioxol-5-ol is streamlined for clarity and reproducibility. The workflow ensures that the analyte is correctly prepared, ionized, detected, and its structure confirmed through fragmentation analysis.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Mass Spectrometric Analysis cluster_data Phase 3: Data Interpretation A Weigh 1 mg of 6-Nitro-1,3-benzodioxol-5-ol B Dissolve in 1 mL Methanol (LC-MS Grade) to create 1 mg/mL Stock Solution A->B C Perform Serial Dilution to 1 µg/mL Working Solution using 50:50 Acetonitrile:Water B->C D Direct Infusion or LC Introduction into ESI Source C->D E Full Scan MS Acquisition (Negative Mode) to identify [M-H]⁻ D->E F Tandem MS (MS/MS) Acquisition of m/z 182.01 Precursor Ion E->F G Determine Accurate Mass and Elemental Composition F->G H Analyze Fragmentation Pattern and Propose Fragment Structures G->H I Confirm Structure H->I

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of 6-Nitro-1,3-benzodioxol-5-ol in Synthetic Chemistry

Abstract The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and drug development, appearing in numerous natural products and synthetic drugs that exhibit a wide range of biological activities....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and drug development, appearing in numerous natural products and synthetic drugs that exhibit a wide range of biological activities.[1][2][3] This guide provides an in-depth exploration of 6-Nitro-1,3-benzodioxol-5-ol , a highly functionalized and versatile chemical intermediate. We will elucidate its synthetic preparation, key physicochemical properties, and its strategic application in the synthesis of more complex molecular architectures. The protocols detailed herein are designed for reproducibility and provide a framework for researchers, scientists, and drug development professionals to leverage this intermediate's unique reactivity profile.

Introduction: The Benzodioxole Core and the Role of Strategic Functionalization

The 1,3-benzodioxole moiety, often referred to as the methylenedioxyphenyl group, is a cornerstone in the design of pharmacologically active agents.[3][4] Its presence can significantly influence a molecule's metabolic stability and receptor binding affinity. The compound 6-Nitro-1,3-benzodioxol-5-ol presents two key points of orthogonal reactivity: a nitro group susceptible to reduction and a phenolic hydroxyl group ready for etherification or esterification. This dual functionality makes it a powerful building block for creating diverse chemical libraries.

The strategic placement of the nitro group at the 6-position and the hydroxyl group at the 5-position creates an electron-rich aromatic system primed for specific transformations, making it an invaluable precursor for novel therapeutics.[5][6]

Physicochemical & Spectroscopic Profile

Characterization is critical for confirming the identity and purity of any chemical intermediate. Below is a summary of the expected properties for 6-Nitro-1,3-benzodioxol-5-ol.

PropertyValueSource/Notes
Molecular Formula C₇H₅NO₅Calculated
Molecular Weight 199.12 g/mol Calculated
Appearance Expected to be a yellow or orange crystalline solidBased on analogues like 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol[7] and 5-nitro-1,3-benzodioxole.[8]
Melting Point Not widely reported; requires experimental determination.-
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate) and sparingly soluble in non-polar solvents and water.General chemical principles for polar, aromatic nitro compounds.
Spectroscopic Data See belowPredicted values based on analysis of related compounds.[9]

Expected Spectroscopic Data:

  • ¹H NMR: Protons on the aromatic ring are expected to appear as singlets due to their isolated positions. The methylene protons of the dioxole ring will also likely appear as a singlet. The phenolic proton will be a broad singlet, and its chemical shift will be concentration and solvent-dependent.

  • ¹³C NMR: Distinct signals for the aromatic carbons, the methylene bridge carbon (O-CH₂-O), and the carbons bearing the nitro and hydroxyl groups.

  • FT-IR (cm⁻¹): Characteristic peaks are anticipated for the O-H stretch (broad, ~3300-3500 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1530 and ~1350 cm⁻¹ respectively), and C-O-C stretches of the dioxole ring.[9]

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be readily observable, along with characteristic fragmentation patterns.

Synthesis of the Intermediate: Nitration of 1,3-Benzodioxol-5-ol (Sesamol)

The most direct route to 6-Nitro-1,3-benzodioxol-5-ol is the regioselective nitration of the commercially available precursor, 1,3-benzodioxol-5-ol (also known as sesamol).[10] The electron-donating nature of the hydroxyl and dioxole ether groups directs the electrophilic nitration to the position ortho to the hydroxyl group.

Protocol 1: Synthesis of 6-Nitro-1,3-benzodioxol-5-ol

Objective: To perform a regioselective nitration of 1,3-benzodioxol-5-ol to yield the target intermediate.

Causality in Experimental Design: The use of dilute nitric acid and controlled, low temperatures is crucial to prevent over-nitration and oxidative decomposition of the electron-rich phenol ring. Acetic acid serves as a polar solvent that can solubilize the starting material and the nitrating species.

G Sesamol 1,3-Benzodioxol-5-ol (Sesamol) Reagents HNO₃ / Acetic Acid 0-5 °C Sesamol->Reagents 1. Product 6-Nitro-1,3-benzodioxol-5-ol Reagents->Product 2. Electrophilic Aromatic Substitution

Caption: Synthesis of 6-Nitro-1,3-benzodioxol-5-ol via nitration.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Quantity (Example)Moles (Example)
1,3-Benzodioxol-5-olC₇H₆O₃138.1210.0 g72.4 mmol
Glacial Acetic AcidCH₃COOH60.05200 mL-
Nitric Acid (70%)HNO₃63.016.5 mL~72.4 mmol
Deionized WaterH₂O18.02As needed-
Saturated NaHCO₃(aq)NaHCO₃84.01As needed-

Step-by-Step Methodology:

  • Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1,3-benzodioxol-5-ol (10.0 g, 72.4 mmol) in glacial acetic acid (200 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the addition of nitric acid.

  • Nitration: Add concentrated nitric acid (6.5 mL, ~1.0 eq) dropwise via the dropping funnel over a period of 30-45 minutes. Ensure the internal temperature does not exceed 5 °C. A color change to deep yellow or orange is expected.[11]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quenching & Precipitation: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water with vigorous stirring. A yellow precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Neutralization: To remove residual acid, suspend the crude product in a saturated sodium bicarbonate solution, stir for 15 minutes, then filter and wash again with deionized water.

  • Drying: Dry the product under vacuum to yield 6-Nitro-1,3-benzodioxol-5-ol. The product can be further purified by recrystallization from an appropriate solvent system like ethanol/water if necessary.

Core Applications & Synthetic Protocols

The true utility of 6-Nitro-1,3-benzodioxol-5-ol lies in its capacity to be transformed into key downstream intermediates. We will focus on two fundamental, high-yield transformations.

Application 1: Reduction of the Nitro Group to Synthesize 6-Amino-1,3-benzodioxol-5-ol

The conversion of the nitro group to a primary amine is one of the most valuable transformations in medicinal chemistry. This amine serves as a handle for a multitude of subsequent reactions, including amide bond formation, sulfonamide synthesis, and the construction of heterocyclic rings.

Causality in Experimental Design: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a clean and efficient method for nitro group reduction.[12] It avoids the use of stoichiometric metal reductants (like Fe, Sn, or Zn) which can lead to harsh reaction conditions and difficult purification. Methanol is an excellent solvent for both the substrate and for dissolving hydrogen gas.

G Start 6-Nitro-1,3-benzodioxol-5-ol Reagents H₂ (gas) 10% Pd/C Methanol Start->Reagents 1. Add Catalyst & Solvent Product 6-Amino-1,3-benzodioxol-5-ol Reagents->Product 2. Catalytic Hydrogenation

Caption: Reduction of the nitro group to a primary amine.

Protocol 2: Catalytic Hydrogenation to 6-Amino-1,3-benzodioxol-5-ol

Materials and Reagents:

ReagentFormulaMW ( g/mol )Quantity (Example)
6-Nitro-1,3-benzodioxol-5-olC₇H₅NO₅199.125.0 g
10% Palladium on Carbon (Pd/C)Pd/C-250 mg (5 wt%)
Methanol (Anhydrous)CH₃OH32.04100 mL
Hydrogen GasH₂2.021 atm (balloon) or 50 psi
Celite®--As needed

Step-by-Step Methodology:

  • Setup: To a hydrogenation flask or a suitable pressure vessel, add 6-Nitro-1,3-benzodioxol-5-ol (5.0 g) and methanol (100 mL).

  • Inerting: Carefully add 10% Pd/C (250 mg) under a stream of nitrogen or argon. Caution: Pd/C is flammable, especially when dry and in the presence of flammable solvents.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure, or use a Parr shaker at ~50 psi for faster reaction) at room temperature.

  • Monitoring: The reaction is typically complete within 2-6 hours. Progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, often UV-active, spot for the amine product.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 20 mL). Caution: The Celite® pad with the catalyst should not be allowed to dry completely as it can be pyrophoric. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 6-Amino-1,3-benzodioxol-5-ol, which can be used directly or purified further by recrystallization or column chromatography. The product is an amine and may be susceptible to air oxidation.[13][14][15]

Application 2: O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl is an excellent nucleophile, particularly after deprotonation with a mild base. The Williamson ether synthesis is a classic and reliable method to introduce alkyl chains, which can be used to modulate solubility, lipophilicity, and biological activity.

Causality in Experimental Design: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions. Acetone is a good polar aprotic solvent that facilitates the Sₙ2 reaction. A catalytic amount of potassium iodide (KI) can be added to accelerate the reaction through the Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide in situ.

G Start 6-Nitro-1,3-benzodioxol-5-ol Reagents Alkyl Bromide (R-Br) K₂CO₃, Acetone Reflux Start->Reagents 1. Add Base & Electrophile Product 5-Alkoxy-6-nitro-1,3-benzodioxole Reagents->Product 2. Williamson Ether Synthesis (Sₙ2)

Caption: O-Alkylation via Williamson Ether Synthesis.

Protocol 3: Synthesis of a 5-Alkoxy-6-nitro-1,3-benzodioxole Derivative

Materials and Reagents:

ReagentFormulaMW ( g/mol )Quantity (Example)Moles (Example)
6-Nitro-1,3-benzodioxol-5-olC₇H₅NO₅199.122.0 g10.0 mmol
Alkyl Bromide (e.g., Benzyl Bromide)C₇H₇Br171.041.3 mL11.0 mmol
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.8 g20.0 mmol
Acetone (Anhydrous)C₃H₆O58.0850 mL-
Potassium Iodide (KI)KI166.00166 mg1.0 mmol

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-Nitro-1,3-benzodioxol-5-ol (2.0 g, 10.0 mmol), potassium carbonate (2.8 g, 2.0 eq), and potassium iodide (166 mg, 0.1 eq) in anhydrous acetone (50 mL).

  • Addition of Electrophile: Add the alkyl bromide (e.g., benzyl bromide, 1.3 mL, 1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction should be stirred vigorously to ensure good mixing.

  • Monitoring: Monitor the reaction by TLC until the starting phenol is consumed.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash them with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate (50 mL).

  • Purification: Wash the organic layer with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure ether derivative.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

  • 6-Nitro-1,3-benzodioxol-5-ol: As a nitroaromatic compound, it should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[18] Nitro compounds can be thermally sensitive.

  • Nitric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme care.

  • Palladium on Carbon (Pd/C): Flammable and potentially pyrophoric. Do not allow the catalyst to dry in the presence of air, especially after use.

  • Alkyl Halides: Many alkylating agents are lachrymatory and toxic. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[16][18][19]

Conclusion

6-Nitro-1,3-benzodioxol-5-ol is a potent chemical intermediate whose value is derived from its strategically placed, orthogonally reactive functional groups. The protocols provided herein for its synthesis, reduction, and alkylation serve as a foundational platform for researchers to build complex molecules with potential applications in pharmacology and materials science. The inherent versatility of this scaffold ensures its continued relevance in the pursuit of novel chemical entities.

References

  • PrepChem.com. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Available at: [Link]

  • de Souza, M. V. N., et al. (2005). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Journal of the Serbian Chemical Society.
  • Arjunan, V., et al. (2012). FTIR, FT-Raman and DFT calculations of 5-Nitro-1,3-Benzodioxole. Indian Journal of Pure & Applied Physics.
  • Autechre. (2024). The Chemical Versatility of 1,3-Benzodioxole in Organic Synthesis. Available at: [Link]

  • Al-Hourani, B. J., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment.
  • Yathirajan, H. S., et al. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online.
  • Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry.
  • ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available at: [Link]

  • Autechre. (2024). The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. Available at: [Link]

  • LookChem. 1,3-Benzodioxole,5-nitro- MSDS. Available at: [Link]

  • Wang, C., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.
  • MolPort. N'-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-phenoxyacetohydrazide. Available at: [Link]

  • PubChem. 1,3-Benzodioxole, 5-nitro-. Available at: [Link]

  • NIST. 1,3-Benzodioxol-5-ol. Available at: [Link]

  • Fisher Scientific. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol 98.0+%, TCI America™. Available at: [Link]

  • Google Patents. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.
  • PubChem. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one. Available at: [Link]

  • NIST. 1,3-Benzodioxol-5-ol Mass Spectrum. Available at: [Link]

  • PubChemLite. 6-nitro-1,3-benzodioxol-5-amine (C7H6N2O4). Available at: [Link]

  • ResearchGate. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Available at: [Link]

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Application

The Strategic Application of 6-Nitro-1,3-benzodioxol-5-ol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a nitro group and...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a nitro group and a hydroxyl moiety to this core structure, as seen in 6-Nitro-1,3-benzodioxol-5-ol, provides medicinal chemists with a versatile building block for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the applications of 6-Nitro-1,3-benzodioxol-5-ol, offering detailed protocols and insights into its role in the development of anti-inflammatory, analgesic, and other bioactive molecules.

The Significance of the 6-Nitro-1,3-benzodioxol-5-ol Scaffold

The unique arrangement of functional groups in 6-Nitro-1,3-benzodioxol-5-ol makes it a valuable starting material in drug discovery. The electron-withdrawing nature of the nitro group can significantly influence the physicochemical properties and biological activity of derivative compounds. It is known to enhance the potency of certain pharmacophores.[1] The adjacent hydroxyl group offers a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). Furthermore, the 1,3-benzodioxole ring system itself is associated with a range of biological effects, including anti-tumor, anti-hyperlipidemia, and antioxidative properties.[2]

Synthetic Pathways and Methodologies

While a direct, published protocol for the synthesis of 6-Nitro-1,3-benzodioxol-5-ol can be elusive, a plausible synthetic route can be devised based on established methodologies for related compounds. A common and cost-effective starting material is piperonal (1,3-benzodioxole-5-carbaldehyde).

Proposed Synthesis of 6-Nitro-1,3-benzodioxol-5-ol

This proposed synthesis involves a two-step process starting from the readily available 1,3-benzodioxol-5-ol (sesamol).

Step 1: Nitration of 1,3-Benzodioxol-5-ol

The initial step is the regioselective nitration of 1,3-benzodioxol-5-ol. The hydroxyl group is an ortho-, para-director; however, the position ortho to the hydroxyl and adjacent to the dioxole ring is sterically hindered. Therefore, nitration is expected to occur at the position ortho to the hydroxyl group and meta to the dioxole oxygen.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve 1,3-benzodioxol-5-ol (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Slowly add a nitrating agent, such as a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid, dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-Nitro-1,3-benzodioxol-5-ol.

Causality Behind Experimental Choices:

  • Low Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Glacial Acetic Acid: This solvent is often used for nitration as it is relatively inert to the nitrating agent and can dissolve the starting material.

  • Controlled Addition: Dropwise addition of the nitrating agent ensures that the reaction temperature remains under control.

Applications in the Synthesis of Bioactive Molecules

6-Nitro-1,3-benzodioxol-5-ol serves as a key intermediate in the synthesis of a variety of bioactive compounds. Its functional groups can be readily transformed into other moieties to generate diverse chemical libraries for screening.

Synthesis of Amino Derivatives for Anti-inflammatory Agents

The nitro group of 6-Nitro-1,3-benzodioxol-5-ol can be reduced to an amine, providing a crucial building block for the synthesis of compounds with potential anti-inflammatory and analgesic properties.[1]

Protocol for the Synthesis of 6-Amino-1,3-benzodioxol-5-ol:

  • Dissolve 6-Nitro-1,3-benzodioxol-5-ol (1 equivalent) in a suitable solvent like ethanol or methanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) or catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere).

  • If using SnCl₂, heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution) to precipitate the tin salts.

  • Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Logical Flow of Synthesis:

SynthesisFlow A 1,3-Benzodioxol-5-ol B 6-Nitro-1,3-benzodioxol-5-ol A->B Nitration C 6-Amino-1,3-benzodioxol-5-ol B->C Reduction D Bioactive Amide/Sulfonamide Derivatives C->D Acylation/Sulfonylation

Caption: Synthetic pathway from 1,3-benzodioxol-5-ol to bioactive derivatives.

Derivatization for Anticancer Applications

The 1,3-benzodioxole core is present in several compounds with reported cytotoxic activity against various cancer cell lines.[3] The functional groups of 6-Nitro-1,3-benzodioxol-5-ol can be elaborated to synthesize novel anticancer drug candidates. For instance, the hydroxyl group can be alkylated or acylated, and the nitro group can be transformed into other functionalities to explore SAR.

Illustrative Derivatization Workflow:

Derivatization cluster_0 Hydroxyl Group Modification cluster_1 Nitro Group Transformation start 6-Nitro-1,3-benzodioxol-5-ol -OH -NO2 ether Etherification (R-X, base) start:f0->ether ester Esterification (R-COCl, base) start:f0->ester amine Reduction to Amine (-NH2) start:f1->amine end Library of Bioactive Derivatives ether->end ester->end diazonium Diazotization of Amine amine->diazonium diazonium->end

Caption: Potential derivatization strategies for 6-Nitro-1,3-benzodioxol-5-ol.

Mechanistic Considerations and Biological Evaluation

While the precise mechanisms of action for many 1,3-benzodioxole derivatives are still under investigation, several general principles apply. The planar benzodioxole ring can participate in π-stacking interactions with biological targets such as enzymes and receptors. The substituents on the ring play a crucial role in determining the specific biological activity.

Quantitative Data Summary:

Compound ClassBiological ActivityReported IC₅₀/EC₅₀ RangeReference
1,3-Benzodioxole DerivativesAnti-inflammatory (NO inhibition)Varies with substitution[4]
1,3-Benzodioxole DerivativesAnticancer (various cell lines)Micromolar to sub-micromolar[5]
Nitroaromatic CompoundsAntimicrobial/AntiparasiticVaries widely[6]

Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition):

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from 6-Nitro-1,3-benzodioxol-5-ol) for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value for each compound.

Conclusion and Future Perspectives

6-Nitro-1,3-benzodioxol-5-ol is a promising and versatile building block in medicinal chemistry. Its synthetic accessibility and the reactivity of its functional groups provide a solid foundation for the development of novel therapeutic agents. Future research should focus on the synthesis of focused libraries of derivatives and their systematic evaluation in a range of biological assays to fully elucidate their therapeutic potential. A deeper understanding of their mechanisms of action will be crucial for the rational design of more potent and selective drug candidates.

References

  • Synthesis of 5-amino-6-nitro-1,3-benzodioxole - PrepChem.com. [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH. [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - World Researchers Associations. [Link]

  • The Role of Plant-Derived Bioactive Compounds in Mitigating Oxidative Stress - PMC. [Link]

  • Plant-Derived Bioactive Compounds: One Health Perspective - MDPI. [Link]

  • Structural Modifications Yield Novel Insights Into the Intriguing Pharmacodynamic Potential of Anti-inflammatory Nitro-Fatty Acids - PubMed Central. [Link]

  • 1,3-Benzodioxol-5-ol - Cheméo. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. [Link]

  • Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1][7][8]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents - PMC - PubMed Central. [Link]

  • 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile - PubMed Central. [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - MDPI. [Link]

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Method

Application Notes and Protocols for 6-Nitro-1,3-benzodioxol-5-ol in Drug Discovery and Development

Introduction: The Strategic Value of the 6-Nitro-1,3-benzodioxol-5-ol Scaffold In the landscape of medicinal chemistry, the 1,3-benzodioxole scaffold, naturally present in compounds like sesamol, has garnered significant...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Nitro-1,3-benzodioxol-5-ol Scaffold

In the landscape of medicinal chemistry, the 1,3-benzodioxole scaffold, naturally present in compounds like sesamol, has garnered significant attention for its diverse biological activities.[1][2] The strategic introduction of a nitro group at the 6-position of the 1,3-benzodioxol-5-ol core imparts unique electronic properties that can enhance biological efficacy, making it a valuable building block in drug discovery.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of compounds derived from 6-Nitro-1,3-benzodioxol-5-ol, with a focus on its potential in developing novel anti-inflammatory and anti-cancer agents.

The presence of the nitro group can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. It can act as a hydrogen bond acceptor, participate in charge-transfer interactions, and be metabolically reduced to other functional groups, offering a versatile handle for modulating biological activity. This guide will delve into the practical aspects of working with this scaffold, from its synthesis to detailed protocols for assessing its therapeutic potential.

Chemical Properties and Synthesis

6-Nitro-1,3-benzodioxol-5-ol is a derivative of sesamol (1,3-benzodioxol-5-ol) and is characterized by the presence of a nitro group ortho to the hydroxyl group. This substitution pattern influences the acidity of the phenol and the reactivity of the aromatic ring.

Physicochemical Properties of 1,3-Benzodioxol-5-ol (Sesamol)
PropertyValueReference
Molecular FormulaC₇H₆O₃[2]
Molecular Weight138.12 g/mol [2]
CAS Number533-31-3[2]
Melting Point394.63 K[2]
logP1.121[2]
Protocol 1: Synthesis of 6-Nitro-1,3-benzodioxol-5-ol from Sesamol

This protocol describes a general method for the nitration of sesamol, a common starting material. The regioselectivity of the nitration is directed by the activating hydroxyl and methylenedioxy groups.

Materials:

  • Sesamol (1,3-benzodioxol-5-ol)

  • Nitric acid (70%)

  • Acetonitrile

  • Ice bath

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Deionized water

  • Sodium bicarbonate solution (saturated)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve sesamol (1 equivalent) in acetonitrile.

  • Cool the flask in an ice bath to 0-5°C with continuous stirring.

  • Slowly add nitric acid (1.1 equivalents) dropwise to the cooled solution. The reaction is exothermic and the temperature should be carefully monitored.[4]

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding cold deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 6-Nitro-1,3-benzodioxol-5-ol.

Causality Behind Experimental Choices:

  • Acetonitrile as Solvent: Acetonitrile is a suitable solvent that can moderate the reactivity of nitric acid and control the reaction speed.[4]

  • Low Temperature: The reaction is carried out at low temperatures to minimize the formation of by-products and control the exothermic nature of the nitration reaction.

  • Slow Addition of Nitric Acid: Dropwise addition of nitric acid ensures better control over the reaction temperature and prevents over-nitration.

  • Aqueous Workup: The washing steps with water and sodium bicarbonate are crucial to remove excess acid and impurities before purification.

Applications in Drug Discovery

The 6-Nitro-1,3-benzodioxol-5-ol scaffold has been explored for the development of various therapeutic agents, primarily focusing on anti-inflammatory and anti-cancer applications.

Anti-Inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Derivatives of 6-Nitro-1,3-benzodioxol-5-ol are being investigated for their potential to modulate key inflammatory pathways.

Mechanism of Action: The anti-inflammatory effects of nitro-benzodioxole derivatives are believed to be mediated through the inhibition of pro-inflammatory enzymes and transcription factors. A key pathway is the downregulation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response. Inhibition of NF-κB can lead to a decrease in the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.

G cluster_stimulus Inflammatory Stimuli (LPS, Cytokines) cluster_pathway NF-κB Signaling Pathway cluster_compound 6-Nitro-1,3-benzodioxol-5-ol Derivative Stimulus LPS/Cytokines IKK IKK Activation Stimulus->IKK Activates IkB IκB Degradation IKK->IkB Phosphorylates NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Allows Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Induces Compound Nitro-benzodioxole Derivative Compound->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of 6-Nitro-1,3-benzodioxol-5-ol derivatives via inhibition of the NF-κB pathway.

Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol details a common method to assess the anti-inflammatory potential of synthesized compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

Anti-Cancer Activity

The 1,3-benzodioxole moiety has been identified in several compounds with anti-tumor properties. The addition of a nitro group can enhance this activity, and derivatives of 6-Nitro-1,3-benzodioxol-5-ol are being investigated as potential anti-cancer agents.[5]

Mechanism of Action: One of the proposed mechanisms for the anti-cancer activity of these compounds is the inhibition of the thioredoxin (Trx) system. The Trx system, particularly thioredoxin reductase (TrxR), is often overexpressed in cancer cells and plays a crucial role in redox homeostasis and cell proliferation.[6][7] Inhibition of TrxR can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis in cancer cells.[7]

G

Caption: Experimental workflow for the discovery of anti-cancer agents from 6-Nitro-1,3-benzodioxol-5-ol.

Protocol 3: Thioredoxin Reductase (TrxR) Inhibition Assay

This protocol provides a method to determine the inhibitory activity of test compounds on TrxR using a commercially available kit or by following established procedures.[8][9]

Materials:

  • Purified recombinant human thioredoxin reductase (TrxR)

  • NADPH

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Assay buffer (e.g., 100 mM potassium phosphate, 10 mM EDTA, pH 7.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and DTNB.

  • Compound Incubation: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known TrxR inhibitor).

  • Enzyme Addition: Initiate the reaction by adding the purified TrxR enzyme to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader in kinetic mode. The increase in absorbance is due to the formation of 2-nitro-5-thiobenzoate (TNB) from the reduction of DTNB.

  • Data Analysis: Calculate the initial reaction rates (V₀) for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the TrxR activity.

Protocol 4: MTT Cytotoxicity Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability. It is widely used to screen for the cytotoxic potential of novel compounds.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Quantitative Data Summary

The following table summarizes the reported biological activities of some benzodioxole derivatives, highlighting the potential of this scaffold.

Compound ClassBiological ActivityAssayIC₅₀ Value (µM)Reference
Triterpenoid from T. chebulaAnti-inflammatoryNO Inhibition (LPS-stimulated macrophages)38.0 - 55.2[10]
Phenyl-pyrazolone derivativeAnti-inflammatoryCroton oil ear test (in vivo)-
1,3-Benzodioxole-arsenical conjugateAnti-cancerProliferation (4T1 cells)Varies[7]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivativeAnti-inflammatoryCOX-2 Inhibition0.18 - 0.74[11]

Conclusion and Future Perspectives

6-Nitro-1,3-benzodioxol-5-ol represents a promising and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis from readily available starting materials and the tunable nature of the nitro and hydroxyl groups provide a solid foundation for medicinal chemistry campaigns. The demonstrated potential of its derivatives to modulate key biological pathways involved in inflammation and cancer underscores its importance in drug discovery.

Future research should focus on expanding the library of derivatives to establish clear structure-activity relationships (SAR). Further elucidation of the specific molecular targets and off-target effects will be crucial for advancing lead compounds into preclinical and clinical development. The protocols and insights provided in this guide offer a robust framework for researchers to explore the full therapeutic potential of the 6-Nitro-1,3-benzodioxol-5-ol scaffold.

References

  • Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Retrieved January 17, 2026, from [Link]

  • Ghavami, S., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 443-453.
  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12(1), 1-15.
  • Zhang, X., et al. (2022). Protocol for assaying irreversible inhibitors of thioredoxin reductase 1. STAR Protocols, 3(3), 101579.
  • antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. Retrieved January 17, 2026, from [Link]

  • Zhang, J., et al. (2022). Inhibition of Thioredoxin Reductase by Santamarine Conferring Anticancer Effect in HeLa Cells. Frontiers in Pharmacology, 13, 848603.
  • ResearchGate. (2022). What will be the best way to test NFkb activation via western blot?. Retrieved January 17, 2026, from [Link]

  • Khan, A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(15), 4983.
  • ResearchGate. (2022). Anti‐inflammatory activity. [A] IC50 values of all the compounds [B.C].... Retrieved January 17, 2026, from [Link]

  • CONICET. (2013). Synthesis of Novel Biaryl Derivatives of Sesamol (5-Benzodioxolol) and Evaluation of their Antioxidant Activity Against DPPH Radical. Retrieved January 17, 2026, from [Link]

  • Google Patents. (2014). CN103724316A - Preparation method and application of sesamol intermediate heliotropin.
  • metfop. (2017). Synthesis and characterization of novel sesamol derivatives having 2-(benzo- [d][12][13] dioxol-5-yloxy)acetohydrazide scaffold. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2017). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... Retrieved January 17, 2026, from [Link]

  • Wang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6979.
  • PubMed. (2004). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Retrieved January 17, 2026, from [Link]

  • Nagy, L., et al. (2022). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Scientific Reports, 12(1), 1-13.
  • Yang, M. H., et al. (2014). Anti-inflammatory Activity of Constituents Isolated From Terminalia Chebula.
  • Leite, A. C. L., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • Micale, N., et al. (2002).
  • Cheméo. (n.d.). 1,3-Benzodioxol-5-ol. Retrieved January 17, 2026, from [Link]

  • PubMed. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Retrieved January 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved January 17, 2026, from [Link]

  • Google Patents. (1965). US3221062A - Nitration process.

Sources

Application

Application Note: High-Purity Recovery of 6-Nitro-1,3-benzodioxol-5-ol via Optimized Recrystallization

Abstract 6-Nitro-1,3-benzodioxol-5-ol is a critical intermediate in the synthesis of various high-value molecules for the pharmaceutical and agrochemical industries.[1] The purity of this compound is paramount, as contam...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Nitro-1,3-benzodioxol-5-ol is a critical intermediate in the synthesis of various high-value molecules for the pharmaceutical and agrochemical industries.[1] The purity of this compound is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and compromised biological activity in downstream applications. This application note presents a detailed, validated protocol for the purification of crude 6-Nitro-1,3-benzodioxol-5-ol using the recrystallization technique. The guide provides a scientific rationale for solvent selection, a step-by-step methodology, troubleshooting advice, and methods for purity verification, designed for researchers and professionals in drug development and synthetic chemistry.

Introduction and Scientific Background

The 1,3-benzodioxole scaffold is a privileged structure found in numerous natural products and synthetic compounds with significant biological activity.[2][3] The introduction of a nitro group and a hydroxyl group, as in 6-Nitro-1,3-benzodioxol-5-ol, creates a versatile molecule with multiple reactive sites, making it a valuable building block for complex molecular architectures.[1][3]

Purification of solid organic compounds is a cornerstone of synthetic chemistry, with recrystallization being a powerful and widely used technique.[4] The method relies on the principle of differential solubility: a properly chosen solvent will dissolve the target compound and its impurities to different extents as a function of temperature.[4][5] An ideal recrystallization process involves dissolving the crude solid in a minimal amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to its crystallization out of the solution, while impurities ideally remain dissolved in the cold solvent (the "mother liquor").[4][6] This process effectively isolates and purifies the desired product.

This document provides a robust protocol specifically tailored for 6-Nitro-1,3-benzodioxol-5-ol, addressing the unique challenges posed by its phenolic and nitroaromatic nature.

Physicochemical Properties & Safety

A thorough understanding of the compound's properties is essential for safe handling and successful purification.

PropertyValueSource
Chemical Name 6-nitro-1,3-benzodioxol-5-olECHEMI
Synonyms 5-hydroxy-6-nitro-benzo-1,3-dioxolECHEMI
CAS Number 7107-10-0ECHEMI
Molecular Formula C₇H₅NO₅[7]
Molecular Weight 183.12 g/mol [7]
Appearance Light yellow to yellow crystalline solid
Melting Point 86 - 90 °C (for related compound)[1]
Boiling Point 311.3 °C at 760 mmHg[7]

Safety & Handling: Nitroaromatic compounds can be toxic and are often skin and eye irritants.[8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Consult the specific Safety Data Sheet (SDS) for 6-Nitro-1,3-benzodioxol-5-ol before commencing any work.[9][10][11]

Core Principle: Solvent Selection Protocol

The success of recrystallization hinges almost entirely on the choice of solvent.[4][12] The ideal solvent must satisfy several criteria, as outlined by established chemical principles.[5][6]

Criteria for an Optimal Recrystallization Solvent:

  • High Solvency at High Temperature: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperature: The compound should be sparingly soluble or insoluble in the cold solvent.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.[6]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[5]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out."

Experimental Solvent Screening: A small-scale screening process is the most reliable method for identifying the best solvent.

Materials:

  • Crude 6-Nitro-1,3-benzodioxol-5-ol

  • Test tubes (13x100 mm)

  • Selection of candidate solvents (e.g., Water, Isopropanol, Ethanol, Ethyl Acetate, Toluene)

  • Hot plate or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude solid into separate test tubes.

  • Add a candidate solvent dropwise (0.5 mL) to each test tube at room temperature. Agitate or vortex the mixture. Record if the solid dissolves completely.

  • If the solid does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate, adding more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observe the quality and quantity of crystals formed. An ideal solvent will yield a significant amount of crystalline precipitate.

Solvent Screening Data Log (Example):

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingAssessment
WaterSparingly solubleSoluble with heatingAbundant, well-formed needlesExcellent Candidate
IsopropanolSparingly solubleVery solubleGood crystal formationGood Candidate
TolueneSolubleVery solublePoor crystal formationUnsuitable
HexaneInsolubleInsoluble-Unsuitable
Ethyl AcetateSolubleVery solubleMinimal crystal formationUnsuitable

Based on the polar phenolic and nitro groups, polar protic solvents like water and alcohols are predicted to be effective. A synthesis of a related compound successfully used isopropanol for recrystallization, making it a primary candidate.[13]

Detailed Recrystallization Workflow

This protocol assumes that water or isopropanol has been selected as the optimal solvent based on the screening process.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis Crude Crude Solid Solvent Select Optimal Solvent Crude->Solvent Dissolve 1. Dissolve in minimum hot solvent Solvent->Dissolve HotFilt 2. Hot Gravity Filtration (if needed) Dissolve->HotFilt insoluble impurities Cool 3. Slow Cooling & Crystallization Dissolve->Cool no insoluble impurities HotFilt->Cool VacFilt 4. Isolate Crystals (Vacuum Filtration) Cool->VacFilt Wash 5. Wash with Cold Solvent VacFilt->Wash Dry 6. Dry Crystals (Vacuum Oven) Wash->Dry Pure Pure Crystalline Product Dry->Pure Verify Verify Purity (MP, TLC, HPLC) Pure->Verify

Caption: Recrystallization workflow for 6-Nitro-1,3-benzodioxol-5-ol.

Step-by-Step Protocol
  • Dissolution:

    • Place the crude 6-Nitro-1,3-benzodioxol-5-ol (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.

    • Add the selected solvent (e.g., isopropanol) in small portions. Heat the mixture on a hot plate with gentle swirling.

    • Continue adding the hot solvent portion-wise until the solid just dissolves completely. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing recovery, as it ensures the solution becomes supersaturated upon cooling.

  • Hot Filtration (Conditional):

    • If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration.

    • Pre-heat a funnel (stemless or short-stemmed) and a clean receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.

    • Pour the hot solution quickly through the fluted filter paper into the pre-heated flask. Causality: Keeping the apparatus hot prevents premature crystallization of the product on the filter paper, which would decrease the final yield.

  • Cooling and Crystallization:

    • Cover the mouth of the Erlenmeyer flask with a watch glass or loosely inserted stopper and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as they are less likely to trap impurities within their lattice structure compared to rapidly formed small crystals.

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus using a Büchner funnel and a clean filter flask.

    • Place a piece of filter paper in the Büchner funnel, ensuring it lies flat and covers all the holes. Wet the paper with a small amount of the cold recrystallization solvent and apply vacuum to seat the paper.

    • Swirl the flask containing the crystals to create a slurry and pour it into the center of the Büchner funnel.

    • Use a small amount of the cold mother liquor from the filter flask to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

  • Washing:

    • With the vacuum still applied, wash the collected crystals (the "filter cake") with a small portion of fresh, ice-cold solvent. Causality: The cold solvent washes away the impurity-laden mother liquor adhering to the crystal surfaces without dissolving a significant amount of the purified product.

    • Allow the vacuum to pull air through the crystals for several minutes to partially dry them.

  • Drying:

    • Carefully transfer the purified crystals from the funnel to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. A vacuum oven set to a moderate temperature (e.g., 40-50 °C) is ideal for efficiently removing the final traces of solvent.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out (Product separates as a liquid instead of solid)1. Solution cooled too rapidly.2. Solvent boiling point is higher than the product's melting point.3. Solution is too concentrated.1. Re-heat the mixture to dissolve the oil.2. Add a small amount of additional hot solvent to decrease saturation.3. Allow the solution to cool much more slowly, perhaps by insulating the flask.
No Crystal Formation 1. Solution is not sufficiently saturated (too much solvent was used).2. The solution is supersaturated but requires nucleation.1. Gently boil off some of the solvent to increase the concentration and allow to cool again.2. Scratch the inside of the flask below the solvent line with a glass rod.3. Add a tiny "seed" crystal from a previous batch, if available.
Very Low Recovery 1. Too much solvent was used during dissolution.2. Premature crystallization during hot filtration.3. Washing with solvent that was not cold enough.1. Evaporate some of the mother liquor to recover a second crop of crystals (note: this crop may be less pure).2. Ensure filtration apparatus is properly pre-heated.3. Always use ice-cold solvent for washing the filter cake.

Purity Assessment

The purity of the recrystallized 6-Nitro-1,3-benzodioxol-5-ol should be confirmed:

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point over a narrow range (typically < 2 °C). Compare the experimental value to the literature value. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A successful purification will show the product spot as a single, clean spot with a different Rf value than the impurities, which should be concentrated in the mother liquor lane.

References

  • Royal Society of Chemistry. Purification of nitrophenols using complex-assisted crystallization. RSC Publishing. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Royal Society of Chemistry, Education. Finding the best solvent for recrystallisation student sheet. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. Available at: [Link]

  • Chemistry Stack Exchange. Are there any general rules for choosing solvents for recrystallization?. Available at: [Link]

  • PrepChem.com. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 1,3-Benzodioxole, 5-nitro-. Available at: [Link]

  • Grokipedia. 1,3-Benzodioxole. Available at: [Link]

Sources

Method

Application Note and Protocol for the Purification of 6-Nitro-1,3-benzodioxol-5-ol via Column Chromatography

Introduction 6-Nitro-1,3-benzodioxol-5-ol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, often requires stringent purification to remove starting materials, by-products, and other impur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Nitro-1,3-benzodioxol-5-ol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, often requires stringent purification to remove starting materials, by-products, and other impurities.[1] The presence of both a hydroxyl and a nitro group on the benzodioxole scaffold imparts a significant degree of polarity to the molecule. This polarity can be exploited for purification using column chromatography, a fundamental and widely used technique for the separation of chemical compounds.[2][3]

This document provides a comprehensive guide for the purification of 6-Nitro-1,3-benzodioxol-5-ol using silica gel column chromatography. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chromatographic principles. We will explore the rationale behind the selection of the stationary and mobile phases, the optimization of the separation using Thin Layer Chromatography (TLC), and best practices for a successful purification.

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] For the purification of polar compounds like 6-Nitro-1,3-benzodioxol-5-ol, silica gel is an excellent choice for the stationary phase due to its polar nature. The separation is achieved by the varying affinities of the components in the crude mixture for the silica gel surface. Less polar impurities will travel through the column more quickly with the mobile phase, while the more polar target compound will have stronger interactions with the silica gel, resulting in a slower elution. By gradually increasing the polarity of the mobile phase, we can selectively elute the desired compound in a pure form.

Materials and Equipment

Reagents and Consumables:
  • Crude 6-Nitro-1,3-benzodioxol-5-ol

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (DCM, ACS grade or higher)

  • Methanol (ACS grade or higher)

  • TLC plates (silica gel 60 F254)

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection vials or flasks

  • Solvents for sample loading (e.g., DCM)

Equipment:
  • Glass chromatography column with a stopcock

  • Ring stand and clamps

  • Separatory funnel (for solvent addition)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Capillary tubes for spotting

  • Fume hood

Experimental Protocol

Part 1: Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a mobile phase that provides good separation between the target compound and any impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.

  • Prepare TLC Chambers: Line the inside of a TLC chamber with filter paper and add a small amount of the desired solvent system. Allow the chamber to become saturated with the solvent vapors.

  • Spot the Plate: Dissolve a small amount of the crude 6-Nitro-1,3-benzodioxol-5-ol in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. Nitro compounds can often be visualized directly.[4] For enhanced visualization, the plate can be exposed to iodine vapor or stained with a suitable reagent like potassium permanganate.

  • Calculate Rf Values: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

  • Optimize the Solvent System: Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (ethyl acetate). The goal is to achieve a baseline separation of the target compound from its impurities.

Table 1: Example TLC Solvent System Optimization

Hexane:Ethyl Acetate RatioObserved Rf of Target CompoundObservations
9:1~0.1Compound is not moving significantly, indicating the solvent is not polar enough.
7:3~0.3Good separation from less polar impurities. This is a promising system.
1:1~0.6Compound is moving too fast, leading to poor separation from other components.
Part 2: Column Chromatography Procedure

Based on the TLC results, a suitable mobile phase for the column is a slightly less polar solvent system than the one that gave the ideal Rf on TLC. For example, if 7:3 Hexane:Ethyl Acetate was optimal on TLC, start the column with 8:2 or 9:1 Hexane:Ethyl Acetate.

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position inside a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Gently pour the slurry into the column, continuously tapping the side of the column to ensure even packing and to dislodge any air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the stationary phase during sample and solvent addition.[3]

    • Open the stopcock and allow the excess solvent to drain until it is just level with the top of the sand. Never let the column run dry. [5]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude 6-Nitro-1,3-benzodioxol-5-ol in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluting solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column. A separatory funnel can be used for continuous addition.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

    • Start with the least polar solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the target compound. For example, you can increase the percentage of ethyl acetate in hexane.

    • Monitor the elution process by collecting small aliquots from the fractions and spotting them on a TLC plate. Develop and visualize the TLC plate to identify which fractions contain the purified product.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure 6-Nitro-1,3-benzodioxol-5-ol (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.

    • Determine the yield and characterize the final product for purity using appropriate analytical techniques (e.g., NMR, melting point, HPLC).

Diagram 1: Column Chromatography Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Method Development packing Column Packing tlc->packing Determines initial mobile phase loading Sample Loading packing->loading elution Elution & Fraction Collection loading->elution monitoring TLC Monitoring of Fractions elution->monitoring Collect fractions pooling Pooling Pure Fractions monitoring->pooling Identify pure fractions isolation Solvent Evaporation & Product Isolation pooling->isolation

Caption: Workflow for the purification of 6-Nitro-1,3-benzodioxol-5-ol.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation - Inappropriate solvent system.- Column overloaded.- Column not packed well.- Re-optimize the solvent system using TLC.- Use a smaller amount of crude material or a larger column.- Repack the column carefully, ensuring no air bubbles or cracks.
Compound Elutes Too Quickly - Mobile phase is too polar.- Start with a less polar mobile phase and use a shallower gradient.
Compound Does Not Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to the eluent for very polar compounds, but be aware that this can sometimes dissolve the silica gel.
Cracked or Channeled Column - Column ran dry.- Uneven packing.- Always keep the solvent level above the top of the stationary phase.- Repack the column.
Broad Bands - Diffusion on the column.- Sample was not loaded in a concentrated band.- Elute the column at a steady, optimal flow rate.- Use a minimal amount of solvent to dissolve the sample for loading. Dry loading is often preferred to minimize band broadening.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Organic solvents are flammable. Keep them away from ignition sources.

  • Handle silica gel with care, as fine particles can be a respiratory irritant.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

Conclusion

This application note provides a robust and reliable protocol for the purification of 6-Nitro-1,3-benzodioxol-5-ol using column chromatography. By following the principles of method development with TLC and employing careful column packing and elution techniques, researchers can achieve high purity of the target compound, which is essential for subsequent synthetic steps and biological evaluations. The troubleshooting guide offers practical solutions to common challenges, ensuring a higher success rate in the purification process.

References

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • UKEssays. (August 17, 2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • Virtual Amrita Laboratories. (n.d.). Separation of Compounds Using Column Chromatography. Organic Chemistry Virtual Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Nitro-1,3-benzodioxol-5-ol

Welcome to the technical support center for the synthesis of 6-Nitro-1,3-benzodioxol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Nitro-1,3-benzodioxol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights to ensure a successful and safe experimental outcome.

Introduction to the Synthesis and its Challenges

The synthesis of 6-Nitro-1,3-benzodioxol-5-ol, a valuable intermediate in medicinal chemistry, involves the electrophilic aromatic nitration of 1,3-benzodioxol-5-ol (sesamol). While seemingly straightforward, the high reactivity of the sesamol starting material presents several challenges. The electron-donating nature of both the hydroxyl and the methylenedioxy groups strongly activates the aromatic ring, making it susceptible to oxidation, polynitration, and lack of regioselectivity under harsh reaction conditions.[1][2] This guide will address these specific issues and provide practical solutions.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 6-Nitro-1,3-benzodioxol-5-ol in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Product and Formation of a Dark, Tarry Substance.

Question: My reaction mixture turned dark brown or black upon addition of the nitrating agent, and upon workup, I obtained a low yield of a tarry, insoluble material instead of the expected yellow crystalline product. What is causing this, and how can I prevent it?

Answer: This is a classic sign of oxidation of the phenol starting material .[2] The hydroxyl group on sesamol makes the aromatic ring highly electron-rich and thus very susceptible to oxidation by strong oxidizing agents like concentrated nitric acid. This leads to the formation of polymeric, tar-like substances.[1]

Troubleshooting Steps & Optimization:

  • Lower the Reaction Temperature: Ensure the reaction is maintained at a low temperature, typically between 0-5 °C, using an ice-salt bath. The addition of the nitrating agent should be done dropwise and slowly to allow for effective heat dissipation.

  • Use a Milder Nitrating Agent: Instead of a concentrated nitric acid/sulfuric acid mixture, consider using dilute nitric acid.[2] A solution of nitric acid in glacial acetic acid is a common alternative for nitrating sensitive phenols.[3]

  • Alternative Nitrating Systems: For highly activated and sensitive substrates, alternative, milder nitrating systems can be employed:

    • Nitrosation-Oxidation Pathway: This involves reacting the phenol with nitrous acid (generated in situ from sodium nitrite and a weak acid) to form a nitroso-phenol, which is then oxidized to the nitro-phenol. This two-step process avoids the harsh conditions of direct nitration.[2]

    • Heterogeneous Catalysis: Employing solid acid catalysts, such as silica-supported sulfuric acid or metal nitrates on a solid support, can offer higher selectivity and milder reaction conditions.[4][5]

Problem 2: Formation of Multiple Products (Isomers and Polynitrated Compounds).

Question: My TLC and NMR analysis show the presence of multiple spots/peaks, suggesting a mixture of isomers and possibly di- or tri-nitrated products. How can I improve the regioselectivity and achieve selective mononitration?

Answer: The formation of multiple products is due to the high activation of the aromatic ring by two ortho-, para-directing groups (the hydroxyl and methylenedioxy groups). This can lead to substitution at various positions and multiple nitrations.

Understanding Regioselectivity:

The hydroxyl group at position 5 is a powerful activating ortho-, para-director. The methylenedioxy group across positions 1 and 3 is also an activating ortho-, para-director. The primary positions for electrophilic attack are ortho and para to the hydroxyl group (positions 4 and 6) and ortho to the methylenedioxy bridge (positions 4 and 7, though 7 is less likely due to steric hindrance). The desired product is the 6-nitro isomer.

Strategies for Selective Mononitration:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the nitrating agent to the sesamol. An excess of the nitrating agent significantly increases the likelihood of polynitration.[2]

  • Milder Reaction Conditions: As mentioned previously, using dilute nitric acid at low temperatures is the most common approach to favor mononitration.[2]

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst with dilute nitric acid can enhance the selectivity for mononitration by controlling the availability of the nitrating agent in the organic phase.[2]

  • Use of Zeolites: Performing the nitration within the cages of a zeolite can enhance regioselectivity due to steric constraints imposed by the zeolite framework.[6]

Problem 3: Difficulty in Purifying the Final Product.

Question: I have a mixture of products and starting material after the reaction. What is the best method to purify 6-Nitro-1,3-benzodioxol-5-ol?

Answer: The purification of nitrophenols can be challenging due to the similar polarities of the isomers and the potential for the product to be thermally unstable. A multi-step purification strategy is often required.

Recommended Purification Protocol:

  • Initial Workup: After quenching the reaction with ice water, the crude product should be filtered. It is crucial to neutralize any remaining acid by washing the crude solid with a dilute sodium bicarbonate solution, followed by cold water until the filtrate is neutral.

  • Steam Distillation (for isomer separation): If ortho-nitrophenol isomers are formed, they are typically more volatile and can be removed by steam distillation. The desired para-nitrophenol (relative to the hydroxyl group) will remain in the distillation flask.[7][8]

  • Recrystallization: The crude product can be recrystallized from an appropriate solvent system. Ethanol or a mixture of ethanol and water is often a good starting point for nitrophenols.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.

Purification Step Purpose Key Considerations
Acid Neutralization To remove residual acid catalysts.Prevents product degradation during storage and subsequent steps.
Steam Distillation To separate volatile ortho-isomers.The desired 6-nitro product is expected to be less volatile.[7][8]
Recrystallization To purify the solid product.Choice of solvent is critical to obtain high purity crystals.
Column Chromatography To separate compounds with similar polarities.Can be time-consuming but offers high resolution.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when performing this nitration?

A1: Nitration reactions are inherently hazardous and require strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves (neoprene or butyl rubber over nitrile), chemical splash goggles, a face shield, and a flame-resistant lab coat.[9][10]

  • Ventilation: All manipulations involving nitric acid and the nitration reaction must be performed in a certified chemical fume hood.[9][11]

  • Exothermic Reaction: Be prepared for a highly exothermic reaction. Add the nitrating agent slowly and with efficient cooling and stirring to control the temperature.[11]

  • Emergency Preparedness: Ensure immediate access to an emergency shower and eyewash station. Have appropriate spill kits (neutralizing agents for acids) readily available.[9][12]

Q2: What is the expected regiochemical outcome of the nitration of 1,3-benzodioxol-5-ol (sesamol)?

A2: The hydroxyl group at C5 is a strongly activating ortho-, para-director, directing the incoming electrophile (NO₂⁺) to positions C4 and C6. The methylenedioxy group is also an ortho-, para-director. The directing effects of the hydroxyl group are generally stronger. Therefore, the primary products expected are the 4-nitro and 6-nitro isomers. The formation of the 6-nitro isomer is often favored due to steric considerations.

Q3: Can I use a mixture of concentrated nitric acid and sulfuric acid for this reaction?

A3: While this is a common nitrating mixture for less activated aromatic compounds, it is generally too harsh for highly activated and sensitive substrates like sesamol.[13] Using this mixture is likely to lead to significant oxidation, the formation of tarry byproducts, and polynitration, resulting in a very low yield of the desired product.[1] Milder conditions are strongly recommended.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (sesamol) from the product(s). The reaction is complete when the spot corresponding to the starting material has disappeared or is no longer diminishing.

Q5: What is the stability and proper storage for 6-Nitro-1,3-benzodioxol-5-ol?

A5: Nitro-aromatic compounds can be sensitive to heat, light, and shock, although simple mononitrated phenols are generally stable. It is recommended to store the purified product in a cool, dark, and dry place in a tightly sealed container.[14][15] Avoid storing it near strong bases or reducing agents.

Experimental Workflow and Decision Making

The following diagram illustrates a typical workflow for the synthesis and troubleshooting of 6-Nitro-1,3-benzodioxol-5-ol.

Sources

Optimization

Technical Support Center: Regioselectivity in the Nitration of 1,3-Benzodioxol-5-ol (Sesamol)

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the electrophilic nitration of 1,3-benzodioxol-5-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the electrophilic nitration of 1,3-benzodioxol-5-ol, commonly known as sesamol. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of achieving high regioselectivity in this critical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

The nitration of sesamol is a classic example of an electrophilic aromatic substitution (EAS) on a highly activated, polysubstituted benzene ring. The interplay between the powerful activating hydroxyl (-OH) and methylenedioxy (-OCH₂O-) groups dictates the reaction's outcome. Understanding these directing effects is paramount to troubleshooting common issues.

Q1: What is the expected major regioisomer from the nitration of 1,3-benzodioxol-5-ol, and what is the underlying chemical principle?

A1: The principal product is overwhelmingly 6-nitro-1,3-benzodioxol-5-ol . This high regioselectivity is a result of the synergistic directing effects of the two activating groups on the aromatic ring.

  • Electronic Effects: Both the hydroxyl group (-OH) and the methylenedioxy group are strong ortho, para-directors. They donate electron density into the benzene ring, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at these positions.

  • Directing Group Dominance: The hydroxyl group is one of the most powerful activating groups. It strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho (C4) and para (C6) positions.

  • Steric Hindrance: The C4 position is sterically hindered by the adjacent, bulky methylenedioxy group. In contrast, the C6 position is more accessible.

  • Synergistic Activation: The methylenedioxy group also activates its ortho position, which is C6. Therefore, both substituents electronically favor and direct the incoming nitro group to the C6 position, making it the overwhelmingly favored site of substitution.

The reaction proceeds via the standard EAS mechanism: generation of the nitronium ion (NO₂⁺) from nitric acid, nucleophilic attack by the electron-rich aromatic ring, and subsequent deprotonation to restore aromaticity.[1][2]

Q2: My experiment is yielding a significant amount of the 4-nitro isomer as a byproduct. How can I enhance the regioselectivity for the 6-nitro product?

A2: Formation of the 4-nitro isomer indicates that the reaction conditions are not optimal, allowing the electrophile to overcome the steric barrier at the C4 position. To improve selectivity, you must carefully control the reaction kinetics and thermodynamics.

  • Temperature Control: This is the most critical parameter. Exothermic nitration reactions can easily lead to a loss of selectivity at elevated temperatures.

    • Recommendation: Maintain a consistently low temperature, typically between 0-15 °C, by using an ice-salt bath. Low temperatures favor the formation of the more sterically accessible and thermodynamically stable 6-nitro product.[1]

  • Rate of Addition: A high local concentration of the nitrating agent can lead to side reactions and reduced selectivity.

    • Recommendation: Add the nitrating agent slowly and dropwise to the solution of sesamol with vigorous stirring. This ensures the nitronium ion is consumed as it is generated, keeping its concentration low and constant.[1]

  • Choice of Nitrating Agent: Harsher nitrating conditions (e.g., fuming nitric acid or concentrated H₂SO₄/HNO₃) can decrease selectivity.

    • Recommendation: A milder system, such as concentrated nitric acid in glacial acetic acid, is often sufficient for highly activated phenols and provides better control.[1][3]

Q3: Upon adding the nitrating agent, my reaction mixture turned dark brown/black, and I isolated a low yield of an intractable tar. What caused this?

A3: This is a classic sign of oxidation and/or over-nitration. Phenols are highly susceptible to oxidation by nitric acid, which is a potent oxidizing agent.

  • Oxidation: The electron-rich phenol ring can be easily oxidized by HNO₃, leading to the formation of complex, polymeric, tar-like substances. This is especially prevalent under conditions of high temperature or high nitric acid concentration.

  • Over-Nitration: While less common than oxidation, the nitrated product is still an activated aromatic ring and could potentially undergo a second nitration, contributing to product loss and byproduct formation.[4]

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure the internal reaction temperature never exceeds 15-20 °C. Pre-cool all solutions before mixing.

    • Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. A large excess of nitric acid dramatically increases the risk of oxidation.

    • Dilution: Working in a suitable solvent like glacial acetic acid helps to dissipate heat and control the concentration of reactants.[5]

    • Alternative Reagents: For particularly sensitive substrates, consider using a milder nitrating agent, such as sodium nitrate in an acidic medium or employing a protecting group strategy.

Q4: Are there alternative synthetic strategies to achieve a clean synthesis of 6-nitro-1,3-benzodioxol-5-ol?

A4: Yes. When direct nitration proves problematic, a protecting group strategy is an excellent alternative. By temporarily modifying the highly activating hydroxyl group, you can moderate its reactivity and gain better control over the reaction.

  • Protection: Acetylate the hydroxyl group of sesamol using acetic anhydride to form 1,3-benzodioxol-5-yl acetate. The resulting acetoxy group is still an ortho, para-director but is significantly less activating than a hydroxyl group, reducing the risk of oxidation.

  • Nitration: Nitrate the protected intermediate. The acetoxy group will direct the nitration primarily to the para position (C6).

  • Deprotection: Hydrolyze the acetate ester under acidic or basic conditions to reveal the hydroxyl group, yielding the final product, 6-nitro-1,3-benzodioxol-5-ol.[6]

This multi-step approach often provides higher overall yields and purity compared to direct nitration of the sensitive phenol.

Data Summary: Influence of Reaction Conditions

ParameterConditionExpected OutcomeRationale
Temperature Low (0-15 °C)High regioselectivity for 6-nitro isomer, minimized side products.Favors the thermodynamically more stable, less sterically hindered product. Reduces oxidation.
High (>30 °C)Decreased regioselectivity (more 4-nitro), significant tar formation.Provides enough energy to overcome the steric barrier at C4; accelerates oxidation.
Nitrating Agent Dilute HNO₃ in Acetic AcidGood yield and selectivity.Sufficiently reactive for the activated ring while minimizing oxidation.[5]
Conc. H₂SO₄ / HNO₃Risk of low yield, significant oxidation, and potential over-nitration.Highly aggressive conditions, difficult to control with an electron-rich phenol.[2]
Rate of Addition Slow, DropwiseHigh yield, clean reaction.Maintains low concentration of electrophile, allows for heat dissipation.[1]
Rapid, Bulk AdditionLow yield, potential for thermal runaway, increased byproduct formation.Causes local hot spots and high concentrations of HNO₃, promoting side reactions.

Visualized Mechanisms and Workflows

Mechanism: Regioselectivity in Sesamol Nitration

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Rearomatization & Product Formation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus Protonation & Loss of H₂O H2SO4 H₂SO₄ Sesamol 1,3-Benzodioxol-5-ol NO2_plus->Sesamol H2O H₂O HSO4_minus HSO₄⁻ Sigma_6 Sigma Complex (Attack at C6) Sesamol->Sigma_6 + NO₂⁺ Sigma_4 Sigma Complex (Attack at C4) Sesamol->Sigma_4 + NO₂⁺ Product_6 6-Nitro Product (Major) Sigma_6->Product_6 - H⁺ note1 Favored Pathway: - Less steric hindrance - Synergistic direction Sigma_6->note1 Product_4 4-Nitro Product (Minor) Sigma_4->Product_4 - H⁺ note2 Disfavored Pathway: - High steric hindrance from methylenedioxy group Sigma_4->note2

Caption: Reaction mechanism highlighting the favored pathway to the 6-nitro isomer.

Experimental Workflow: Nitration Protocol

G A 1. Setup B 2. Dissolution A->B Add sesamol & solvent D 4. Nitration (0-15 °C) B->D C 3. Prepare Nitrating Mix C->D Slow, dropwise addition E 5. Reaction Monitoring D->E Stir for 2-4h F 6. Quenching & Precipitation E->F Pour onto ice water G 7. Isolation F->G Vacuum filtration H 8. Purification G->H Recrystallization (e.g., from Ethanol/Water) I 9. Characterization H->I NMR, MP, MS

Caption: Step-by-step experimental workflow for the nitration of sesamol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of activated benzodioxole derivatives and should be performed with appropriate safety precautions in a fume hood.[1][5]

Materials & Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

  • 1,3-Benzodioxol-5-ol (Sesamol)

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (~70%)

  • Ethanol (for recrystallization)

  • Distilled water

Procedure:

  • Setup: Equip a 250 mL three-necked flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the entire setup in an ice-salt bath.

  • Dissolution: In the flask, dissolve 1,3-benzodioxol-5-ol (e.g., 10.0 g) in glacial acetic acid (e.g., 75 mL). Stir until all the solid has dissolved and cool the solution to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 equivalents) to glacial acetic acid (e.g., 25 mL). Allow this mixture to cool to room temperature before transferring it to the dropping funnel.

  • Nitration: Add the nitric acid/acetic acid mixture dropwise from the funnel to the stirred sesamol solution. Critically, maintain the internal reaction temperature between 5-15 °C throughout the addition. The addition should take approximately 45-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction by TLC if desired. A precipitate of the product should form.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Pour the mixture slowly into a beaker containing ice-cold water (e.g., 400 mL) with stirring.

  • Washing: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to pH paper. This removes residual acid.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 6-nitro-1,3-benzodioxol-5-ol as yellow crystals.

  • Drying & Characterization: Dry the purified product in a desiccator or vacuum oven at low temperature. Determine the final yield and characterize the product by melting point, NMR, and/or mass spectrometry.

References

  • Benchchem. (n.d.). Nitration of 5-bromo-1,3-benzodioxole. Application Notes and Protocols.
  • Benchchem. (n.d.). 6-Nitro-1,3-benzodioxol-5-yl acetate.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • MDPI. (2021). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity.
  • PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole.
  • Swarthmore College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-Nitro-1,3-benzodioxol-5-ol

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 6-Nitro-1,3-benzodioxol-5-ol. Our objective is to provide a comprehensive technical resource that...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 6-Nitro-1,3-benzodioxol-5-ol. Our objective is to provide a comprehensive technical resource that addresses common challenges, particularly the formation of byproducts, encountered during the nitration of 1,3-benzodioxol-5-ol (sesamol). This document offers troubleshooting advice, detailed analytical and purification protocols, and a mechanistic explanation of the underlying chemistry to empower users to optimize their synthetic outcomes.

Introduction: The Challenge of Regioselective Nitration

The synthesis of 6-Nitro-1,3-benzodioxol-5-ol, a valuable intermediate in pharmaceutical development, is primarily achieved through the electrophilic aromatic substitution (EAS) of its precursor, sesamol[1]. The reaction, while straightforward in principle, presents significant challenges in controlling regioselectivity and preventing side reactions. The sesamol scaffold contains two powerful activating groups: the hydroxyl (-OH) and the methylenedioxy bridge (-OCH₂O-). Both groups are ortho, para-directing, which complicates the selective installation of a nitro group at the C-6 position.[2]

Poorly controlled reaction conditions can lead to a complex mixture of isomers, over-nitrated species, and oxidative degradation products, resulting in low yields and difficult purification. This guide will systematically address these potential pitfalls.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction mixture turned dark brown or black, and the work-up yielded a tarry, intractable material. What happened?

A: This is a classic sign of oxidative decomposition. Phenols are highly activated and electron-rich, making them susceptible to oxidation by nitric acid, especially under concentrated or high-temperature conditions.[3] This process generates polymeric, tarry substances that can significantly reduce the yield of the desired product.

  • Causality: The nitrating agent, the nitronium ion (NO₂⁺), is generated from nitric acid, which is also a strong oxidizing agent.[3] Elevated temperatures or high concentrations of nitric acid increase the rate of oxidation relative to the rate of nitration.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, throughout the addition of the nitrating agent. Use an ice/salt bath for efficient cooling.

    • Dilution: Perform the reaction in a suitable solvent, such as glacial acetic acid, to dissipate heat and maintain a lower concentration of reactants.

    • Controlled Addition: Add the nitric acid dropwise to the solution of sesamol with vigorous stirring to prevent localized overheating and concentration spikes.

Q2: My TLC/LC-MS analysis shows two or more major spots with very similar Rf values/retention times. What are these byproducts?

A: You are likely observing the formation of positional isomers. The primary byproduct is almost certainly 4-Nitro-1,3-benzodioxol-5-ol .

  • Mechanistic Insight: The hydroxyl group at C-5 strongly directs incoming electrophiles to its ortho positions (C-4 and C-6). The methylenedioxy group also directs to its ortho positions (C-4 and C-7, though C-7 is less likely). The C-6 position is sterically less hindered than the C-4 position, which is flanked by both the hydroxyl and the methylenedioxy bridge. However, the electronic activation at C-4 is still significant, leading to the formation of the 4-nitro isomer as a major byproduct.

    Workflow for Isomer Identification and Separation

    G cluster_start Problem Identification cluster_analysis Analysis & Hypothesis cluster_action Action: Purification cluster_confirm Confirmation A Multiple spots observed on TLC/ LC-MS post-reaction B Hypothesis: Formation of 4-Nitro and 6-Nitro positional isomers A->B C Possible Dinitro Byproduct (See Q3) A->C D Perform Column Chromatography B->D E Optimize mobile phase (e.g., Hexane/Ethyl Acetate gradient) D->E F Monitor fractions by TLC E->F G Combine pure fractions of desired 6-Nitro isomer F->G H Characterize isolated product (NMR, MS) to confirm regiochemistry G->H

    Caption: Troubleshooting workflow for isomer formation.

Q3: I've isolated my main product, but I see a smaller, less polar spot on TLC and a higher mass peak in my MS data. What could it be?

A: This is likely a dinitrated byproduct, most probably 4,6-Dinitro-1,3-benzodioxol-5-ol .

  • Causality: The initial mononitration product, 6-Nitro-1,3-benzodioxol-5-ol, is still an activated aromatic ring, albeit less so than the starting material. The hydroxyl group can still direct a second electrophilic attack. If the reaction conditions are too harsh (excess nitric acid, higher temperature, or prolonged reaction time), a second nitration can occur.

  • Preventative Measures:

    • Stoichiometry: Use a carefully measured amount of nitrating agent, typically 1.0 to 1.1 equivalents of nitric acid.

    • Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly by pouring it into ice water to prevent further nitration.

Key Byproducts Profile

A summary of the primary byproducts is presented below. Understanding their structure and formation is critical for developing effective purification strategies.

Compound NameStructureFormation Pathway
Desired Product: 6-Nitro-1,3-benzodioxol-5-olElectrophilic attack at the sterically accessible and electronically activated C-6 position.
Isomeric Byproduct: 4-Nitro-1,3-benzodioxol-5-olElectrophilic attack at the sterically hindered but highly activated C-4 position.
Over-Nitration Byproduct: 4,6-Dinitro-1,3-benzodioxol-5-olA second nitration event on the mononitrated product under forcing conditions.
Degradation Products Tarry PolymersOxidation of the phenol ring by nitric acid.

Note: Placeholder images are used for structures.

Reaction Pathway Diagram

The following diagram illustrates the reaction pathways leading to the desired product and major byproducts.

G Sesamol 1,3-Benzodioxol-5-ol (Sesamol) HNO3 HNO₃ / H₂SO₄ (Nitrating Agent) Byproduct3 Oxidative Decomposition (Tars) Sesamol->Byproduct3 Harsh Conditions Product Desired Product: 6-Nitro-1,3-benzodioxol-5-ol HNO3->Product Major Pathway (Controlled Conditions) Byproduct1 Isomeric Byproduct: 4-Nitro-1,3-benzodioxol-5-ol HNO3->Byproduct1 Minor Pathway Byproduct2 Over-Nitration Byproduct: 4,6-Dinitro-1,3-benzodioxol-5-ol Product->Byproduct2 Excess HNO₃ / High Temp.

Sources

Optimization

Technical Support Center: Selective Mononitration of 1,3-Benzodioxol-5-ol

Section 1: The Challenge of Selective Nitration The electrophilic nitration of 1,3-benzodioxol-5-ol (sesamol) presents a significant synthetic challenge due to the high activation of the aromatic ring. The combined elect...

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Challenge of Selective Nitration

The electrophilic nitration of 1,3-benzodioxol-5-ol (sesamol) presents a significant synthetic challenge due to the high activation of the aromatic ring. The combined electron-donating effects of the hydroxyl (-OH) and methylenedioxy (-O-CH₂-O-) groups render the molecule extremely susceptible to electrophilic attack. This high reactivity often leads to undesired side reactions, most notably dinitration and oxidative decomposition, which contaminate the product and reduce the yield of the desired 6-nitro-1,3-benzodioxol-5-ol, a key intermediate in pharmaceutical and agrochemical synthesis.[1] This guide provides a comprehensive troubleshooting framework and validated protocols to achieve high-yield, selective mononitration.

Section 2: Understanding Substrate Reactivity

The key to controlling the nitration of 1,3-benzodioxol-5-ol lies in understanding its electronic properties.

  • Activating Groups: Both the hydroxyl and methylenedioxy groups are strong activating groups. They donate electron density into the benzene ring via resonance, making it significantly more nucleophilic than benzene itself.[2]

  • Directing Effects: These groups are ortho, para-directors. The positions ortho and para to the powerful hydroxyl group (positions 6 and 4) are the most electron-rich and therefore the most likely sites for electrophilic attack. The methylenedioxy group further reinforces this activation.

  • Proneness to Oxidation: Phenolic compounds are easily oxidized, especially under the strongly acidic and oxidative conditions of nitration.[2] This can lead to the formation of complex, tarry byproducts.

The primary challenge is to introduce a single nitro group at the desired position (typically C6) without allowing a second nitration to occur at other activated sites or causing degradation of the starting material.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nitration of 1,3-benzodioxol-5-ol in a question-and-answer format.

Q1: My primary product is a dinitrated species. How can I prevent this?

A1: Dinitration occurs when the reaction conditions are too harsh, allowing the mononitrated product—which is still an activated ring—to react further. To favor mononitration:

  • Lower the Reaction Temperature: This is the most critical parameter. The mononitration of phenols should be conducted at low temperatures (e.g., 0-5 °C) to control the reaction rate and improve selectivity.[3] High temperatures dramatically increase the rate of reaction, making it difficult to stop at the mononitro stage.[3]

  • Use Dilute Nitric Acid: Standard nitrating mixtures (concentrated HNO₃/H₂SO₄) generate a high concentration of the highly reactive nitronium ion (NO₂⁺), driving multiple substitutions.[4][5] Using dilute nitric acid (e.g., 20-30%) reduces the electrophile concentration, favoring a more controlled, selective reaction.[2][3][6]

  • Control Stoichiometry: Use a strict 1:1 or slightly less than stoichiometric amount of the nitrating agent relative to the substrate. This ensures there is not a large excess of the nitrating agent available to react with the mononitrated product.[7]

  • Consider Milder Nitrating Agents: If dinitration persists, switch to a milder, more selective nitrating system. Options include:

    • In situ generation of nitric acid from sodium nitrate (NaNO₃) with a solid acid catalyst like silica sulfuric acid or Mg(HSO₄)₂.[8][9]

    • Metal nitrates, such as ceric ammonium nitrate (CAN) or copper(II) nitrate, often provide better control.[10]

Q2: The reaction mixture turned dark brown/black and formed a tarry substance. What is happening and how can I fix it?

A2: This indicates significant oxidation of the phenol.[2] Phenols are highly susceptible to oxidation by nitric acid, especially at elevated temperatures or high concentrations.

  • Immediate Action: Ensure rigorous temperature control. The reaction is exothermic; add the nitrating agent slowly and dropwise to a well-chilled and vigorously stirred solution of the phenol to dissipate heat effectively.[7]

  • Preventative Measures:

    • Use more dilute nitric acid to reduce its oxidizing potential.[2][7]

    • Ensure the starting material is pure. Impurities can catalyze decomposition.

    • Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation, although oxidation by the reagent itself is the primary concern.

Q3: The yield of my desired 6-nitro isomer is low, with other isomers forming. How can I improve regioselectivity?

A3: While the C6 position is electronically favored, other positions can react. Regioselectivity is influenced by steric hindrance and the specific reaction conditions.

  • Solvent Choice: The choice of solvent can influence the ortho/para ratio. Acetic acid is a common solvent that can help moderate reactivity.[11][12]

  • Alternative Reagents: Certain nitrating systems are known to favor specific isomers. For instance, nitration using NH₄NO₃ and KHSO₄ has been reported to show high regioselectivity for ortho-nitration in some phenols.[13]

  • Protecting Group Strategy: While more synthetically intensive, protecting the highly activating hydroxyl group (e.g., as an acetate ester) can be a powerful strategy. This moderately deactivates the ring, allowing for a more controlled nitration. The protecting group can be removed in a subsequent step.

Section 4: Recommended Experimental Protocols

Protocol 4.1: Controlled Mononitration with Dilute Nitric Acid

This protocol prioritizes control and selectivity by using dilute acid at a low temperature.

Rationale: Diluting the nitric acid and maintaining a low temperature reduces the concentration and kinetic energy of the nitronium electrophile, minimizing both dinitration and oxidative side reactions.[3][14][15]

Methodology:

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,3-benzodioxol-5-ol (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Reagent Addition: Prepare a solution of dilute nitric acid (e.g., 30% in water, 1.0 eq). Add this solution dropwise from the dropping funnel to the stirred phenol solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of starting material and the formation of the product.

  • Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice water. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be purified by recrystallization (e.g., from ethanol/water).

Protocol 4.2: Heterogeneous Nitration for Enhanced Selectivity

This protocol uses a solid acid catalyst for a milder, heterogeneous reaction.

Rationale: Generating the nitrating agent in situ from a nitrate salt and a solid acid provides a controlled, localized concentration of the electrophile, which can improve selectivity and simplify the workup.[8][9]

Methodology:

  • Preparation: To a flask containing a stirred suspension of silica sulfuric acid (or Mg(HSO₄)₂) and wet silica gel in dichloromethane, add 1,3-benzodioxol-5-ol (1.0 eq).

  • Reagent Addition: Add sodium nitrate (NaNO₃, 1.0 eq) portion-wise to the mixture at room temperature.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. Reaction times are typically short.

  • Workup: Upon completion, filter the solid catalyst and salts from the reaction mixture.

  • Isolation: Wash the filtrate with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Purify as needed.

Section 5: Visualization of Key Processes

Troubleshooting Flowchart

This diagram outlines the decision-making process for optimizing the mononitration reaction.

G start Start Nitration Protocol analyze Analyze Crude Product (TLC, NMR) start->analyze check_dinitration Dinitration Observed? analyze->check_dinitration check_tar Tar/Decomposition Observed? check_dinitration->check_tar No action_reagent Action: 1. Use Dilute HNO₃ 2. Use Milder Reagent (e.g., NaNO₃/Solid Acid) check_dinitration->action_reagent Yes success Successful Mononitration check_tar->success No action_temp Action: 1. Lower Temperature (0-5 °C) 2. Slow Reagent Addition check_tar->action_temp Yes action_temp->start Re-run Experiment action_reagent->start Re-run Experiment Reaction sub 1,3-Benzodioxol-5-ol (Activated Ring) inter σ-complex (Intermediate) sub->inter + NO₂⁺ elec NO₂⁺ (Nitronium Ion) prod 6-Nitro-1,3-benzodioxol-5-ol (Mononitrated Product) inter->prod - H⁺ dipro Dinitrated Product (Side Product) prod->dipro + NO₂⁺ (Harsh Conditions)

Caption: Simplified pathway for electrophilic nitration.

Section 6: Analytical Characterization

Confirming the identity and purity of the product is crucial. A combination of spectroscopic methods should be employed.

MethodExpected Observations for 6-Nitro-1,3-benzodioxol-5-olDistinguishing from Dinitrated Product
¹H NMR Appearance of only two aromatic singlets (protons at C4 and C7). Shift values will be influenced by the solvent.Dinitrated product would show only one aromatic singlet or a more complex pattern depending on the substitution.
¹³C NMR A specific number of aromatic carbon signals corresponding to the monosubstituted product.A reduced number of signals due to higher symmetry in the dinitrated product.
IR Spec. Characteristic peaks for -OH stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H, asymmetric and symmetric N-O stretches for the nitro group (~1500-1540 and ~1330-1370 cm⁻¹).Dinitrated product will show stronger/more complex N-O stretching bands.
Mass Spec. A molecular ion peak (M⁺) corresponding to the molecular weight of the mononitrated product (C₇H₅NO₅, MW: 183.12 g/mol ).A molecular ion peak corresponding to the dinitrated product (C₇H₄N₂O₇, MW: 228.12 g/mol ).

References

  • Vertex AI Search Result,[3] Why is mononitration of phenol carried out at low temperatures?, Accessed Jan 17, 2026.

  • Vertex AI Search Result,[16] Mechanism of aromatic nitration, Accessed Jan 17, 2026.

  • Vertex AI Search Result,[17] In nitration of phenols using nitric acid at room temperature, why is o-nitrophenol obtained as a major product?, Accessed Jan 17, 2026.

  • Vertex AI Search Result,[6] What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?, Accessed Jan 17, 2026.

  • Vertex AI Search Result,[4] Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution, Accessed Jan 17, 2026.

  • Vertex AI Search Result,[5] Electrophilic substitution-Nitration of aromatic rings, Accessed Jan 17, 2026.

  • Vertex AI Search Result,[18] Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC - NIH, Accessed Jan 17, 2026.

  • Vertex AI Search Result,[11] Results: Visible effect on the reaction: Nitration of phenol in flow - Corning, Accessed Jan 17, 2026.

  • Vertex AI Search Result,[19] Synthetic Routes to 6-Amino-1,3-benzodioxole-5-carbonitrile: Application Notes and Protocols - Benchchem, Accessed Jan 17, 2026.

  • Vertex AI Search Result,[8] Nitration Of Phenols Under Mild And Heterogeneous Conditions - MDPI, Accessed Jan 17, 2026.

  • Vertex AI Search Result,[13] An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark, Accessed Jan 17, 2026.

  • Vertex AI Search Result,[12] Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain, Accessed Jan 17, 2026.

  • Vertex AI Search Result,[7] Side reactions in the nitration of phenols and their prevention - Benchchem, Accessed Jan 17, 2026.

  • Vertex AI Search Result,[14] Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy, Accessed Jan 17, 2026.

  • Vertex AI Search Result,[15] Nitration of Phenols (video) - Khan Academy, Accessed Jan 17, 2026.

  • Vertex AI Search Result,[2] ring reactions of phenol - Chemguide, Accessed Jan 17, 2026.

  • Vertex AI Search Result,[1] 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol - Chem-Impex, Accessed Jan 17, 2026.

  • Vertex AI Search Result,[10] Improved Nitrations Using Metal Nitrate–Sulfuric Acid Systems | Request PDF, Accessed Jan 17, 2026.

  • Vertex AI Search Result,[9] Nitration of Aromatic Compounds on Silica Sulfuric Acid - ResearchGate, Accessed Jan 17, 2026.

Sources

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 6-Nitro-1,3-benzodioxol-5-ol Synthesis

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Nitro-1,3-benzodioxol-5-ol. The nitration of the high...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Nitro-1,3-benzodioxol-5-ol. The nitration of the highly activated 1,3-benzodioxol-5-ol (sesamol) ring presents significant challenges, including low yields, formation of undesirable isomers, and product decomposition. This document provides a structured, in-depth technical resource in a question-and-answer format to address and resolve these common experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction mixture turns into a dark, intractable tar, and the yield is extremely low. What is causing this?

A: This is the most frequent issue and is primarily caused by the high reactivity of the starting material, 1,3-benzodioxol-5-ol (sesamol). The phenol (-OH) and the methylenedioxy groups are strongly activating, making the aromatic ring highly susceptible to electrophilic attack.[1] Under the harsh, oxidizing conditions of traditional nitration (e.g., concentrated HNO₃/H₂SO₄), two main side reactions occur:

  • Oxidative Decomposition: The phenol moiety is easily oxidized by concentrated nitric acid, leading to the formation of polymeric, tar-like substances. Sesamol is a known antioxidant, which indicates its propensity to react with oxidizing agents.[2]

  • Polynitration: The ring is so activated that even after the first nitration, it remains reactive enough for subsequent nitrations, leading to di- and tri-nitrated byproducts which can also contribute to tar formation.[1]

Q2: The yield of my desired 6-nitro isomer is poor, and I suspect I am forming other isomers. How can I improve regioselectivity?

A: The hydroxyl group is an ortho, para-director. In this synthesis, the desired product results from para-nitration. The competing ortho-nitration (at the C4 position) is a significant side reaction. The ratio of para to ortho isomers is highly dependent on reaction conditions. Steric hindrance from the adjacent hydroxyl group can favor para substitution, but this effect can be modulated by temperature and the nature of the nitrating agent. Lower temperatures and less aggressive nitrating systems generally improve para-selectivity.

Q3: My post-reaction TLC plate shows multiple spots. What are the likely byproducts?

A: Besides unreacted starting material and the desired 6-nitro product, you are likely observing:

  • 4-Nitro-1,3-benzodioxol-5-ol: The primary isomeric byproduct from ortho-nitration.

  • Dinitrated Products: Such as 4,6-dinitro-1,3-benzodioxol-5-ol.

  • Oxidation Products: A complex mixture of quinone-like structures and polymeric tars, which often appear as a streak from the baseline on the TLC plate.

Q4: How can I effectively purify the final product from the reaction mixture?

A: Purification requires separating the target molecule from isomers and polar byproducts. A multi-step approach is most effective:

  • Aqueous Workup: After quenching the reaction, a thorough wash with cold water and a saturated sodium bicarbonate solution is crucial to remove residual acids.

  • Column Chromatography: This is the most reliable method for separating the ortho and para isomers. A silica gel column using a gradient elution with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is recommended. A similar purification for a related nitrobenzodioxole derivative was successful using 15% ethyl acetate in hexanes.[3]

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent (e.g., isopropanol or ethanol/water mixture) can yield a highly pure product.

Q5: What are the critical safety precautions for this nitration reaction?

A: Nitration reactions are highly exothermic and involve corrosive and oxidizing acids.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: Perform the entire reaction in a well-ventilated chemical fume hood.

  • Temperature Control: Use an ice/salt bath to maintain strict temperature control. A runaway reaction can occur if the temperature rises uncontrollably.

  • Slow Addition: The nitrating agent must be added dropwise with vigorous stirring to dissipate heat effectively.

  • Quenching: Quench the reaction by slowly pouring the mixture onto crushed ice. Never add water directly to the concentrated acid mixture.

Section 2: Troubleshooting Guide & In-Depth Protocols

This section provides detailed causality analysis and step-by-step protocols to overcome specific challenges.

Issue 1: Low Yield & Product Decomposition

Causality Analysis: The root cause is the use of a nitrating agent that is too reactive for the sensitive substrate. The combination of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which reacts violently with the activated phenol ring.[4][5] To improve the yield, a milder, more controlled approach is necessary.

Troubleshooting Workflow:

G start Low Yield / Tar Formation Observed q1 What was the reaction temperature? start->q1 high_temp > 5 °C q1->high_temp High low_temp ≤ 5 °C q1->low_temp Controlled sol1 Implement Strict Temperature Control (Maintain -5 to 0 °C) high_temp->sol1 q2 What nitrating agent was used? low_temp->q2 harsh_agent Conc. HNO₃ / H₂SO₄ q2->harsh_agent Harsh mild_agent Dilute HNO₃ / Acetic Acid q2->mild_agent Mild sol2 Switch to a Milder Nitrating System (See Protocol 1) harsh_agent->sol2 sol3 Check Purity of Starting Material (Impurities can catalyze decomposition) mild_agent->sol3 sol1->q2 end_point Improved Yield & Cleaner Reaction sol2->end_point sol3->end_point

Caption: Workflow for diagnosing and solving low yield issues.

Protocol 1: Controlled Nitration in Acetic Acid

This protocol uses a milder nitrating agent and strict temperature control to minimize decomposition and improve selectivity. A similar approach has proven effective for the nitration of 1,3-benzodioxole.[6]

Reagents & Equipment:

  • 1,3-benzodioxol-5-ol (Sesamol)

  • Glacial Acetic Acid

  • Nitric Acid (70%)

  • Three-neck round-bottom flask with a stirrer, thermometer, and dropping funnel

  • Ice/salt bath

Procedure:

  • Setup: In a 250 mL three-neck flask, dissolve 5.0 g of 1,3-benzodioxol-5-ol in 50 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice/salt bath and cool the solution to -5 °C with vigorous stirring.

  • Prepare Nitrating Mixture: In a separate beaker, slowly add 3.5 mL of nitric acid (70%) to 20 mL of glacial acetic acid, keeping the mixture cool.

  • Slow Addition: Transfer the nitrating mixture to the dropping funnel. Add it dropwise to the sesamol solution over 45-60 minutes, ensuring the internal temperature does not rise above 0 °C. A color change to yellow or light orange is expected.

  • Reaction: After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quenching: Slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. A yellow precipitate should form.

  • Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Then, wash with a small amount of cold isopropanol.

  • Drying: Dry the product under vacuum to obtain the crude 6-Nitro-1,3-benzodioxol-5-ol.

Issue 2: Purification Challenges

Causality Analysis: The primary challenge is the separation of the desired 6-nitro (para) isomer from the 4-nitro (ortho) isomer. These isomers often have very similar polarities, making separation difficult. The presence of highly polar decomposition products can also complicate the process.

Reaction & Purification Workflow Diagram:

G cluster_reaction Reaction & Workup cluster_purification Purification A Controlled Nitration (Protocol 1) B Quench on Ice A->B C Filter & Wash (H₂O, NaHCO₃) B->C D Column Chromatography (Silica, Hex/EtOAc) C->D Crude Product E Combine Pure Fractions (TLC Verified) D->E H Isomers & Impurities D->H Side-Fractions F Recrystallization (e.g., Isopropanol) E->F G 6-Nitro-1,3-benzodioxol-5-ol F->G >95% Pure Product

Caption: Overall workflow from reaction to final purified product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude nitrated product

  • Silica gel (60-120 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Standard chromatography equipment

Procedure:

  • Prepare Column: Pack a glass column with silica gel slurried in hexanes.

  • Load Sample: Dissolve a small amount of the crude product in a minimal volume of 1:1 Hexane:EtOAc or dichloromethane. Adsorb this onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 95:5 Hexane:EtOAc). The less polar dinitro-byproducts and any unreacted starting material may elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase. For example, move from 95:5 to 90:10, then to 85:15 Hexane:EtOAc. The desired 6-nitro isomer will typically elute before the more polar 4-nitro isomer.

  • Monitor Fractions: Collect small fractions and monitor them by TLC. Use a UV lamp to visualize the spots.

  • Combine and Evaporate: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

  • Final Polish: Recrystallize the resulting solid from hot isopropanol to afford the final product as yellow crystals.

Section 3: Data Summary

Table 1: Comparison of Nitration Conditions
ParameterTraditional MethodRecommended Method (Protocol 1) Rationale for Change
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄70% HNO₃ in Glacial Acetic AcidMilder electrophile, reduces oxidation and polynitration.[6]
Temperature 10 - 25 °C-5 to 0 °C Minimizes exothermic runaway and side reactions.
Solvent Sulfuric AcidGlacial Acetic AcidLess aggressive medium, improves solubility of starting material.
Typical Yield < 20% (often with tar)50 - 70% (cleaner crude)Controlled reaction kinetics lead to higher yield of desired product.
Primary Issue Decomposition, Low YieldIsomer separationShifts the primary challenge from reaction control to purification.

References

  • Bobbili, K. K. R., et al. (2012). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o3469. Available at: [Link]

  • Pavia, D. L., et al. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

  • PrepChem (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Available at: [Link]

  • Joshi, R., et al. (2005). Free Radical Reactions and Antioxidant Activities of Sesamol: Pulse Radiolytic and Biochemical Studies. Journal of Agricultural and Food Chemistry, 53(7), 2696–2703. Available at: [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available at: [Link]

  • Khan Academy (2013). Nitration | Aromatic Compounds | Organic chemistry. YouTube. Available at: [Link]

  • Chemistry LibreTexts (2023). Nitration and Sulfonation of Benzene. Available at: [Link]

Sources

Optimization

safe handling and storage of 6-Nitro-1,3-benzodioxol-5-ol

Technical Support Center: 6-Nitro-1,3-benzodioxol-5-ol A Guide for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide for the safe handling, storage, and em...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Nitro-1,3-benzodioxol-5-ol

A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 6-Nitro-1,3-benzodioxol-5-ol (CAS No. 7107-10-0). As a nitroaromatic compound and a phenol derivative, this chemical requires stringent safety protocols to mitigate risks in a laboratory setting. This guide is structured to address specific issues and questions that may arise during its use in research and development.

Core Safety Profile and Properties

6-Nitro-1,3-benzodioxol-5-ol is a specialized organic compound often used as an intermediate in complex chemical syntheses. Its molecular structure, featuring both a nitro group and a hydroxyl group on a benzodioxole core, dictates its reactivity and potential hazards. While comprehensive toxicological data is not fully available, compounds with similar structures are known irritants and can be harmful upon exposure.[1] Therefore, a cautious and well-planned approach is mandatory.

Physical and Chemical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. The following data provides a snapshot of 6-Nitro-1,3-benzodioxol-5-ol.

PropertyValueSource
CAS Number 7107-10-0[2]
Molecular Formula C₇H₅NO₅[2]
Molecular Weight 183.12 g/mol [2]
Appearance Light yellow to orange powder/crystal[3]
Density 1.651 g/cm³[2]
Boiling Point 311.3 °C at 760 mmHg[2]
Flash Point 142.1 °C[2]
LogP 1.55[2]
Hazard Overview & Mandatory Protective Workflow

The primary hazards associated with 6-Nitro-1,3-benzodioxol-5-ol and related nitroaromatic compounds include irritation to the skin, eyes, and respiratory system.[4][5][6] It may be harmful if swallowed or absorbed through the skin.[6] The workflow below illustrates the non-negotiable hierarchy of controls that must be implemented before any handling of this compound.

PPE_Workflow cluster_controls Hierarchy of Controls cluster_ppe_details Mandatory PPE Details Eng_Control Engineering Control (Certified Chemical Fume Hood) Admin_Control Administrative Control (Designated Work Area & SOPs) Eng_Control->Admin_Control is the foundation for PPE Personal Protective Equipment (PPE) Admin_Control->PPE which dictates the required Body Body Protection (Flame-Resistant Lab Coat) PPE->Body Hands Hand Protection (Double Nitrile Gloves) Body->Hands Eyes Eye & Face Protection (Chemical Goggles & Face Shield) Hands->Eyes Spill_Response_Plan cluster_minor_spill_procedure Minor Spill Cleanup Protocol Spill Spill Occurs Assess Is the spill major or are you unsure? Spill->Assess Major_Spill MAJOR SPILL 1. Alert everyone in the area. 2. Evacuate immediately. 3. Call emergency services (911). 4. Report to EHS. Assess->Major_Spill Yes Minor_Spill MINOR SPILL (Proceed with Caution) Assess->Minor_Spill No PPE 1. Don Full PPE (Double gloves, goggles, face shield, lab coat) Contain 2. Contain Spill (Use absorbent pads to create a border) PPE->Contain Cleanup 3. Clean Up - Gently cover with vermiculite or sand. - Do NOT dry sweep. - Carefully scoop into a labeled hazardous waste container. Contain->Cleanup Decon 4. Decontaminate Area (Wipe with soap and water) Cleanup->Decon Dispose 5. Dispose of Waste (All cleanup materials are hazardous waste) Decon->Dispose

Caption: Decision tree for responding to a chemical spill.

Key Insight: Never use a dry sweeping method for fine powders as it increases the risk of aerosolization. [7]Always moisten the absorbent material slightly if appropriate for the chemical, or use a method that minimizes dust creation.

Q: What are the immediate first aid measures for skin or eye contact?

A: Rapid and thorough decontamination is essential to minimize irritation and potential absorption. All laboratory personnel should know the location of emergency eyewashes and safety showers before starting work. [8] Causality: As a potential irritant, the compound can cause localized inflammation or chemical burns. [5]Prompt removal of the chemical reduces the contact time and severity of the reaction.

Solution Protocol:

  • Skin Contact:

    • Immediately remove any contaminated clothing. [8][9] 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. [7][8] 3. If skin irritation persists, seek immediate medical attention. [7] 4. Report the incident to your supervisor and Environmental Health & Safety (EHS) department.

  • Eye Contact:

    • Immediately proceed to the nearest emergency eyewash station.

    • Forcibly hold the eyelids open and flush the eyes with a continuous, gentle stream of water for at least 15 minutes. [7][8] 3. Remove contact lenses if present and easy to do so. [5] 4. Seek immediate medical attention from an ophthalmologist. [5] 5. Do not attempt to neutralize the chemical with other substances.

Frequently Asked Questions (FAQs)

Q1: What is the mandatory Personal Protective Equipment (PPE) for handling 6-Nitro-1,3-benzodioxol-5-ol?

A: A multi-layered approach to PPE is required. [4]* Engineering Controls: All weighing and handling of the solid compound or its solutions must be conducted inside a certified chemical fume hood. [10]* Body Protection: A flame-resistant laboratory coat, kept fully fastened, is required. [10]* Hand Protection: Double-gloving with chemical-resistant nitrile gloves is the minimum requirement. [10]Inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.

  • Eye and Face Protection: Chemical splash goggles conforming to EN 166 or OSHA standards are mandatory at all times. [4][7]A full-face shield must be worn over the goggles whenever there is a risk of splashing. [10]

Q2: What are the ideal storage conditions for 6-Nitro-1,3-benzodioxol-5-ol?

A: Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Location: Store in a dry, cool, and well-ventilated place. [7]* Container: Keep the container tightly closed to prevent moisture absorption and contamination. [7]* Incompatibilities: Store away from strong oxidizing agents. [7]Incompatible materials can lead to vigorous, potentially hazardous reactions.

Q3: How should I properly dispose of waste contaminated with this compound?

A: All materials contaminated with 6-Nitro-1,3-benzodioxol-5-ol are considered hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, absorbent materials) in a dedicated, clearly labeled, and sealed hazardous waste container. [10][11]* Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. [10]* Disposal Protocol: All chemical waste must be disposed of through your institution's EHS department. Follow all local, regional, and national hazardous waste regulations. [7]Never pour chemical waste down the drain. [7]

Q4: What should I do in the event of a fire involving this chemical?

A: In case of any fire, the immediate priority is personal safety.

  • Response: Activate the nearest fire alarm and evacuate the area.

  • Extinguishing Media: For small, contained fires, appropriate extinguishing media would be dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. However, personnel should only attempt to extinguish a fire if they are trained to do so and it is safe.

  • Hazards: Thermal decomposition can lead to the release of irritating gases and toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO). [7][12]Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [7]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • BenchChem. (2025). Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • Fisher Scientific. (2024, March 27). SAFETY DATA SHEET: 1,3-Benzodioxole, 5-nitro-.
  • Chem-Impex. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol.
  • CymitQuimica. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol.
  • EHSO. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026.
  • University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety.
  • University of British Columbia Okanagan. (2021, October). General Chemical Spill Procedures. Campus Operations and Risk Management.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety.
  • ChemicalBook. (2025, July 19). 6-NITRO-1,3-BENZODIOXOL-5-AMINE - Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2-(1,3-Benzodioxol-5-yl)ethanol.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine.
  • ECHEMI. (n.d.). Buy 6-nitro-1,3-benzodioxol-5-ol from Conier Chem&Pharma Limited.
  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. National Center for Biotechnology Information.

Sources

Troubleshooting

Technical Support Center: Purification of Crude 6-Nitro-1,3-benzodioxol-5-ol

<_ _> Introduction This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective removal of impurities from crude 6-Nitro-1,3-benzodioxol-5-ol. As a key int...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective removal of impurities from crude 6-Nitro-1,3-benzodioxol-5-ol. As a key intermediate in various synthetic pathways, its purity is paramount for the successful outcome of subsequent reactions and the integrity of final products.[1] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during the purification process. The methodologies described herein are grounded in established chemical principles and aim to provide not only procedural steps but also the rationale behind them, ensuring a deeper understanding and more effective application in your laboratory work.

Troubleshooting Guides and FAQs

FAQ 1: My crude 6-Nitro-1,3-benzodioxol-5-ol appears as a dark, oily residue. What are the likely impurities and the best initial purification strategy?

Answer:

A dark, oily appearance in crude 6-Nitro-1,3-benzodioxol-5-ol typically indicates the presence of several types of impurities arising from the nitration reaction. These can include:

  • Di-nitrated byproducts: Such as 2,4-dinitrophenol, which can form if the reaction conditions are too harsh.[2][3]

  • Oxidation products: The phenol group is susceptible to oxidation, leading to the formation of colored quinone-type species.[4]

  • Unreacted starting materials: Residual phenol or other precursors may be present.

  • Residual acids: Nitric and sulfuric acid from the nitration mixture are common contaminants.[3]

The most effective initial purification strategy for this type of crude mixture is Acid-Base Extraction . This technique leverages the acidic nature of the phenolic hydroxyl group on your target compound.[5][6][7]

Underlying Principle: Acid-Base Chemistry

6-Nitro-1,3-benzodioxol-5-ol, being a phenol, is a weak acid.[6][8] It will react with a strong base (like sodium hydroxide) to form a water-soluble salt (a phenoxide).[7][8] Most organic impurities, such as di-nitrated byproducts and unreacted starting materials lacking an acidic proton, will remain in the organic phase.[5][8] This differential solubility allows for a clean separation.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude oily residue in a suitable organic solvent, such as diethyl ether or dichloromethane.[5][6]

  • Basification: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH). Shake the funnel vigorously, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top if using diethyl ether) will contain the sodium salt of your desired product. The organic layer will contain the non-acidic impurities.

  • Extraction of Aqueous Layer: Drain the aqueous layer into a clean flask. To ensure complete recovery, wash the organic layer with a fresh portion of 1 M NaOH and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). Your purified 6-Nitro-1,3-benzodioxol-5-ol will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove any residual salts, and dry thoroughly.[7]

FAQ 2: After acid-base extraction, my product is a solid but still appears slightly colored. How can I further improve its purity and obtain a crystalline product?

Answer:

For removing trace colored impurities and achieving a high-purity crystalline product, Recrystallization is the recommended next step.[9] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals while impurities remain dissolved in the mother liquor.[9]

Key Considerations for Recrystallization:
  • Solvent Selection: The choice of solvent is critical. An ideal solvent should:

    • Dissolve the compound well at high temperatures but poorly at low temperatures.

    • Not react with the compound.

    • Dissolve impurities well at all temperatures or not at all.

    • Have a boiling point below the melting point of the compound.

  • Preventing Rapid Crystallization: Crashing the product out of solution too quickly can trap impurities within the crystal lattice.[10] To avoid this, allow the solution to cool slowly. If crystallization occurs too rapidly, gently reheat the solution to redissolve the solid, add a small amount of additional solvent, and then allow it to cool more slowly.[10]

Data Presentation: Solvent Selection for Recrystallization
SolventBoiling Point (°C)Suitability for 6-Nitro-1,3-benzodioxol-5-olNotes
Ethanol78GoodOften a good starting point for polar organic compounds.
Methanol65GoodSimilar to ethanol, but with a lower boiling point.
Isopropanol82Fair to GoodMay require a larger volume of solvent.
Water100Poor (as a single solvent)The compound is likely not soluble enough in hot water alone.
Ethanol/WaterVariableExcellentA mixed solvent system can be highly effective. Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to clarify and allow to cool.
Toluene111FairCan be effective, but its higher boiling point may not be ideal.
Experimental Protocol: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., ethanol) to your crude solid to dissolve it completely.

  • Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them.

FAQ 3: I am dealing with a complex mixture of isomers and byproducts that are chemically very similar to my target compound. Will acid-base extraction and recrystallization be sufficient?

Answer:

When dealing with structurally similar impurities, such as isomers, acid-base extraction and recrystallization may not provide adequate separation.[6][11] In such cases, Column Chromatography is the most powerful purification technique.[4][12] This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (a solvent or solvent mixture) is passed through the column.[4][12]

Principle of Separation in Column Chromatography:

Compounds in a mixture are in equilibrium between being adsorbed to the stationary phase and dissolved in the mobile phase.[12] More polar compounds will adhere more strongly to the polar silica gel and will therefore move down the column more slowly.[4] Less polar compounds will spend more time in the mobile phase and elute from the column more quickly.[4] By gradually increasing the polarity of the mobile phase, you can selectively elute compounds with increasing polarity.[12]

Experimental Workflow: Column Chromatography

G cluster_prep Preparation cluster_elution Elution & Collection cluster_post Post-Chromatography A Prepare Slurry: Silica gel in non-polar solvent (e.g., Hexane) B Pack Column: Pour slurry into column, allow to settle A->B C Load Sample: Dissolve crude product in minimal solvent, apply to top of silica B->C D Elute with Mobile Phase: Start with low polarity (e.g., Hexane/Ethyl Acetate 9:1) C->D E Collect Fractions: Collect eluent in test tubes D->E G Monitor with TLC: Analyze fractions to identify product E->G Analysis F Increase Polarity: Gradually increase ethyl acetate concentration F->D Continue Elution G->F Decision H Combine Pure Fractions G->H Pure fractions identified I Evaporate Solvent: Using a rotary evaporator H->I J Obtain Purified Product I->J

Caption: Workflow for Column Chromatography Purification.

Experimental Protocol: Column Chromatography
  • Column Preparation: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate). The less polar impurities will travel down the column and elute first.

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • TLC Analysis: Spot each fraction on a TLC plate to monitor the separation. The desired product, being more polar due to the hydroxyl and nitro groups, will have a lower Rf value than less polar impurities.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute your product.

  • Product Isolation: Combine the fractions that contain your pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Summary of Purification Techniques

TechniquePrinciple of SeparationBest For RemovingWhen to Use
Acid-Base Extraction Differential solubility of acidic/basic compounds and their salts in aqueous and organic phases.[5][6][7]Non-acidic organic impurities, residual acids.Initial cleanup of a crude reaction mixture, especially if it's oily or highly discolored.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[9]Small amounts of impurities, especially colored ones.To obtain a high-purity crystalline solid after initial purification.
Column Chromatography Differential adsorption of compounds onto a solid stationary phase.[4][12]Isomers and other structurally similar compounds.When simpler methods fail to provide adequate separation.[11]

Logical Relationships in Purification Strategy

G Start Crude 6-Nitro-1,3-benzodioxol-5-ol AcidBase Acid-Base Extraction Start->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization For Crystalline Solid TLC TLC Analysis for Purity Recrystallization->TLC ColumnChrom Column Chromatography PureProduct Pure Product ColumnChrom->PureProduct TLC->ColumnChrom Impurities Still Present TLC->PureProduct Purity Confirmed

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 6-Nitro-1,3-benzodioxol-5-ol Synthesis

Welcome to the technical support center for the synthesis of 6-Nitro-1,3-benzodioxol-5-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Nitro-1,3-benzodioxol-5-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining high yields of this valuable intermediate. The synthesis, primarily achieved through the electrophilic nitration of 1,3-benzodioxol-5-ol (sesamol), is sensitive to several factors that can significantly impact reaction efficiency and product purity. This document provides in-depth, experience-based troubleshooting in a direct question-and-answer format to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My overall yield of 6-Nitro-1,3-benzodioxol-5-ol is disappointingly low. What are the primary factors I should investigate?

Low yield is the most common issue in this synthesis and typically points to suboptimal control over the reaction's core parameters. The nitration of sesamol is a potent electrophilic aromatic substitution (EAS) reaction that is highly exothermic and can be prone to side reactions if not managed carefully.

Answer: The primary factors to investigate are:

  • Temperature Control: This is the most critical parameter. The generation of the nitronium ion (NO₂⁺) and the subsequent aromatic substitution are highly exothermic processes.[1][2] Inadequate cooling can lead to a runaway reaction, causing thermal degradation of the starting material and the product. Furthermore, elevated temperatures promote the formation of undesired side products, including di-nitrated species and oxidized tars.

  • Rate of Nitrating Agent Addition: A slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric or acetic acid) is essential.[1][3] Adding the nitrating agent too quickly will cause a rapid increase in local temperature, even if the reaction vessel is externally cooled, leading to the issues described above.

  • Purity of Starting Material: The starting material, 1,3-benzodioxol-5-ol (sesamol), can be susceptible to oxidation over time, often indicated by a pink or brownish discoloration.[4][5] Using oxidized sesamol can introduce impurities that may interfere with the reaction or complicate purification, ultimately reducing the isolated yield.

  • Inadequate Quenching and Work-up: The reaction must be properly quenched, typically by pouring the reaction mixture onto ice water. This step neutralizes the strong acids and precipitates the product. Inefficient quenching or work-up can lead to product loss or degradation.

Question 2: My TLC and NMR analysis show multiple spots/peaks, suggesting the formation of side products. What are these impurities and how can I prevent them?

The presence of multiple products is a clear sign of poor regioselectivity or over-reaction. Understanding the directing effects of the substituents on the sesamol ring is key to diagnosing this issue.

Answer: The sesamol molecule has two strong activating groups: the hydroxyl (-OH) group and the methylenedioxy (-OCH₂O-) group. Both are ortho-, para- directors. The desired product, 6-Nitro-1,3-benzodioxol-5-ol, results from nitration at the position ortho to the hydroxyl group.

Likely Side Products:

  • Di-nitrated Products: The product ring is still activated (though less so than the starting material) and can undergo a second nitration, especially under harsh conditions (excess nitrating agent, high temperature).[6]

  • Oxidative Degradation Products: The phenolic hydroxyl group makes the ring highly susceptible to oxidation by nitric acid, especially if the concentration or temperature is too high. This often results in the formation of complex, tar-like substances that are difficult to characterize and remove.

  • Positional Isomers: While nitration at the 6-position is electronically favored, minor amounts of other isomers could potentially form, though this is less common due to steric hindrance and the powerful directing effect of the hydroxyl group.

Preventative Measures:

  • Strict Temperature Control: Maintain the reaction temperature between 0-10 °C throughout the addition of the nitrating agent.

  • Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent, but avoid a large excess, which promotes di-nitration.

  • Choice of Nitrating System: A milder nitrating system, such as nitric acid in glacial acetic acid, can sometimes offer better control than the more aggressive nitric acid/sulfuric acid mixture.[1][3]

Below is a diagram illustrating the logical flow for troubleshooting common issues leading to low yield.

Caption: Troubleshooting workflow for low yield synthesis.

Question 3: My reaction seems to be incomplete, with a large amount of starting material remaining. How can I drive the reaction to completion?

An incomplete reaction, despite appearing to be the opposite problem of over-reaction, can sometimes stem from similar root causes or issues with reagent activity.

Answer:

  • Insufficient Nitrating Agent: Ensure the stoichiometry of your nitrating agent is correct. While a large excess is detrimental, a slight excess (1.05-1.1 equivalents) is often necessary to ensure all the starting material reacts.

  • Inactive Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile, formed in situ from nitric acid and a stronger acid catalyst like sulfuric acid.[2][7] If your acids are old or have absorbed atmospheric moisture, their efficacy can be reduced. Use fresh, high-purity acids.

  • Reaction Time and Temperature: While the initial addition must be cold, sometimes the reaction requires a period of stirring at a slightly higher temperature (e.g., room temperature) to proceed to completion after the addition is finished. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical protocol might involve addition at 0-10°C over 30-45 minutes, followed by stirring at room temperature for 1-2 hours.[1][8]

The mechanism below illustrates the formation of the electrophile and its subsequent attack on the sesamol ring.

ReactionMechanism cluster_0 Step 1: Formation of Nitronium Ion (Electrophile) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization HNO3 HNO₃ Nitronium NO₂⁺ HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ H2O H₂O Sesamol 1,3-Benzodioxol-5-ol (Sesamol) SigmaComplex Sigma Complex (Resonance Stabilized) Sesamol->SigmaComplex + NO₂⁺ Product 6-Nitro-1,3-benzodioxol-5-ol SigmaComplex->Product - H⁺ H_ion H⁺

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Validation of 6-Nitro-1,3-benzodioxol-5-ol: A Comparative Guide to Analytical Techniques

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and mechanistic understandin...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and mechanistic understanding. For novel compounds such as 6-Nitro-1,3-benzodioxol-5-ol, a derivative of the well-known sesamol scaffold, precise structural validation is paramount.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 6-Nitro-1,3-benzodioxol-5-ol, with a primary focus on the definitive validation offered by single-crystal X-ray crystallography.

While a crystal structure for 6-Nitro-1,3-benzodioxol-5-ol is not yet publicly available, this guide will leverage the crystallographic data from a closely related derivative, 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile, to illustrate the power of this technique.[3] We will explore a plausible synthetic route, the hypothetical crystallographic workflow, and a comparative analysis with other common spectroscopic methods.

The Imperative of Unambiguous Structure: Why X-ray Crystallography is the Gold Standard

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal. They provide crucial information about the connectivity, functional groups, and mass of a molecule. However, each of these methods provides data that requires interpretation and can sometimes be ambiguous, especially concerning the precise spatial arrangement of atoms.

X-ray crystallography stands alone in its ability to provide a direct, three-dimensional map of electron density within a crystal lattice. This allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an irrefutable confirmation of a molecule's structure.

Proposed Synthesis of 6-Nitro-1,3-benzodioxol-5-ol

The synthesis of 6-Nitro-1,3-benzodioxol-5-ol can be envisioned through the electrophilic nitration of the commercially available starting material, 1,3-benzodioxol-5-ol (sesamol). The electron-donating nature of the hydroxyl and methylenedioxy groups activates the aromatic ring towards electrophilic substitution.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 1,3-benzodioxol-5-ol in a suitable solvent such as glacial acetic acid in a flask equipped with a stirrer and cooled in an ice bath.

  • Preparation of Nitrating Agent: In a separate vessel, carefully prepare a nitrating mixture, for instance, by adding nitric acid to glacial acetic acid.

  • Nitration Reaction: Add the nitrating agent dropwise to the cooled solution of 1,3-benzodioxol-5-ol, maintaining a low temperature to control the reaction rate and minimize side products. The methylenedioxy and hydroxyl groups are ortho-, para-directing, and the steric hindrance and electronic effects will influence the position of nitration.[4]

  • Reaction Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice water to precipitate the crude product.

  • Purification and Crystallization: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystals of 6-Nitro-1,3-benzodioxol-5-ol suitable for analysis.

The Crystallographic Workflow: From Crystal to Structure

The journey from a purified solid to a fully refined crystal structure is a meticulous process. The following workflow outlines the critical steps.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A high-quality single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are diffracted by the crystal's electron clouds as it is rotated.[5]

  • Data Processing: The diffraction pattern is recorded, and the intensities of the reflections are integrated and scaled to produce a file containing the crystallographic data.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the fit.[3]

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography Workflow Synthesis Synthesis of 6-Nitro-1,3-benzodioxol-5-ol Purification Purification by Recrystallization Synthesis->Purification Crystal_Selection Single Crystal Selection Purification->Crystal_Selection Mounting Crystal Mounting & Cooling (100K) Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Model Building & Refinement Structure_Solution->Structure_Refinement Validation Final Structure Validation (CIF) Structure_Refinement->Validation caption Workflow from Synthesis to X-ray Structure Validation

Workflow from Synthesis to X-ray Structure Validation

Comparative Analysis: What the Data Reveals

The true power of X-ray crystallography is evident when its definitive results are compared with the inferential data from other techniques.

X-ray Crystallography: The Definitive Answer

Based on the crystal structure of the closely related 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile, we can anticipate key structural features for 6-Nitro-1,3-benzodioxol-5-ol.[3]

ParameterExpected Value/ObservationSignificance
Connectivity Unambiguous atom-to-atom connectionsConfirms the synthesized molecule is indeed 6-Nitro-1,3-benzodioxol-5-ol.
Bond Lengths Precise distances (e.g., C-C, C-O, N-O) in ÅngstromsReveals details of bond order and electronic structure.
Bond Angles Accurate angles (e.g., O-N-O in NO₂) in degreesDefines the geometry around each atom.
Torsional Angles Dihedral angle of the nitro group relative to the ringShows the out-of-plane twisting of substituents.[3]
Planarity Near-planar benzodioxole ring systemConfirms the aromatic nature of the core structure.[3]
Stereochemistry Not applicable for this achiral moleculeWould be definitive if stereocenters were present.
Intermolecular Interactions Potential hydrogen bonding from the -OH groupExplains crystal packing and physical properties.

Table 1: Anticipated Structural Data from X-ray Crystallography.

Spectroscopic Techniques: The Supporting Evidence

While not definitive on their own, NMR, MS, and IR provide crucial, complementary data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for determining the carbon-hydrogen framework of a molecule.[6][7] For 6-Nitro-1,3-benzodioxol-5-ol, one would expect:

    • ¹H NMR: Signals for the aromatic protons, the methylene protons of the dioxole ring, and the hydroxyl proton. Their chemical shifts and coupling patterns would suggest the substitution pattern, but could be ambiguous between isomers.

    • ¹³C NMR: Resonances for each unique carbon atom, confirming the number of different carbon environments.

  • Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula.[8][9] The high-resolution mass spectrum would yield a molecular formula consistent with C₇H₅NO₅.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[10] For the target molecule, characteristic vibrational bands would be observed for:

    • O-H stretch (from the hydroxyl group)

    • Aromatic C-H stretches

    • Asymmetric and symmetric N-O stretches of the nitro group.[10]

    • C-O stretches of the dioxole ring.

G cluster_techniques Analytical Techniques cluster_info Information Provided Xray X-ray Crystallography Structure Definitive 3D Structure (Bond Lengths, Angles) Xray->Structure NMR NMR Spectroscopy Connectivity C-H Framework & Connectivity NMR->Connectivity MS Mass Spectrometry Formula Molecular Formula & Weight MS->Formula IR Infrared Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups Structure->Connectivity confirms Structure->Formula confirms Structure->Functional_Groups confirms caption Hierarchy of Structural Information

Hierarchy of Structural Information

Conclusion

The structural elucidation of a novel chemical entity like 6-Nitro-1,3-benzodioxol-5-ol requires a multi-faceted analytical approach. While NMR, IR, and MS provide essential pieces of the puzzle regarding connectivity, functional groups, and molecular formula, they are ultimately inferential. Single-crystal X-ray crystallography is the only technique that provides direct, unambiguous evidence of the three-dimensional atomic arrangement. It serves as the ultimate arbiter, validating the inferences drawn from spectroscopic data and providing a definitive structural proof that is essential for research, patent applications, and regulatory approval.

References

  • PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected bond lengths from X-ray crystal structures (A). Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzodioxole, 5-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • metfop. (n.d.). Synthesis and characterization of novel sesamol derivatives having 2-(benzo-[d][11][12] dioxol-5-yloxy)acetohydrazide scaffold. Retrieved from [Link]

  • CONICET. (2013). Synthesis of Novel Biaryl Derivatives of Sesamol (5-Benzodioxolol) and Evaluation of their Antioxidant Activity Against DPPH Radical. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected bond lengths, bond angles and dihedral angles of 1 to 5. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2011). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected bond lengths (pm) and angles ( o ) refined from X-ray data and.... Retrieved from [Link]

  • Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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  • NIST. (n.d.). 1,3-Benzodioxol-5-ol. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzodioxol-5-ol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Heterocyclic Communications. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Novel Biaryl Derivatives of Sesamol (5-Benzodioxolol) and Evaluation of their Antioxidant Activity Against DPPH Radical | Request PDF. Retrieved from [Link]

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Comparative

comparing 6-Nitro-1,3-benzodioxol-5-ol with other nitrobenzodioxoles

An In-Depth Comparative Guide to 6-Nitro-1,3-benzodioxol-5-ol and its Analogs for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide provides a detailed comparison of 6-Nitro-1,3...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 6-Nitro-1,3-benzodioxol-5-ol and its Analogs for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed comparison of 6-Nitro-1,3-benzodioxol-5-ol with other key nitrobenzodioxole derivatives. The benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activities.[1][2] The introduction of a nitro group can profoundly influence the molecule's electronic properties, reactivity, and pharmacological effects, making nitrobenzodioxoles a fascinating class of compounds for further investigation. This guide will delve into their synthesis, physicochemical properties, and biological potential, supported by experimental data and protocols to aid researchers in their work.

The substitution pattern on the benzodioxole ring dramatically alters the physicochemical properties of the molecule. 6-Nitro-1,3-benzodioxol-5-ol is unique due to the adjacent positioning of the electron-withdrawing nitro group and the electron-donating hydroxyl group. This arrangement allows for potential intramolecular hydrogen bonding, which can influence properties like melting point, solubility, and acidity compared to isomers like 5-Nitro-1,3-benzodioxole where the nitro group is not adjacent to another substituent.

Diagram 1: Chemical Structures of Key Nitrobenzodioxoles

G cluster_0 6-Nitro-1,3-benzodioxol-5-ol cluster_1 5-Nitro-1,3-benzodioxole cluster_2 6-Nitro-1,3-benzodioxole-5-carboxylic acid a a b b c c

Caption: Key nitrobenzodioxole derivatives for comparison.

Table 1: Comparison of Physicochemical Properties

Property6-Nitro-1,3-benzodioxol-5-ol5-Nitro-1,3-benzodioxole6-Nitro-1,3-benzodioxole-5-carboxylic acid
CAS Number 7107-10-0[3]2620-44-2[4]716-32-5[5]
Molecular Formula C₇H₅NO₅[3]C₇H₅NO₄[4][6]C₈H₅NO₆[5]
Molecular Weight 183.12 g/mol [3]167.12 g/mol [4]211.13 g/mol [5]
Melting Point Not available149-150 °C[7]Not available
Boiling Point 311.3 °C at 760 mmHg[3]Not availableNot available
Density 1.651 g/cm³[3]Not availableNot available
XLogP3 1.55[3]1.40Not available
Hazards Not specifiedHarmful if swallowed, in contact with skin, or if inhaled[4]H302, H312, H315, H319, H332, H335[5]

Expert Insight: The higher boiling point and density of 6-Nitro-1,3-benzodioxol-5-ol compared to what might be expected for 5-Nitro-1,3-benzodioxole can be attributed to the presence of the hydroxyl group, which introduces the potential for intermolecular hydrogen bonding.

Synthesis and Reactivity Insights

The synthesis of nitrobenzodioxoles typically involves the nitration of the parent 1,3-benzodioxole. The directing effects of the methylenedioxy group favor substitution at the 5-position.

Experimental Protocol: Synthesis of 5-Nitro-1,3-benzodioxole

This protocol is adapted from established methods for the nitration of 1,3-benzodioxole.[7]

Objective: To synthesize 5-Nitro-1,3-benzodioxole via electrophilic nitration.

Materials:

  • 1,3-Benzodioxole (12.2 g)

  • Glacial Acetic Acid (105 ml total)

  • Nitric Acid (d=1.4, 9 ml)

  • 250 ml sulfonation flask with stirrer, thermometer, and dropping funnel

  • Filtration apparatus

  • Recrystallization solvent (Ethanol)

Procedure:

  • In the sulfonation flask, dissolve 12.2 g of 1,3-benzodioxole in 75 ml of glacial acetic acid.

  • Cool the mixture to 15-25 °C using an ice bath.

  • Prepare the nitrating mixture by carefully adding 9 ml of nitric acid to 30 ml of glacial acetic acid in the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred benzodioxole solution, maintaining the temperature between 15-25 °C.

  • After the addition is complete, continue stirring the mixture at room temperature overnight.

  • Collect the precipitated crystals by suction filtration.

  • Wash the crystals with water.

  • Recrystallize the crude product from ethanol to yield pure 5-Nitro-1,3-benzodioxole. The expected yield is high, around 90%.[7]

Self-Validation: The melting point of the recrystallized product should be sharp and match the literature value of 149-150 °C.[7] Purity can be further confirmed by TLC and spectroscopic methods (¹H NMR, FT-IR).

Diagram 2: Synthetic Pathway for 5-Nitro-1,3-benzodioxole

G Benzodioxole 1,3-Benzodioxole Nitrobenzodioxole 5-Nitro-1,3-benzodioxole Benzodioxole->Nitrobenzodioxole HNO₃, Acetic Acid 15-25°C

Caption: Electrophilic nitration of 1,3-benzodioxole.

Expert Insight on Reactivity: The electron-donating character of the methylenedioxy and hydroxyl groups in 6-Nitro-1,3-benzodioxol-5-ol activates the aromatic ring towards electrophilic substitution, while the nitro group is a strong deactivator. This push-pull electronic system makes the molecule an interesting substrate for various chemical transformations. The hydroxyl group also provides a handle for further functionalization, such as etherification or esterification, to create a diverse library of derivatives.

Comparative Biological Activity and Applications

1,3-Benzodioxole derivatives are known for a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] The nitro-substituted analogs are often key intermediates in the synthesis of more complex and potent pharmaceutical agents.[8][9]

  • Pharmaceutical Intermediates: 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol, a closely related structure, serves as a crucial intermediate in the development of anti-inflammatory and analgesic drugs.[8] This highlights the value of the 6-nitro-5-substituted benzodioxole scaffold in medicinal chemistry.

  • Antitumor Potential: Several studies have demonstrated the cytotoxic activity of 1,3-benzodioxole derivatives against various human tumor cell lines.[1] The mechanisms can vary, including tubulin binding and heat-shock protein inhibition. The specific substitution pattern of 6-Nitro-1,3-benzodioxol-5-ol could lead to novel interactions with biological targets.

  • Organic Synthesis: These compounds are valuable building blocks. Their ability to undergo reactions like nucleophilic substitutions and coupling reactions opens pathways for creating advanced materials and specialty chemicals.[8]

Table 2: Reported Biological Activities and Applications of Nitrobenzodioxoles

Compound/ClassReported Activity/ApplicationReference
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanolIntermediate for anti-inflammatory and analgesic drugs.[8]
(6-nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzoatePharmaceutical intermediate, fine chemical synthesis.[9]
1,3-Benzodioxole DerivativesAntitumor activity against various human tumor cell lines.[1]
General NitroaromaticsCan be precursors to amino compounds, which are often more biologically active.[10]

Diagram 3: Workflow for Biological Screening

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis A Synthesize Analogs (e.g., 6-Nitro-1,3-benzodioxol-5-ol) B Purify & Confirm Structure (NMR, MS, HPLC) A->B C Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) B->C D Enzyme Inhibition Assays B->D E Antimicrobial Assays B->E F Determine IC₅₀ / MIC C->F D->F E->F G Structure-Activity Relationship (SAR) Analysis F->G H Identify Lead Compound G->H

Caption: A typical workflow for evaluating the biological activity of new compounds.

Comparative Experimental Analysis: FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique to probe the vibrational modes of a molecule. Comparing the FT-IR spectra of 6-Nitro-1,3-benzodioxol-5-ol and 5-Nitro-1,3-benzodioxole can provide direct evidence of the influence of the hydroxyl group.

Experimental Protocol: Comparative FT-IR Analysis

Objective: To identify and compare the characteristic vibrational frequencies of 6-Nitro-1,3-benzodioxol-5-ol and 5-Nitro-1,3-benzodioxole.

Materials & Equipment:

  • Samples of 6-Nitro-1,3-benzodioxol-5-ol and 5-Nitro-1,3-benzodioxole

  • FT-IR Spectrometer (e.g., DR/Jasco FT-IR 6300)[11]

  • KBr (potassium bromide) for pellet preparation

  • Agate mortar and pestle

  • Hydraulic press for pellet making

Procedure:

  • Individually grind a small amount (~1-2 mg) of each sample with ~100-200 mg of dry KBr in an agate mortar until a fine, homogenous powder is obtained.

  • Transfer the powder to the die of a hydraulic press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum for each sample, typically in the range of 4000-400 cm⁻¹. A resolution of 2-4 cm⁻¹ is generally sufficient.[11]

  • Process the spectra (e.g., baseline correction) and identify the key vibrational bands.

Expected Observations and Interpretation:

  • O-H Stretch (in 6-Nitro-1,3-benzodioxol-5-ol): A broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding. If intramolecular hydrogen bonding with the adjacent nitro group occurs, this peak may be shifted to a lower wavenumber compared to a free phenol.

  • NO₂ Asymmetric Stretch: For 5-Nitro-1,3-benzodioxole, this band is observed around 1609 cm⁻¹.[11] A shift in this frequency may be observed for the 6-nitro-5-ol isomer due to the electronic and steric influence of the adjacent hydroxyl group.

  • NO₂ Symmetric Stretch: Observed around 1437 cm⁻¹ in the 5-nitro isomer.[11] This is another key vibrational mode to compare.

  • C-O-C Stretches (Dioxole Ring): The characteristic stretches of the methylenedioxy bridge should be present in both compounds, typically in the 1200-1000 cm⁻¹ region.

This comparative analysis provides a rapid and data-rich method to confirm the structural differences and understand the intramolecular forces at play.

Conclusion and Future Directions

This guide establishes that 6-Nitro-1,3-benzodioxol-5-ol is a compound with distinct properties compared to its isomer, 5-Nitro-1,3-benzodioxole, and other derivatives. The presence and position of the hydroxyl group are critical, influencing its physicochemical characteristics and providing a reactive site for further chemical modification.

  • For applications requiring a simple nitro-functionalized benzodioxole as a building block, 5-Nitro-1,3-benzodioxole is a well-characterized and readily synthesizable option.

  • For researchers aiming to develop novel bioactive compounds, 6-Nitro-1,3-benzodioxol-5-ol offers greater potential. Its "push-pull" electronic nature and the presence of a phenolic hydroxyl group make it a highly attractive scaffold for generating libraries of derivatives for screening in antitumor, anti-inflammatory, or antimicrobial assays.

The experimental protocols provided herein offer a starting point for the synthesis and comparative analysis of these valuable research chemicals. Future work should focus on exploring the synthetic utility of 6-Nitro-1,3-benzodioxol-5-ol and systematically evaluating the biological activities of its derivatives to unlock their full therapeutic potential.

References

  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). FTIR, FT-Raman and DFT Calculations of 5-Nitro-1,3-Benzodioxole. Retrieved from [Link]

  • Micale, N., Zappalà, M., Grasso, S., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. (Available through ResearchGate: [Link])

  • Al-Obaidi, A. M. J., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. (Available through ResearchGate: [Link])

  • PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Chemsrc. (n.d.). 1,3-Benzodioxole-5-aceticacid, 6-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of nitrobenzene derivatives. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzodioxol-5-ol. NIST Chemistry WebBook. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Activity of 6-Nitro-1,3-benzodioxol-5-ol and Its Precursors

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Nitrated Benzodioxole The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Nitrated Benzodioxole

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Natural products like safrole, found in sassafras oil, have demonstrated a spectrum of activities, including antioxidant, antidiabetic, antimicrobial, and anticancer effects.[3][4] Chemical modifications of the benzodioxole ring system offer a promising avenue for the development of novel therapeutic agents.[4][5] This guide provides a comparative analysis of the biological activity of a specific derivative, 6-Nitro-1,3-benzodioxol-5-ol, against its common precursors, safrole and isosafrole.

This guide will delve into the known biological activities of the precursors, safrole and isosafrole, presenting supporting experimental data. We will then propose a synthetic route to 6-Nitro-1,3-benzodioxol-5-ol from these precursors and discuss its potential biological profile based on structure-activity relationships. Finally, a detailed experimental protocol for a relevant biological assay is provided to facilitate further research into this and similar compounds.

From Precursor to Product: A Proposed Synthetic Pathway

The synthesis of 6-Nitro-1,3-benzodioxol-5-ol can be envisioned to proceed from the readily available natural product, safrole. The proposed pathway involves a few key transformations: isomerization of the allyl side chain, oxidation to an aldehyde, nitration of the aromatic ring, and finally, a Baeyer-Villiger oxidation to introduce the hydroxyl group.

Synthesis_Pathway Safrole Safrole Isosafrole Isosafrole Safrole->Isosafrole Isomerization (e.g., KOH/EtOH) Piperonal Piperonal (1,3-Benzodioxole-5-carbaldehyde) Isosafrole->Piperonal Oxidation (e.g., O3, then Zn/H2O) Nitropiperonal 6-Nitro-1,3-benzodioxole-5-carbaldehyde Piperonal->Nitropiperonal Nitration (e.g., HNO3/H2SO4) Target 6-Nitro-1,3-benzodioxol-5-ol Nitropiperonal->Target Baeyer-Villiger Oxidation (e.g., m-CPBA)

Caption: Proposed synthesis of 6-Nitro-1,3-benzodioxol-5-ol from safrole.

A Comparative Look at Biological Activities

A direct comparison of the biological activity of 6-Nitro-1,3-benzodioxol-5-ol with its precursors is challenging due to the absence of experimental data for the final compound. However, we can analyze the known activities of safrole and isosafrole and project the potential impact of the chemical modifications leading to the target molecule.

Biological Profile of Precursors: Safrole and Isosafrole

Safrole, a primary component of sassafras oil, has been the subject of numerous biological studies. It has demonstrated moderate antioxidant activity and potent α-amylase inhibitory effects.[3][7] Furthermore, safrole has shown potential as an antimicrobial and anticancer agent.[3][4] Isosafrole, an isomer of safrole, is also known for its biological activities and is a common precursor in the synthesis of various compounds.

CompoundBiological ActivityAssayCell Line/TargetIC50/EC50/LD50Reference
Safrole AntioxidantDPPH radical scavenging-50.28 ± 0.44 µg/mL[3][7]
Antidiabeticα-Amylase inhibition-11.36 ± 0.67 µg/mL[3][7]
CytotoxicityMTS assayHep3B (human hepatocellular carcinoma)1.08 ± 0.06 mg/mL[7]
Isosafrole CytotoxicityBrine shrimp lethalityArtemia salinaLD50 values reported for derivatives
Predicted Biological Activity of 6-Nitro-1,3-benzodioxol-5-ol

The introduction of a nitro group onto the benzodioxole ring is expected to significantly alter the biological activity profile. Nitroaromatic compounds are known to exert their biological effects through various mechanisms, including the generation of reactive oxygen species (ROS) and DNA damage, which can lead to cytotoxicity. The presence of the hydroxyl group may further modulate this activity, potentially influencing the compound's solubility and interaction with biological targets.

SAR_Diagram cluster_precursors Precursors cluster_target Target Compound Safrole Safrole Allyl group at C5 Target 6-Nitro-1,3-benzodioxol-5-ol Nitro group at C6 Hydroxyl group at C5 Safrole->Target Increased Cytotoxicity? Enhanced Antimicrobial Activity? Isosafrole Isosafrole Propenyl group at C5 Isosafrole->Target Altered Enzyme Inhibition?

Caption: Structure-activity relationship of 6-Nitro-1,3-benzodioxol-5-ol and its precursors.

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

To empirically determine the biological activity of 6-Nitro-1,3-benzodioxol-5-ol and enable a direct comparison with its precursors, a cytotoxicity assay is a fundamental first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology
  • Cell Culture:

    • Maintain the desired cancer cell line (e.g., HepG2, a human liver cancer cell line) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (6-Nitro-1,3-benzodioxol-5-ol, safrole, and isosafrole) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow Start Start: Cell Culture Seed Seed cells in 96-well plate Start->Seed Treat Treat cells with compounds Seed->Treat Incubate Incubate for 24-72h Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Dissolve Dissolve formazan crystals Incubate_MTT->Dissolve Read Read absorbance at 570 nm Dissolve->Read Analyze Analyze data and determine IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide has provided a comparative overview of the known biological activities of safrole and isosafrole, common precursors to 6-Nitro-1,3-benzodioxol-5-ol. While the biological profile of the final nitrated compound remains to be experimentally determined, structure-activity relationships suggest that it may possess enhanced cytotoxic or antimicrobial properties.

The provided synthetic pathway and experimental protocol for cytotoxicity testing offer a framework for researchers to further investigate the therapeutic potential of 6-Nitro-1,3-benzodioxol-5-ol. Future studies should focus on the synthesis and subsequent in-vitro and in-vivo evaluation of this compound to validate its predicted biological activities. Such research will contribute to a deeper understanding of the structure-activity relationships of nitro-benzodioxole derivatives and may lead to the discovery of novel drug candidates.

References

  • Al-Salahi, R., et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. BMC Complementary Medicine and Therapies, 21(1), 159. [Link]

  • Eid, E. E. M., et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. PubMed. [Link]

  • da Silva, J. K., et al. (2017). Phytochemical analysis and evaluation of the antioxidant and cytotoxic activity of the essential oil of the leaves of Piper divaricatum. Revista Brasileira de Farmacognosia, 27(5), 572-578. [Link]

  • El-Sayed, M. A. A., et al. (2014). Synthesis, Single Crystal X-Ray Structure, and Antimicrobial Activity of 6-(1,3-Benzodioxol-5-ylmethyl). Journal of Chemistry. [Link]

  • Leite, A. C. L., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6), 555-560. [Link]

  • Domagalina, E., & Zawisza, P. (1989). [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. Acta Poloniae Pharmaceutica, 46(1), 19-26. [Link]

  • Karthikeyan, S., et al. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3469. [Link]

  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel, Switzerland), 15(6), 717. [Link]

  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]

  • de Lima, M. E. F., et al. (2000). Synthesis of a New Strigol Analogue from Natural Safrole. Journal of the Brazilian Chemical Society, 11(4), 371-374. [Link]

  • Abeidi, M. E. M. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. Conference: 1er Colloque Maghrébin sur la Chimie des Hétérocycliques. [Link]

  • Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Molecules, 25(22), 5438. [Link]

  • Al-Salahi, R., et al. (2019). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Molecules, 24(21), 3891. [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. [Link]

  • Francisco, A. F., et al. (2019). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 7, 77. [Link]

  • Lee, J.-H., et al. (2006). Total synthesis of a natural antioxidant and structure-activity relationships of related compounds. Bioorganic & Medicinal Chemistry Letters, 16(12), 3194-3198. [Link]

  • Longdom Publishing. (n.d.). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. [Link]

  • Stoyanova, A., et al. (2023). Chemical Composition, Biological Activity, and Application of Rosa damascena Essential Oil as an Antimicrobial Agent in Minimally Processed Eggplant Inoculated with Salmonella enterica. Molecules, 28(13), 5081. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1976). Safrole, isosafrole and dihydrosafrole. IARC monographs on the evaluation of the carcinogenic risk of chemicals to man, 10, 231-244. [Link]

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Comparative

A Comparative Guide to the Antioxidant Activity of 6-Nitro-1,3-benzodioxol-5-ol and Sesamol

For Researchers, Scientists, and Drug Development Professionals In the continuous quest for novel therapeutic agents, understanding the antioxidant potential of synthetic and natural compounds is of paramount importance....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous quest for novel therapeutic agents, understanding the antioxidant potential of synthetic and natural compounds is of paramount importance. This guide provides an in-depth comparative analysis of the antioxidant activity of the synthetic compound 6-Nitro-1,3-benzodioxol-5-ol and the naturally occurring lignan, sesamol. By examining their chemical structures, mechanisms of action, and available experimental data, this document aims to equip researchers with the necessary insights to evaluate their potential applications in drug discovery and development.

Unveiling the Contestants: An Introduction to 6-Nitro-1,3-benzodioxol-5-ol and Sesamol

Sesamol , a key bioactive component of sesame oil, is a well-established natural antioxidant.[1] Its phenolic structure contributes to its potent free radical scavenging capabilities, making it a subject of extensive research for its potential health benefits, including anti-inflammatory and anti-cancer properties.

In contrast, 6-Nitro-1,3-benzodioxol-5-ol is a synthetic derivative of the 1,3-benzodioxole scaffold. While the 1,3-benzodioxole moiety is present in numerous biologically active compounds, the introduction of a nitro group at the 6th position and a hydroxyl group at the 5th position creates a unique chemical entity.[2] The antioxidant potential of this specific nitrated compound is not extensively documented in publicly available literature, necessitating a predictive analysis based on established structure-activity relationships.

The Chemistry of Antioxidant Action: Structures and Mechanisms

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.[3]

Sesamol's Antioxidant Mechanism:

The phenolic hydroxyl group in sesamol readily donates its hydrogen atom to a free radical (R•), forming a stable phenoxyl radical. This stability is crucial as it prevents the newly formed radical from initiating further oxidative reactions. The delocalization of the unpaired electron across the aromatic ring contributes significantly to this stability.

Predicted Antioxidant Mechanism of 6-Nitro-1,3-benzodioxol-5-ol:

The antioxidant potential of 6-Nitro-1,3-benzodioxol-5-ol also resides in its phenolic hydroxyl group. However, the presence of a strong electron-withdrawing nitro (-NO2) group on the aromatic ring is expected to have a significant impact on its hydrogen-donating ability. Electron-withdrawing groups tend to decrease the electron density on the aromatic ring and the phenolic oxygen, making the O-H bond stronger and the donation of a hydrogen atom more difficult.[4] This structural feature suggests that 6-Nitro-1,3-benzodioxol-5-ol would likely exhibit a lower antioxidant capacity compared to sesamol.

Quantifying Antioxidant Power: Experimental Methodologies

Several in vitro assays are commonly employed to determine the antioxidant activity of chemical compounds. These assays are based on different chemical principles, providing a comprehensive assessment of a compound's antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most widely used methods to evaluate the free radical scavenging ability of antioxidants.[5] The principle of this assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration is proportional to the antioxidant's efficacy.

Detailed Experimental Protocol for DPPH Assay:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Samples: Dissolve the test compounds (sesamol and 6-Nitro-1,3-benzodioxol-5-ol) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol to prepare a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each sample concentration to different wells.

  • Initiation of Reaction: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Value Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample. A lower IC50 value indicates a higher antioxidant activity.

Other Key Antioxidant Assays:
  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Comparative Performance Analysis

Quantitative Antioxidant Activity of Sesamol:

Numerous studies have demonstrated the potent antioxidant activity of sesamol. The following table summarizes representative IC50 values from DPPH and ABTS assays found in the literature.

AssaySesamol IC50 (µg/mL)Reference
DPPH8.88 - 44.21[6][7]
ABTS24.91 - 141.19[6][7]

These low IC50 values confirm that sesamol is a very strong antioxidant.[6]

Predicted Antioxidant Activity of 6-Nitro-1,3-benzodioxol-5-ol:

Based on fundamental chemical principles, the antioxidant activity of 6-Nitro-1,3-benzodioxol-5-ol is predicted to be significantly lower than that of sesamol. The electron-withdrawing nature of the nitro group ortho to the hydroxyl group will increase the bond dissociation energy of the O-H bond.[4] This makes the donation of a hydrogen atom to a free radical less favorable, thereby reducing its radical scavenging capacity. Studies on nitrated phenolic compounds have shown that the introduction of a nitro group can either increase or decrease antioxidant activity depending on its position and the overall molecular structure.[8] However, for a simple phenol derivative, an electron-withdrawing group directly influencing the hydroxyl group generally leads to a decrease in antioxidant potency.

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the proposed antioxidant mechanisms.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample Solutions DPPH_Solution->Mix Sample_Solutions Prepare Serial Dilutions of Test Compounds Sample_Solutions->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging Activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50

Caption: Workflow for DPPH Radical Scavenging Assay.

Antioxidant_Mechanism cluster_sesamol Sesamol: Potent Antioxidant cluster_nitro 6-Nitro-1,3-benzodioxol-5-ol: Predicted Weaker Antioxidant Sesamol Sesamol (Phenolic -OH) Sesamol_Radical Stable Sesamol Phenoxyl Radical Sesamol->Sesamol_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance Nitro_Compound 6-Nitro-1,3-benzodioxol-5-ol (Phenolic -OH with -NO2) Nitro_Radical Less Stable Phenoxyl Radical Nitro_Compound->Nitro_Radical H• donation (less favorable) Note Electron-withdrawing -NO2 group strengthens O-H bond, hindering H• donation.

Sources

Validation

A Comparative Guide to the Enzyme Inhibition Assay of 6-Nitro-1,3-benzodioxol-5-ol

Abstract This guide provides a comprehensive analysis of the enzyme inhibitory properties of 6-Nitro-1,3-benzodioxol-5-ol, with a primary focus on its activity against tyrosinase. As the rate-limiting enzyme in melanin s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the enzyme inhibitory properties of 6-Nitro-1,3-benzodioxol-5-ol, with a primary focus on its activity against tyrosinase. As the rate-limiting enzyme in melanin synthesis, tyrosinase is a significant target in dermatological and cosmetic research for the management of hyperpigmentation.[1][2][3] This document details a robust, validated protocol for assessing the inhibitory potential of 6-Nitro-1,3-benzodioxol-5-ol and compares its efficacy against well-established tyrosinase inhibitors, namely Kojic Acid and L-Mimosine. The methodologies, comparative data, and mechanistic insights presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively evaluate this and similar compounds.

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][4] The enzymatic cascade initiated by tyrosinase involves the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[5][6] These reactions are fundamental to the production of both eumelanin and pheomelanin.

While melanin provides crucial protection against ultraviolet (UV) radiation, its overproduction can lead to various hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[7][8] Consequently, the inhibition of tyrosinase is a key strategy in the development of therapeutic and cosmetic agents for skin lightening and the treatment of pigmentation-related conditions.[7] The compound 6-Nitro-1,3-benzodioxol-5-ol has emerged as a molecule of interest in this field, necessitating a standardized approach for the evaluation of its inhibitory efficacy. This guide provides a direct comparison with established inhibitors to contextualize its potential.

The Inhibitors: A Comparative Overview

This guide focuses on the comparative analysis of three key compounds:

  • 6-Nitro-1,3-benzodioxol-5-ol: The test compound, a nitro-substituted benzodioxole derivative. Its structural features suggest potential for interaction with the active site of metalloenzymes like tyrosinase.

  • Kojic Acid: A well-characterized and widely used tyrosinase inhibitor in the cosmetic and food industries.[7][9] It functions as a competitive and mixed-type inhibitor, in part by chelating the copper ions within the enzyme's active site.[10][11]

  • L-Mimosine: An amino acid-derived tyrosinase inhibitor known for its potent copper-chelating properties, which disrupt the enzyme's catalytic activity.[4][10] It is often used as a reference compound in tyrosinase inhibition studies.

Experimental Protocol: Tyrosinase Inhibition Assay

The following protocol provides a detailed, step-by-step methodology for determining the tyrosinase inhibitory activity of 6-Nitro-1,3-benzodioxol-5-ol and its comparators. This assay is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • 6-Nitro-1,3-benzodioxol-5-ol

  • Kojic Acid (Positive Control)

  • L-Mimosine (Positive Control)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 475-510 nm

Assay Workflow

The experimental workflow is designed to ensure robust and reproducible results. It involves the preparation of enzyme and substrate solutions, incubation with the test inhibitors, and kinetic measurement of the enzymatic reaction.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare stock solutions of inhibitors (6-Nitro-1,3-benzodioxol-5-ol, Kojic Acid, L-Mimosine) in DMSO P2 Prepare serial dilutions of inhibitors in phosphate buffer P1->P2 A1 Add inhibitor dilutions (or buffer for control) to 96-well plate P2->A1 P3 Prepare Tyrosinase enzyme solution in phosphate buffer A2 Add Tyrosinase solution to each well P3->A2 P4 Prepare L-DOPA substrate solution in phosphate buffer A4 Initiate reaction by adding L-DOPA solution to all wells P4->A4 A1->A2 A3 Pre-incubate at 25°C for 10 minutes A2->A3 A3->A4 D1 Measure absorbance kinetically at 475-510 nm for 20-30 minutes D2 Calculate the rate of reaction (slope of absorbance vs. time) D1->D2 D3 Determine Percent Inhibition and calculate IC50 values D2->D3

Caption: Workflow for the tyrosinase inhibition assay.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 6-Nitro-1,3-benzodioxol-5-ol, Kojic Acid, and L-Mimosine in DMSO.

    • Create a series of working dilutions of each inhibitor in phosphate buffer. The final concentration of DMSO in the assay should not exceed 1-2% to avoid solvent effects.

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (e.g., 100-200 units/mL).

    • Prepare a solution of L-DOPA in phosphate buffer (e.g., 2.5 mM). This solution should be made fresh before use.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each inhibitor dilution to the respective wells.

    • For the enzyme control (100% activity), add 20 µL of phosphate buffer.

    • For the blank control, add 40 µL of phosphate buffer.

  • Enzyme Incubation:

    • Add 140 µL of the tyrosinase solution to each well (except the blank).

    • Mix gently and pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (for dopachrome) in a kinetic mode at 25°C for 20-30 minutes, taking readings every 1-2 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate in the absence of an inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Comparative Performance Data

The inhibitory potential of 6-Nitro-1,3-benzodioxol-5-ol is best understood when compared against established standards. The following table summarizes hypothetical IC50 values that could be obtained from the described assay.

CompoundHypothetical IC50 (µM)Inhibition TypeKey Mechanistic Feature
6-Nitro-1,3-benzodioxol-5-ol (To be determined)(To be determined)Potential for interaction with the enzyme's active site
Kojic Acid 10 - 50[11][12]Competitive/Mixed[10]Copper Chelation[10]
L-Mimosine 5 - 20[13]Competitive[13]Potent Copper Chelation[4]

Note: The IC50 values for Kojic Acid and L-Mimosine can vary depending on the specific assay conditions and the source of the tyrosinase enzyme.

Mechanistic Insights: The Melanin Synthesis Pathway

Understanding the mechanism of action of tyrosinase inhibitors requires knowledge of the melanin synthesis pathway. Tyrosinase catalyzes the initial, rate-limiting steps of this pathway. By inhibiting this enzyme, compounds like 6-Nitro-1,3-benzodioxol-5-ol can effectively reduce the production of melanin.

G cluster_inhibition Inhibition Point Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase Monophenolase activity DOPA L-DOPA DOPA->Tyrosinase Diphenolase activity Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitors 6-Nitro-1,3-benzodioxol-5-ol Kojic Acid L-Mimosine Inhibitors->Tyrosinase

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Benzodioxole Isomers

For researchers, scientists, and drug development professionals, the precise structural elucidation of molecular isomers is a foundational requirement for success. Benzodioxole, a key structural motif in numerous natural...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of molecular isomers is a foundational requirement for success. Benzodioxole, a key structural motif in numerous natural products, pharmaceuticals, and fragrances, presents a compelling case study in isomer differentiation.[1][2] The two primary positional isomers, 1,2-benzodioxole and 1,3-benzodioxole, share the same molecular formula (C₇H₆O₂) and mass, rendering simple mass spectrometry insufficient for unambiguous identification.[3] However, their distinct atomic arrangements lead to unique electronic and vibrational properties that can be effectively probed using a suite of spectroscopic techniques.

This guide provides an in-depth comparative analysis of 1,2- and 1,3-benzodioxole, moving beyond a simple listing of data to explain the causal relationships between molecular structure and spectral output. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complemented by mass spectrometry fragmentation analysis, provide a self-validating system for positive isomer identification.

The Structural Imperative: Why Isomer Differentiation Matters

The positioning of the dioxole ring's oxygen atoms relative to the benzene ring profoundly impacts molecular symmetry, stability, and reactivity. 1,3-Benzodioxole is a stable, colorless liquid and a common building block in organic synthesis.[1][4] Its derivatives are found in compounds ranging from the antioxidant sesamol to the antidepressant paroxetine.[5] In contrast, 1,2-benzodioxole is a significantly less stable peroxide and is primarily of theoretical and mechanistic interest. Distinguishing between them is critical, as the misidentification of such a core scaffold could lead to drastic differences in biological activity, toxicity, and chemical behavior.

A Multi-Pronged Spectroscopic Approach

No single technique tells the whole story. The most trustworthy identification comes from the convergence of data from multiple, orthogonal analytical methods. Each technique interrogates a different aspect of the molecule's physical properties, and together they provide a unique fingerprint for each isomer.

G cluster_input Start cluster_analysis Spectroscopic Analysis cluster_decision Data Interpretation & Identification Unknown Unknown Sample (C₇H₆O₂) MS Mass Spectrometry (MS) Unknown->MS NMR NMR Spectroscopy (¹H & ¹³C) Unknown->NMR IR Infrared Spectroscopy (IR) Unknown->IR UV UV-Vis Spectroscopy Unknown->UV MW Confirm MW = 122.12 MS->MW Symmetry Assess Symmetry (No. of Signals) NMR->Symmetry Fingerprint Compare Fingerprint Region IR->Fingerprint Lambda Determine λmax UV->Lambda Frag Analyze Fragmentation MW->Frag ID_12 Identified: 1,2-Benzodioxole Frag->ID_12 Peroxide-type fragmentation ID_13 Identified: 1,3-Benzodioxole Frag->ID_13 Methylene loss fragmentation Symmetry->ID_12 Asymmetric (more signals) Symmetry->ID_13 Symmetric (fewer signals) Fingerprint->ID_12 Unique O-O stretch, distinct fingerprint Fingerprint->ID_13 Characteristic C-O-C and CH₂ stretches Lambda->ID_12 Shifted λmax due to different conjugation Lambda->ID_13 Known λmax profile

Caption: Analytical workflow for distinguishing benzodioxole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Symmetry Probe

NMR spectroscopy is arguably the most powerful tool for distinguishing structural isomers.[6] It provides detailed information about the chemical environment, connectivity, and number of unique nuclei (protons and carbons) in a molecule. The key differentiator for benzodioxole isomers is molecular symmetry.

  • Expertise & Causality: 1,3-Benzodioxole possesses a C₂ᵥ symmetry plane bisecting the CH₂ group and the benzene ring. This symmetry renders the protons and carbons on opposite sides of the plane chemically equivalent, simplifying the spectrum. In contrast, 1,2-benzodioxole lacks this symmetry, meaning every aromatic proton and carbon is in a unique chemical environment, leading to a more complex spectrum.

¹H NMR Analysis

  • 1,3-Benzodioxole: Expected to show three distinct signals. A singlet for the two equivalent methylene protons (-O-CH₂-O-) and two signals for the four aromatic protons, which appear as a complex multiplet or as two distinct doublets depending on the resolution and coupling.

  • 1,2-Benzodioxole: Expected to show four distinct signals in the aromatic region, each integrating to one proton, due to the lack of symmetry. The absence of the characteristic methylene singlet is a definitive marker.

¹³C NMR Analysis

  • 1,3-Benzodioxole: Will display three aromatic carbon signals and one aliphatic carbon signal for the methylene group.

  • 1,2-Benzodioxole: Will show six unique aromatic carbon signals, as no two carbons are in equivalent environments.

Spectroscopic Data 1,2-Benzodioxole (Predicted) 1,3-Benzodioxole (Experimental) [7]
¹H NMR Signals 4 (Aromatic region)3 (1 Methylene singlet, 2 Aromatic multiplets)
¹H Chemical Shift (ppm) ~7.0 - 7.5 (complex)~6.0 (s, 2H, -OCH₂O-), ~6.8-7.0 (m, 4H, Ar-H)
¹³C NMR Signals 6 (Aromatic)4 (1 Methylene, 3 Aromatic)
¹³C Chemical Shift (ppm) ~110 - 150~101 (-OCH₂O-), ~108, ~122, ~148 (Ar-C)

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. While isomers may share peaks corresponding to common functional groups (like C-H stretches), the overall spectrum, particularly the "fingerprint region" (below 1500 cm⁻¹), is unique to each molecule's specific structure.[3][8][9]

  • Expertise & Causality: The primary differences arise from the unique bond arrangements. 1,3-Benzodioxole has characteristic symmetric and asymmetric C-O-C stretching vibrations from the five-membered ring. 1,2-Benzodioxole, being a peroxide, would be expected to show a weak but characteristic O-O stretching band, which is absent in the 1,3-isomer. Furthermore, the aromatic C-H out-of-plane bending patterns will differ due to the different substitution patterns on the benzene ring.[8]

Key Vibrational Modes 1,2-Benzodioxole (Predicted) 1,3-Benzodioxole (Experimental) [10]
Aromatic C-H Stretch ~3000-3100 cm⁻¹~3000-3100 cm⁻¹
C-O-C Stretch Present, but pattern differsStrong, multiple bands ~1250 cm⁻¹ and ~1040 cm⁻¹
O-O Stretch ~830-890 cm⁻¹ (weak)Absent
Aromatic C=C Stretch ~1450-1600 cm⁻¹~1480-1610 cm⁻¹
Fingerprint Region Unique patternUnique pattern

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

  • Expertise & Causality: Both isomers will exhibit absorptions due to π → π* transitions in the benzene ring. However, the oxygen atoms' lone pairs participate in the conjugated system to different extents based on their position. This difference in electronic structure will lead to shifts in the absorption maxima (λ_max) and molar absorptivity. Studies on 1,3-benzodioxole derivatives show characteristic absorption spectra that are sensitive to solvent polarity and substitution.[11][12] The peroxide nature of 1,2-benzodioxole would significantly alter the energy of the molecular orbitals, resulting in a distinct UV-Vis spectrum compared to its 1,3-isomer.

Mass Spectrometry: Deciphering the Fragments

While the molecular ion peak (M⁺) will be identical for both isomers (m/z = 122), their fragmentation patterns upon ionization will differ based on the stability of the resulting fragments.[13]

  • Expertise & Causality: The fragmentation of 1,3-benzodioxole is well-characterized and often involves the loss of formaldehyde (CH₂O, 30 Da) or rearrangement. For 1,2-benzodioxole, the weak peroxide (O-O) bond would be a likely point of initial cleavage, leading to a completely different set of fragment ions. The analysis of these daughter ions provides the definitive structural evidence needed to distinguish the isomers.[14]

Experimental Protocols: A Self-Validating Workflow

Objective: To unambiguously identify an unknown sample as either 1,2- or 1,3-benzodioxole.

1. Sample Preparation:

  • Ensure the sample is pure, using techniques like gas chromatography or distillation if necessary.

  • For NMR: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • For IR (Liquid Sample): Place a single drop of the neat liquid between two NaCl or KBr plates to create a thin film.

  • For UV-Vis: Prepare a dilute solution (~10⁻⁴ to 10⁻⁵ M) of the sample in a UV-grade solvent such as ethanol or cyclohexane.

  • For GC-MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

2. NMR Spectroscopic Analysis Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set spectral width to cover -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set spectral width to cover 0 to 200 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Accumulate several hundred to a few thousand scans.

  • Data Analysis: Process the FID with an exponential multiplication and Fourier transform. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the TMS signal at 0 ppm. Analyze the number of signals, chemical shifts, and integrations.

3. IR Spectroscopic Analysis Protocol:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample (thin film) in the spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify key functional group peaks and compare the entire fingerprint region to a reference spectrum if available.

4. Mass Spectrometry (GC-MS) Protocol:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to the compound. Analyze the mass spectrum for the molecular ion peak (m/z 122) and the characteristic fragment ions.

Conclusion

The differentiation of benzodioxole isomers is a clear illustration of the power of a multi-technique spectroscopic approach. While mass spectrometry confirms the molecular formula, it is the nuanced information from NMR and IR spectroscopy that reveals the critical differences in symmetry and bonding. NMR acts as a definitive probe of the molecular skeleton's symmetry, while IR provides a unique vibrational fingerprint. By integrating data from these core techniques, researchers can achieve an authoritative and trustworthy structural assignment, a non-negotiable requirement for advancing research and development in any chemical science.

References

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  • PubMed. Large Amplitude Out-Of-Plane Vibrations of 1,3-benzodioxole in the S0 and S1 States: An Analysis of Fluorescence and Excitation Spectra by Ab Initio Calculations. Available from: [Link]

  • ResearchGate. IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. Available from: [Link]

  • ResearchGate. The molecular structure of the studied 1,3-benzodioxole derivatives. Available from: [Link]

  • Magritek. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Available from: [Link]

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  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available from: [Link]

  • World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from: [Link]

  • The Good Scents Company. 1,3-benzodioxole. Available from: [Link]

  • YouTube. Can IR Spectroscopy Distinguish Isomers? - Chemistry For Everyone. Available from: [Link]

  • Wikipedia. 1,3-Benzodioxole. Available from: [Link]

  • De Gruyter. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Available from: [Link]

  • NIST WebBook. 1,3-Benzodioxole - Mass Spectrum. Available from: [Link]

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  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. Available from: [Link]

  • ResearchGate. Theoretical Insights and Solvatochromic Behavior of 1,3-Benzodioxole Derivatives. Available from: [Link]

  • Royal Society of Chemistry. Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Available from: [Link]

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  • Semantic Scholar. Solvatochromic and theoretical study of 1,3- benzodioxole derivative. Available from: [Link]

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  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

Sources

Validation

A Comparative In Vitro Biological Screening Guide to 6-Nitro-1,3-benzodioxol-5-ol

This guide provides a comprehensive framework for the in vitro biological evaluation of 6-Nitro-1,3-benzodioxol-5-ol. We will explore a tiered screening cascade, comparing its potential bioactivities against established...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro biological evaluation of 6-Nitro-1,3-benzodioxol-5-ol. We will explore a tiered screening cascade, comparing its potential bioactivities against established reference compounds. The experimental design emphasizes not just the "how" but the "why," grounding each step in scientific rationale to ensure a robust and insightful analysis for researchers in drug discovery and chemical biology.

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The subject of our investigation, 6-Nitro-1,3-benzodioxol-5-ol, presents a particularly interesting case. Its structure combines three key pharmacophoric elements:

  • The 1,3-Benzodioxole Core: Associated with antioxidant, anticancer, and enzyme-inhibiting properties.[2][3]

  • A Phenolic Hydroxyl (-OH) Group: A classic hydrogen donor, strongly suggesting potential as a radical-trapping antioxidant.[4][5]

  • A Nitro (-NO₂) Group: An electron-withdrawing group that can confer anti-inflammatory or antimicrobial properties and may serve as a substrate for nitroreductase enzymes, opening avenues for targeted therapies.[6][7]

This unique combination necessitates a multi-faceted screening approach to fully elucidate its biological potential.

Part 1: Strategic Screening Cascade - A Tiered Approach

A logical, tiered workflow is essential for efficiently screening a novel compound. Our approach begins with broad, foundational assays to establish a general biological profile and progresses to more specific, mechanism-of-action studies.

Below is a visualization of the proposed experimental workflow, designed to systematically characterize the bioactivity of 6-Nitro-1,3-benzodioxol-5-ol.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Specific Bioactivity Profiling cluster_2 Tier 3: Mechanistic Insight A Compound Preparation (6-Nitro-1,3-benzodioxol-5-ol) B General Cytotoxicity Assessment (MTS Assay) A->B C Selectivity Index Calculation (Cancer vs. Normal Cells) B->C D Antioxidant Activity (DPPH Radical Scavenging) C->D If Selective or Potent E Antimicrobial Susceptibility (Broth Microdilution - MIC) C->E If Selective or Potent F Enzyme Inhibition Screening (COX-1/COX-2, α-Amylase) C->F If Selective or Potent H Ferroptosis Inhibition Assay (Lipid Peroxidation) D->H If Potent Antioxidant G Nitroreductase Substrate Potential (NADH Depletion Assay) F->G Further Investigation G ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) ROS->PUFA attacks LPO Lipid Peroxidation PUFA->LPO leads to Ferroptosis Ferroptotic Cell Death LPO->Ferroptosis Antioxidant 6-Nitro-1,3-benzodioxol-5-ol (Radical Trapping) Antioxidant->LPO Inhibits

Caption: Antioxidant inhibition of lipid peroxidation in the ferroptosis pathway.

B. Antimicrobial Activity

The nitroaromatic structure is found in several antimicrobial agents. We assess this potential by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Protocol 3: Broth Microdilution for MIC Determination

  • Strains:

    • Gram-positive: Staphylococcus aureus (ATCC 29213)

    • Gram-negative: Escherichia coli (ATCC 25922)

  • Procedure:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in appropriate broth media (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. [8] Comparative Data Table 3: Antimicrobial Activity (MIC, µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)
6-Nitro-1,3-benzodioxol-5-ol 64128
Gentamicin (Control) [9]0.51
Tetracycline (Control) [10]14

Data are hypothetical examples. Lower MIC values indicate greater antimicrobial potency.

C. Enzyme Inhibition Assays

Benzodioxoles are known inhibitors of various enzymes, notably cytochrome P450s. [2]The nitro group also suggests potential interaction with inflammatory enzymes like cyclooxygenases (COX).

Protocol 4: COX-1/COX-2 Inhibition Assay

  • Rationale: Assessing anti-inflammatory potential by measuring the inhibition of prostaglandin synthesis by COX enzymes.

  • Method: Utilize a commercially available COX inhibitor screening assay kit. These kits typically measure the peroxidase activity of COX enzymes in a colorimetric or fluorescent format. [3]* Procedure:

    • Follow the manufacturer's protocol to test a range of concentrations of 6-Nitro-1,3-benzodioxol-5-ol against purified COX-1 and COX-2 enzymes.

    • Celecoxib (a selective COX-2 inhibitor) and Ketoprofen (a non-selective COX inhibitor) are used as controls. [3] 3. Calculate the IC50 values for each enzyme.

Comparative Data Table 4: COX Enzyme Inhibition (IC50, µM)

CompoundCOX-1COX-2COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2)
6-Nitro-1,3-benzodioxol-5-ol 45.212.53.6
Celecoxib (Control) [3]>1000.8>125
Ketoprofen (Control) [3]1.52.80.5

Data are hypothetical examples. A high selectivity index for COX-2 is desirable for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

Part 3: Mechanistic Insights

Nitroreductase Activity

The presence of a nitroaromatic group raises the possibility that 6-Nitro-1,3-benzodioxol-5-ol could be a substrate for nitroreductase enzymes. These enzymes, often overexpressed in hypoxic cancer cells and present in various bacteria, can reduce the nitro group to cytotoxic hydroxylamines and amines. [7][11] Protocol 5: In Vitro Nitroreductase Assay

  • Rationale: To determine if the compound can be enzymatically activated.

  • Method: An enzyme assay monitoring the consumption of the cofactor NADH, which is oxidized during the reduction of the nitro compound.

  • Procedure:

    • Combine purified nitroreductase enzyme (e.g., from E. coli) with NADH and the test compound in a suitable buffer.

    • Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADH) over time.

    • The rate of NADH depletion is proportional to the rate of nitroreduction.

    • Compare the activity with a known nitroreductase substrate, such as 4-nitrobenzoic acid. [7] A positive result in this assay would suggest that 6-Nitro-1,3-benzodioxol-5-ol could act as a hypoxia-activated prodrug or a bioreductive antimicrobial, warranting further investigation into its mechanism of action.

Conclusion

This guide outlines a systematic and comparative approach to the in vitro biological screening of 6-Nitro-1,3-benzodioxol-5-ol. By integrating foundational cytotoxicity assays with specific bioactivity and mechanistic studies, researchers can build a comprehensive profile of this novel compound. The data presented herein, while illustrative, provides a clear framework for comparing its efficacy against established standards in the fields of oncology, and infectious and inflammatory diseases. The true value of this molecule will be revealed through the rigorous application of these self-validating protocols, paving the way for potential therapeutic development.

References

  • Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants th
  • Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis. Cambridge Open Engage.
  • The Multifaceted Biological Activities of 1,3-Benzodioxole Deriv
  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff.
  • Structures of benzodioxol derivatives having various biological activities.
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter.
  • Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase.
  • Synthesis, Single Crystal X-Ray Structure, and Antimicrobial Activity of 6-(1,3-Benzodioxol-5-ylmethyl). Semantic Scholar.
  • Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives.
  • [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. PubMed.
  • Enzymatic transformation of nitro-aromatic compounds by a flavin-free NADH azoreductase
  • Design, synthesis and antibacterial potential of 5-(benzo[d]d[2][4]ioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. PMC, NIH.

  • Antimicrobial Activity of Nitric Oxide-Releasing Ti-6Al-4V Metal Oxide. MDPI.

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 6-Nitro-1,3-benzodioxol-5-ol Derivatives

Abstract The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a nitro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a nitro group, a potent electron-withdrawing pharmacophore, can significantly modulate the electronic properties and biological functions of these molecules. This guide focuses on the 6-nitro-1,3-benzodioxol-5-ol core structure, a promising but underexplored scaffold for drug discovery. Due to the limited availability of systematic studies on this specific scaffold, this document synthesizes data from closely related analogues to build a predictive structure-activity relationship (SAR). We will delve into comparative analyses of anticancer and antimicrobial activities of related benzodioxole derivatives, discuss potential mechanisms of action, and provide detailed experimental protocols for synthesis and biological validation. This guide is intended to provide researchers with a foundational understanding and a practical framework for designing novel therapeutics based on this versatile core.

The 6-Nitro-1,3-benzodioxol-5-ol Scaffold: A Privileged Core for Bioactivity

The 1,3-benzodioxole ring system is a cornerstone of many bioactive molecules. Its rigid, planar structure and the electron-donating nature of the methylenedioxy bridge influence molecular interactions with biological targets. The specific scaffold of interest, 6-nitro-1,3-benzodioxol-5-ol, combines three key features:

  • The 1,3-Benzodioxole Ring: Provides a rigid backbone and favorable hydrophobic interactions.

  • The Phenolic Hydroxyl Group (at C5): Acts as a crucial hydrogen bond donor and acceptor, and serves as a prime site for synthetic modification (e.g., etherification, esterification) to modulate pharmacokinetics and pharmacodynamics.

  • The Nitro Group (at C6): As a strong electron-withdrawing group, it significantly alters the electron density of the aromatic ring, potentially enhancing binding affinity and participating in bioreductive activation, a mechanism known for many nitroaromatic drugs[1].

These features suggest that the 6-nitro-1,3-benzodioxol-5-ol scaffold is an excellent starting point for developing novel therapeutic agents.

Caption: Core structure of 6-Nitro-1,3-benzodioxol-5-ol.

Comparative Analysis: Building an SAR from Related Structures

While a comprehensive library of C5-modified 6-nitro-1,3-benzodioxol-5-ol derivatives has not been extensively reported, we can infer a predictive SAR by examining related benzodioxole analogues that have been systematically studied for anticancer and antimicrobial activities.

Insights into Anticancer Activity

The anticancer potential of benzodioxoles is well-documented. A key study by Hamel and co-workers on 6-benzyl-1,3-benzodioxole derivatives provides a foundational SAR for antimitotic activity by inhibiting tubulin polymerization[2]. Although these compounds lack the C6-nitro and C5-hydroxyl groups, the study highlights critical structural requirements for potency.

Key SAR Findings for Antitubulin Activity[2]:

  • Intact Dioxole Ring: The 1,3-benzodioxole moiety was essential for activity.

  • C5-Substituent: A methoxy or ethoxy group at the C5 position was required for maximum activity. This strongly suggests that modification of the corresponding hydroxyl group in our core scaffold is a critical determinant of potency. An ether linkage appears to be favorable.

  • C6-Substituent: A benzyl moiety at C6 bearing a para-methoxy group conferred the highest activity. Increasing methoxy groups on the benzyl ring to mimic podophyllotoxin led to a significant decrease in activity, indicating a specific spatial and electronic requirement.

Another study on a series of synthesized 1,3-benzodioxoles identified 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester as the most active compound against a panel of human tumor cell lines, demonstrating a mean GI₅₀ value of 5.71[3]. This finding suggests that introducing an ester or amide linkage at the C5 position, combined with an additional aromatic moiety, can yield potent anticancer agents.

Compound Scaffold Key Structural Features Biological Activity Potency (Example) Reference
6-Benzyl-1,3-benzodioxoleC5-methoxy/ethoxy, C6-(p-methoxybenzyl)Antimitotic (Tubulin Inhibition)Competitive inhibitor of colchicine binding[2]
6-Aroyl-1,3-benzodioxole-5-acetateC5-acetic acid methyl ester, C6-(p-aminobenzoyl)Broad anticancer activityGI₅₀ Mean = 5.71[3]

These findings collectively suggest a promising path for derivatizing 6-nitro-1,3-benzodioxol-5-ol: converting the C5-hydroxyl to small alkyl ethers (e.g., methoxy, ethoxy) or ester/amide linkages bearing additional aromatic rings could yield potent anticancer compounds. The C6-nitro group is hypothesized to further enhance this activity through its strong electron-withdrawing nature.

Insights into Antimicrobial Activity

The benzodioxole scaffold is also a component of potent antimicrobial agents. A study detailing the synthesis of a pyrimidinone derivative incorporating the 1,3-benzodioxole moiety provides concrete data on its antibacterial and antifungal efficacy[4][5].

Compound Target Organism Activity (MIC, µmol/mL) Reference Drug (MIC, µmol/mL) Reference
6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-oneStaphylococcus aureus0.0619Ampicillin (0.0258)[4][5]
Bacillus subtilis0.1859Ampicillin (0.0258)[4][5]
Candida albicans0.1859Clotrimazole (0.0261)[4][5]
Aspergillus niger0.1859Clotrimazole (0.0348)[4][5]

The SAR insights from this and related studies indicate that:

  • Large, Flexible Side Chains: The potent activity of the pyrimidinone derivative, which features a large, flexible chain attached to the core benzodioxole, suggests that such modifications are well-tolerated and can enhance antimicrobial activity.

  • Heterocyclic Moieties: The incorporation of additional heterocyclic systems (like pyrimidinone) can lead to potent antimicrobial agents.

  • Nitro Group Enhancement: In a separate study on dimeric nitro-imidazolium ionic liquids, the nitro-substituted compounds showed excellent inhibition against E. coli and P. aeruginosa[6]. This supports the hypothesis that the C6-nitro group on our core scaffold would likely contribute positively to antimicrobial potency.

Therefore, derivatizing the C5-hydroxyl of 6-nitro-1,3-benzodioxol-5-ol with side chains containing heterocyclic rings (e.g., morpholine, piperazine) is a rational strategy for developing novel antimicrobial agents.

Proposed Mechanism of Action

Based on the analysis of related structures, derivatives of 6-nitro-1,3-benzodioxol-5-ol may exert their biological effects through multiple mechanisms.

Mechanism_of_Action cluster_0 Anticancer Mechanisms Derivative 6-Nitro-1,3-benzodioxol-5-ol Derivative Tubulin Microtubule Destabilization Derivative->Tubulin Inhibition of Polymerization [1] Reductase Cellular Reductases Derivative->Reductase Bioreduction [6] Mitosis Mitotic Arrest Tubulin->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Radical Nitro Radical Anion Reductase->Radical DNA_Damage DNA Damage Radical->DNA_Damage DNA_Damage->Apoptosis G cluster_workflow Synthetic Workflow start Start: Malononitrile + Pyrrolidine stir1 Stir 10 min in Dichloromethane start->stir1 add_aldehyde Add 6-nitrobenzo[d][1,3]dioxole- 5-carbaldehyde stir1->add_aldehyde stir2 Stir 12h at RT (Monitor by TLC) add_aldehyde->stir2 quench Quench with 2N HCl stir2->quench extract Extract with Dichloromethane quench->extract concentrate Concentrate Organic Layer (Reduced Pressure) extract->concentrate product Product: 2-[(6-Nitro-1,3-benzodioxol-5-yl) methylidene]malononitrile concentrate->product

Caption: Experimental workflow for synthesis.[7]

Objective: To synthesize 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile from 6-nitrobenzo[d]d[2][3]ioxole-5-carbaldehyde.

Materials:

  • 6-nitrobenzo[d]d[2][3]ioxole-5-carbaldehyde (1.0 eq)

  • Malononitrile (1.2 eq)

  • Pyrrolidine (1.0 eq)

  • Dichloromethane (DCM)

  • 2N Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, TLC plates, extraction funnel.

Procedure:[7]

  • Catalyst Activation: To a solution of malononitrile (1.2 eq) in dichloromethane, add pyrrolidine (1.0 eq). The use of pyrrolidine, a basic catalyst, is crucial for deprotonating the active methylene group of malononitrile, forming a nucleophilic carbanion required for the condensation reaction.

  • Reaction Initiation: Stir the mixture well for 10 minutes at room temperature.

  • Aldehyde Addition: Add 6–nitrobenzo[d]d[2][3]ioxole–5–carbaldehyde (1.0 eq) to the solution.

  • Reaction Monitoring: Continue stirring for 12 hours at room temperature. The progress of the reaction must be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting aldehyde. This is a self-validating step; the reaction is only complete when the aldehyde spot disappears.

  • Work-up: After completion, pour the reaction mixture into a 2N HCl solution. This step quenches the reaction by neutralizing the basic catalyst and any remaining anionic species.

  • Extraction: Extract the product using dichloromethane (3x volume). The organic product will partition into the DCM layer.

  • Isolation: Concentrate the combined organic layers under reduced pressure to yield the crude product, which can be further purified by column chromatography.

In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment. A control well with medium only (no cells) should be included to measure background absorbance.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds). This control is critical to ensure that the solvent itself is not causing cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, only viable cells will reduce the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The 6-nitro-1,3-benzodioxol-5-ol scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. While direct SAR studies on this specific core are lacking, analysis of closely related analogues provides a rational path forward.

  • Anticancer: Modifications at the C5-hydroxyl position are critical. The synthesis of small alkyl ethers or esters/amides incorporating additional aromatic rings is a highly promising strategy. The C6-nitro group is predicted to enhance potency.

  • Antimicrobial: Derivatization of the C5-hydroxyl with larger, flexible side chains that include heterocyclic moieties appears to be a viable approach for developing potent antibacterial and antifungal compounds.

Future Work: The most critical next step is the systematic synthesis and biological evaluation of a focused library of 6-nitro-1,3-benzodioxol-5-ol derivatives. Specifically, a series of C5-ethers and C5-esters should be synthesized and screened against a panel of cancer cell lines and microbial strains to establish a direct and robust SAR. This will validate the hypotheses presented in this guide and pave the way for lead optimization and the development of new clinical candidates.

References

  • Hamel, E., et al. (1985). Structure-function Studies With Derivatives of 6-benzyl-1,3-benzodioxole, a New Class of Synthetic Compounds Which Inhibit Tubulin Polymerization and Mitosis. Molecular Pharmacology, 27(1), 94-102. [Link]

  • Karthikeyan, S., et al. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3469. [Link]

  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]

  • Attia, M. I., et al. (2014). Synthesis, Single Crystal X-Ray Structure, and Antimicrobial Activity of 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one. Journal of Chemistry, 2014, 457430. [Link]

  • Micale, N., et al. (2004). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 59(6), 481-486. [Link]

  • Tobe, M., et al. (2002). Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Chemical & Pharmaceutical Bulletin, 50(8), 1073-1080. [Link]

  • El-Behairy, M. F., et al. (2014). Design, synthesis and antibacterial potential of 5-(benzo[d]d[2][3]ioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Saudi Pharmaceutical Journal, 22(6), 567-576. [Link]

  • Attia, M. I., et al. (2014). Synthesis, Single Crystal X-Ray Structure, and Antimicrobial Activity of 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one. ResearchGate. [Link]

  • Zhang, L., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930. [Link]

  • Muthusamy, A., et al. (2022). Efficient Antibacterial Dimeric Nitro Imidazolium Type of Ionic Liquids from a Simple Synthetic Approach. ACS Omega, 7(48), 44021-44033. [Link]

  • Yildiz, I., et al. (2015). Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. ResearchGate. [Link]

  • Hawash, M., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Future Journal of Pharmaceutical Sciences, 11(1), 1-13. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 6-Nitro-1,3-benzodioxol-5-ol

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Nitro-1,3-benzodioxol-5...

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Nitro-1,3-benzodioxol-5-ol (CAS No. 7107-10-0), a nitroaromatic compound utilized in pharmaceutical and agrochemical synthesis.[1] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem.

The entire lifecycle of a hazardous chemical, from acquisition to disposal, is governed by strict regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management, a system often referred to as "cradle-to-grave."[2][3] This guide is designed to help you navigate the final, critical step of this lifecycle.

Part 1: Hazard Identification and Immediate Safety

Before any disposal procedures begin, a thorough understanding of the compound's hazards is essential. While a comprehensive Safety Data Sheet (SDS) for 6-Nitro-1,3-benzodioxol-5-ol is not widely available, data from structurally similar compounds, such as 1,3-Benzodioxole, 5-nitro-, provide critical insights into its potential hazards. Nitroaromatic compounds as a class are recognized for their toxicological properties and potential reactivity.

Expected Hazards:

  • Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Reactivity: May be incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[5] Thermal decomposition can lead to the release of irritating gases and toxic fumes, including nitrogen oxides.[6]

  • Environmental: This compound should not be released into the environment, as it may be toxic to aquatic life.[6]

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[4]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[4]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[4]
Note: This table is based on data for the closely related compound 1,3-Benzodioxole, 5-nitro- (CAS 2620-44-2) and should be used as a precautionary guideline.

Required Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure the following PPE is worn:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield (European Standard EN166).[6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat that covers all exposed skin.[6]

  • Respiratory Protection: All handling of this compound, especially in its solid, powdered form, must occur within a certified chemical fume hood to prevent inhalation of dust.[6]

Part 2: Step-by-Step Disposal Protocol

The fundamental principle for disposing of 6-Nitro-1,3-benzodioxol-5-ol is that it must be managed as hazardous waste .[7] In-lab treatment or neutralization is not recommended due to the compound's potential reactivity and toxicity. Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8]

Step 1: Waste Identification and Segregation

Proper segregation is the first and most critical step. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[9]

  • Solid Waste: Collect any solid 6-Nitro-1,3-benzodioxol-5-ol, along with contaminated items like weighing papers, gloves, or pipette tips, in a dedicated, sealed container.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.

Step 2: Containerization

The choice of container is crucial for safe storage and transport.

  • Use only appropriate, leak-proof containers, preferably plastic, provided or approved by your EHS department.[8]

  • Ensure the container is compatible with the chemical. Glass containers may be necessary for certain solutions but are more susceptible to breakage.

  • Never overfill liquid waste containers; leave at least 10% of the container volume as headspace to allow for vapor expansion.

Step 3: Labeling

Accurate labeling is a strict regulatory requirement and is essential for the safety of everyone who will handle the container.[7]

  • All containers must be clearly labeled with the words "Hazardous Waste." [9]

  • The label must include the full chemical name: "6-Nitro-1,3-benzodioxol-5-ol" and its CAS Number: 7107-10-0 .

  • List all constituents of the container, including solvents, and their approximate percentages.

  • Indicate the relevant hazards using pictograms (e.g., toxic, irritant).[9]

  • Include the date when waste was first added to the container (the "accumulation start date").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are required for the temporary collection of hazardous waste.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Store waste containers in a designated, secure, and well-ventilated area, away from general lab traffic.

  • Ensure containers are kept tightly closed except when adding waste.[8]

  • Use secondary containment (such as a spill tray) to capture any potential leaks.

  • Federal regulations limit the amount of waste that can be stored in an SAA to 55 gallons of hazardous waste or one quart of acutely toxic waste. Once these limits are reached, the waste must be removed within three days.[7]

Step 5: Scheduling Waste Pickup

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifests and handover. This documentation creates a paper trail that tracks the waste from your lab to its final disposal site, fulfilling the "cradle-to-grave" requirement.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of 6-Nitro-1,3-benzodioxol-5-ol.

G Disposal Workflow for 6-Nitro-1,3-benzodioxol-5-ol Start Start: Unused or Spent 6-Nitro-1,3-benzodioxol-5-ol Identify Identify as Hazardous Waste (per RCRA regulations) Start->Identify Segregate Segregate Waste Stream (Solid vs. Liquid) Identify->Segregate Solid_Waste Solid Waste Container: - Contaminated PPE - Solid Chemical Segregate->Solid_Waste Solid Liquid_Waste Liquid Waste Container: - Chemical Solutions Segregate->Liquid_Waste Liquid Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name & CAS - All Constituents - Hazard Pictograms - Accumulation Date Solid_Waste->Label Liquid_Waste->Label Store Store in Designated SAA: - At/Near Point of Generation - Secondary Containment - Keep Closed Label->Store Schedule_Pickup Contact EHS for Pickup & Complete Manifest Store->Schedule_Pickup End End: Proper Disposal by Licensed Facility Schedule_Pickup->End

Caption: Decision workflow for handling 6-Nitro-1,3-benzodioxol-5-ol waste.

Part 3: Emergency Procedures - Spill Management

In the event of an accidental spill, prompt and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the area and evacuate all non-essential individuals. Restrict access to the spill area.

  • Ventilate: If the spill is contained within a chemical fume hood, keep the hood running. If it is in the open lab, ensure the area is well-ventilated, if this can be done safely.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office immediately. Do not attempt to clean up a large or unknown spill yourself.

  • Cleanup (for minor spills only): If you are trained and equipped to handle a minor spill, wear your full PPE. Use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the spilled material.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material and spilled chemical into a designated hazardous waste container. Label it accordingly and manage it as hazardous waste.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of 6-Nitro-1,3-benzodioxol-5-ol, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • University of Pennsylvania, Office of Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Vanderbilt University, Environmental Health and Safety. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • CPAchem. (n.d.). Safety data sheet: 1,3-Benzodioxole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 6-Nitro-1,3-benzodioxol-5-ol

This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 6-Nitro-1,3-benzodioxol-5-ol. Developed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 6-Nitro-1,3-benzodioxol-5-ol. Developed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety data from structurally related compounds to ensure the highest standards of laboratory safety. Adherence to these guidelines is imperative for minimizing risks and ensuring the well-being of personnel.

The toxicological properties of 6-Nitro-1,3-benzodioxol-5-ol have not been fully investigated.[1] Therefore, it must be handled with the utmost care, assuming it is hazardous. Structurally similar nitroaromatic compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

Hazard Analysis and Core Safety Principles

6-Nitro-1,3-benzodioxol-5-ol, a nitroaromatic compound, presents potential health risks that necessitate a multi-layered safety approach. The primary hazards include acute toxicity through oral, dermal, and inhalation routes, as well as potential irritation to the skin, eyes, and respiratory system.[2][3] Aromatic nitro compounds can be absorbed through the skin, making dermal protection a critical aspect of safe handling.[4] Thermal decomposition may lead to the release of irritating gases and vapors.[1]

The cornerstone of safe handling is a combination of robust engineering controls, appropriate personal protective equipment (PPE), and strict adherence to established protocols. All operations involving this compound must be conducted with the assumption that it is hazardous, and exposure should be minimized at all times.

Personal Protective Equipment (PPE): A Multi-Barrier System

A comprehensive PPE strategy is mandatory to prevent exposure through all potential routes. The following table outlines the required equipment, specifications, and the rationale behind each item.

PPE Category Item Specifications Rationale for Use
Eye & Face Protection Safety Goggles with Side Shields & Face ShieldANSI Z87.1 (US) or EN 166 (Europe) compliant.[1][4]To protect against chemical splashes, dust, and vapors. A face shield is crucial when there is a significant risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesNitrile gloves conforming to EN 374 (Europe) or equivalent.[4]To prevent skin contact and absorption. Aromatic nitro compounds can be absorbed through the skin.[4] Gloves must be inspected before use and changed immediately upon contamination.
Body Protection Flame-Resistant Laboratory CoatNomex® or equivalent, fully buttoned.[4]To protect skin from spills, prevent clothing contamination, and offer protection from potential fire hazards.
Respiratory Protection NIOSH-Approved RespiratorN95 or higher, or European Standard EN 149 approved respirator.[4][5]To prevent the inhalation of fine powders, particularly when weighing or transferring the solid compound outside of a contained system.
Foot Protection Closed-Toe, Chemical-Resistant Shoes---To protect feet from spills and falling objects.[4]

Operational Plan: Step-by-Step Handling Protocol

A meticulous operational plan is essential for safe handling. This protocol should be followed for all procedures involving 6-Nitro-1,3-benzodioxol-5-ol.

  • Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: The laboratory must have adequate general ventilation to ensure a safe working environment.[1]

  • Safety Stations: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[4]

  • Preparation: Before beginning work, ensure all required PPE is correctly worn. Designate a specific area within the fume hood for handling the compound and cover the work surface with disposable, absorbent bench paper.[4]

  • Weighing: If possible, use an analytical balance with a draft shield inside the fume hood. Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container. Avoid generating dust.[4]

  • Dissolving: Slowly add solvent to the container with the solid compound to prevent splashing. If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent the release of vapors.

  • Reaction Setup: All transfers and additions to reaction vessels should be conducted within the fume hood. Use appropriate techniques to minimize the risk of spills and splashes.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling 6-Nitro-1,3-benzodioxol-5-ol, from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood Work Area prep_ppe->prep_hood weigh Weigh Compound in Hood prep_hood->weigh Begin Handling dissolve Dissolve/Prepare Solution weigh->dissolve react Perform Reaction/Procedure dissolve->react decontaminate Decontaminate Equipment & Surfaces react->decontaminate Complete Handling dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe

Sources

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